molecular formula C43H40N8O8 B15136925 aTAG 2139-NEG

aTAG 2139-NEG

货号: B15136925
分子量: 796.8 g/mol
InChI 键: COVBVFLLJYMIDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATAG 2139-NEG is a useful research compound. Its molecular formula is C43H40N8O8 and its molecular weight is 796.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H40N8O8

分子量

796.8 g/mol

IUPAC 名称

4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide

InChI

InChI=1S/C43H40N8O8/c1-44-39(54)30-23-48-31-15-13-25(21-29(31)38(30)49-27-9-4-3-5-10-27)26-14-16-32(47-22-26)40(55)46-20-7-6-19-45-35(52)24-59-34-12-8-11-28-37(34)43(58)51(41(28)56)33-17-18-36(53)50(2)42(33)57/h3-5,8-16,21-23,33H,6-7,17-20,24H2,1-2H3,(H,44,54)(H,45,52)(H,46,55)(H,48,49)

InChI 键

COVBVFLLJYMIDR-UHFFFAOYSA-N

规范 SMILES

CNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C

产品来源

United States

Foundational & Exploratory

aTAG 2139-NEG: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

aTAG 2139-NEG is a crucial negative control compound for use with the aTAG (AchillesTAG) targeted protein degradation system. This system offers a powerful and versatile method for the rapid and selective degradation of a protein of interest (POI) by hijacking the cell's natural protein disposal machinery. This compound is structurally related to the active degrader, aTAG 2139, but is chemically modified to be inactive. Its purpose is to enable researchers to distinguish the specific effects of targeted protein degradation from any off-target or non-specific effects of the chemical scaffold. This document provides an in-depth technical guide on this compound for researchers, scientists, and drug development professionals.

Core Concept: The aTAG System

The aTAG system is a heterobifunctional degrader platform. The active molecule, aTAG 2139, consists of three key components: a ligand that binds to the MTH1 (MutT homolog 1) protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. In this system, the protein of interest is first tagged with the MTH1 protein using CRISPR/Cas9-mediated gene editing. The introduction of aTAG 2139 then induces the formation of a ternary complex between the MTH1-tagged POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

This compound, while capable of binding to MTH1, lacks the ability to recruit the E3 ligase, and therefore does not induce the degradation of the MTH1-tagged protein. This makes it an ideal control for validating that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to other pharmacological effects of the compound.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the properties of this compound is essential for its proper use in experiments.

PropertyThis compoundaTAG 2139 (Active Compound)
Molecular Weight 796.84 g/mol 782.81 g/mol
Formula C43H40N8O8C42H38N8O8
CAS Number 2758431-99-92387510-81-6
Binding Affinity (Ki) for MTH1 2.0 nM2.1 nM[1]
Degradation Activity NonePotent degrader of MTH1 fusion proteins (DC50 = 0.27 nM, Dmax = 92.1% after 4h incubation)[2][3]
Purity ≥98% (HPLC)≥98% (HPLC)[3]
Solubility Soluble to 100 mM in DMSOSoluble to 50 mM in DMSO
Storage Store at -20°CStore at -20°C[3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and interpretation of experiments using this compound.

Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. This is typically achieved using CRISPR/Cas9-mediated homology-directed repair (HDR).

Protocol:

  • Design and Synthesis:

    • Guide RNA (gRNA): Design and synthesize at least two gRNAs targeting the desired insertion site (N- or C-terminus) of the gene of interest.

    • Donor Template: Synthesize a single-stranded DNA (ssDNA) or plasmid donor template containing the MTH1 tag sequence flanked by 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Cell Transfection:

    • Transfect the target cells with the Cas9 nuclease, gRNA, and the donor template. Electroporation or lipid-based transfection methods can be used.

  • Clonal Selection and Validation:

    • After transfection, select for single-cell clones.

    • Validate successful knock-in of the MTH1 tag by PCR of the genomic DNA and subsequent Sanger sequencing.

    • Confirm the expression of the MTH1-fusion protein by Western blot using an antibody against the protein of interest or the MTH1 tag.

In-Cell Protein Degradation Assay (Western Blot)

This protocol is used to assess the ability of aTAG 2139 to induce degradation of the MTH1-tagged protein of interest and to confirm the inactivity of this compound.

Protocol:

  • Cell Seeding:

    • Seed the MTH1-tagged cells in a multi-well plate at a density that allows for optimal growth during the experiment.

  • Compound Treatment:

    • Prepare stock solutions of aTAG 2139 and this compound in DMSO.

    • Treat the cells with a range of concentrations of aTAG 2139 and this compound (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Incubate the cells for a desired period (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH, β-actin) should be used for normalization.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows can aid in the understanding and design of experiments.

aTAG_System_Mechanism Mechanism of the aTAG System cluster_active aTAG 2139 (Active) cluster_inactive This compound (Inactive Control) aTAG_2139 aTAG 2139 Ternary_Complex Ternary Complex aTAG_2139->Ternary_Complex MTH1_POI MTH1-Tagged POI MTH1_POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation aTAG_2139_NEG This compound MTH1_POI_neg MTH1-Tagged POI aTAG_2139_NEG->MTH1_POI_neg binds No_Complex No Ternary Complex Formation aTAG_2139_NEG->No_Complex MTH1_POI_neg->No_Complex CRBN_neg CRBN E3 Ligase CRBN_neg->No_Complex

Caption: Mechanism of action for aTAG 2139 and its inactive control, this compound.

Western_Blot_Workflow Western Blot Workflow for aTAG System Validation start Seed MTH1-tagged cells treatment Treat with: - aTAG 2139 - this compound - DMSO (Vehicle) start->treatment incubation Incubate for desired time treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI or anti-MTH1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection & Imaging secondary_ab->detection analysis Data Analysis: Quantify Protein Levels detection->analysis

Caption: A typical workflow for validating protein degradation using Western blotting.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. By serving as a well-characterized inactive control, it allows for the confident attribution of experimental observations to the specific degradation of the target protein. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing research in chemical biology and drug discovery.

References

An In-depth Technical Guide to the aTAG 2139-NEG Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aTAG 2139-NEG is a critical negative control compound for the AchillesTAG (aTAG) system, a novel targeted protein degradation (TPD) platform. Unlike its active counterpart, aTAG 2139, which is designed to induce the degradation of specific proteins, this compound is engineered to be inactive in this regard. Its primary function is to serve as a rigorous experimental control, enabling researchers to validate that the observed degradation of a target protein is a direct result of the specific degrader molecule and not due to off-target effects. This guide provides a comprehensive overview of the aTAG system and the precise role and characteristics of this compound.

The AchillesTAG (aTAG) Protein Degradation Platform

The aTAG system is a powerful chemical biology tool designed for the selective degradation of virtually any intracellular protein of interest (POI). This technology operates by fusing the POI to a small, inert protein tag, the MutT homolog-1 (MTH1) enzyme.[1][2] The degradation is then initiated by a heterobifunctional degrader molecule, such as aTAG 2139.

Mechanism of Action of the aTAG System

The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:

  • Tagging the Protein of Interest: The gene encoding the POI is genetically modified to include the sequence for the MTH1 protein tag. This results in the expression of a fusion protein, POI-MTH1.

  • Formation of a Ternary Complex: The aTAG degrader molecule, for instance aTAG 2139, is introduced into the cells. This molecule has two distinct ends: one that specifically binds to the MTH1 tag and another that recruits an E3 ubiquitin ligase, in this case, cereblon (CRBN).[2][3] The simultaneous binding of the degrader to both the POI-MTH1 and CRBN forms a ternary complex.

  • Polyubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, creating a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the entire fusion protein into smaller peptides, effectively removing it from the cell.[1][2]

The catalytic nature of this process allows for the use of sub-stoichiometric amounts of the degrader to achieve significant and sustained protein knockdown.

The Role and "Mechanism of Action" of this compound

The "mechanism of action" of this compound is, by design, a mechanism of inaction in terms of protein degradation. It is a purpose-built control molecule that retains one of the key functionalities of the active degrader while lacking the other.

Specifically, this compound is designed to bind to the MTH1 tag with high affinity.[4] However, it is chemically modified in such a way that it cannot recruit the CRBN E3 ligase. This inability to form a productive ternary complex is the key difference between aTAG 2139 and this compound.

By using this compound in parallel with aTAG 2139, researchers can confirm that the degradation of the MTH1-tagged protein is dependent on the recruitment of the E3 ligase and not a result of non-specific effects of the chemical scaffold or its binding to the MTH1 tag.

Quantitative Data

The following table summarizes the available quantitative data for aTAG 2139 and this compound.

CompoundTargetParameterValueReference(s)
aTAG 2139 MTH1-fusion proteinsDC500.27 nM
Dmax92.1%
This compound MTH1Ki2.0 nM[4]
MTH1-fusion proteinsDegradative ActivityNone[4]
  • DC50: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • Ki: The inhibition constant, a measure of the binding affinity of the compound to its target.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of the aTAG system and a typical experimental workflow for its validation.

aTAG_Signaling_Pathway cluster_cell Cellular Environment cluster_degrader aTAG Degrader POI Protein of Interest (POI) FusionProtein POI-MTH1 Fusion Protein POI->FusionProtein fused with MTH1 MTH1 Tag MTH1->FusionProtein MTH1_ligand MTH1 Ligand FusionProtein->MTH1_ligand binds Ub Ubiquitin FusionProtein->Ub Polyubiquitination aTAG_2139 aTAG 2139 CRBN_ligand CRBN Ligand CRBN CRBN E3 Ligase CRBN->CRBN_ligand binds Proteasome 26S Proteasome Ub->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: aTAG System Mechanism of Action.

aTAG_Negative_Control_Pathway cluster_cell Cellular Environment cluster_neg_control Negative Control FusionProtein POI-MTH1 Fusion Protein MTH1_ligand_neg MTH1 Ligand FusionProtein->MTH1_ligand_neg binds NoDegradation No Degradation FusionProtein->NoDegradation aTAG_2139_NEG This compound Inactive_ligand Inactive Moiety CRBN CRBN E3 Ligase CRBN->Inactive_ligand No binding

Caption: this compound Inaction Mechanism.

Experimental_Workflow cluster_treatment Experimental Groups cluster_analysis Analysis start Start: Cells expressing POI-MTH1 fusion protein group1 Vehicle Control (e.g., DMSO) start->group1 group2 aTAG 2139 (Active Degrader) start->group2 group3 This compound (Negative Control) start->group3 incubation Incubate for a defined time course (e.g., 2, 4, 8, 24 hours) group1->incubation group2->incubation group3->incubation lysis Cell Lysis incubation->lysis western_blot Western Blot Analysis (Anti-POI or Anti-MTH1 antibody) lysis->western_blot quantification Densitometry and Data Analysis western_blot->quantification end Conclusion: Validate specific degradation of POI quantification->end

Caption: Validation Workflow using this compound.

Experimental Protocols

General Protocol for Assessing Protein Degradation using aTAG 2139 and this compound

This protocol outlines a general procedure for evaluating the degradation of an MTH1-tagged protein of interest in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells engineered to express the MTH1-tagged POI at an appropriate density and allow them to adhere overnight.

  • Prepare stock solutions of aTAG 2139 and this compound in DMSO.

  • Treat the cells with a range of concentrations of aTAG 2139, this compound, and a vehicle control (DMSO). A typical concentration range for the active degrader would be from 0.1 nM to 1 µM.

  • Incubate the cells for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blot Analysis:

  • Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

  • Incubate the membrane with a primary antibody specific for the POI or the MTH1 tag overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the band intensity of the POI to the corresponding housekeeping protein.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the concentration of the degrader to determine the DC50 and Dmax for aTAG 2139. The results for this compound should show no significant degradation across the tested concentrations.

In Vitro Binding Assay (General Protocol)

To confirm the binding of this compound to MTH1, a competitive binding assay can be performed.

1. Reagents and Materials:

  • Recombinant MTH1 protein.

  • A known fluorescently labeled MTH1 ligand (tracer).

  • This compound.

  • Assay buffer.

  • Microplates suitable for fluorescence polarization or a similar binding assay format.

2. Assay Procedure:

  • Prepare a series of dilutions of this compound.

  • In the microplate wells, combine the recombinant MTH1 protein and the fluorescent tracer at fixed concentrations.

  • Add the different concentrations of this compound to the wells.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization or other relevant signal.

3. Data Analysis:

  • The displacement of the fluorescent tracer by this compound will result in a change in the signal.

  • Plot the signal against the concentration of this compound.

  • Fit the data to a suitable binding model to calculate the IC50, which can then be converted to a Ki value.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. Its ability to bind to the MTH1 tag without inducing degradation provides a robust and reliable negative control, ensuring the validity and specificity of experimental results. The in-depth understanding of its "inactive" mechanism of action is crucial for the proper design and interpretation of experiments aimed at exploring the function of a wide array of intracellular proteins.

References

aTAG 2139-NEG: A Technical Guide to Its Function as a Negative Control in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AchillesTAG (aTAG) system, a powerful technology for inducing targeted protein degradation. The primary focus is on the indispensable role and proper implementation of aTAG 2139-NEG, the negative control compound essential for validating the specific, on-target mechanism of the active degrader, aTAG 2139.

Introduction to the aTAG Targeted Protein Degradation Platform

Targeted protein degradation (TPD) is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). Heterobifunctional degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are small molecules with two distinct heads connected by a linker. One end binds to a POI, and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.

The aTAG system is a specialized TPD platform that circumvents the need to develop a unique binder for every POI. Instead, it relies on fusing the POI to a small, inert "tag" protein, for which a high-affinity degrader already exists. In this system, the tag is the enzyme MutT homolog-1 (MTH1), a 17 kDa protein whose acute inhibition or degradation has no known phenotypic effect, making it an ideal degrader tag.[1]

The key components of the aTAG system are:

  • MTH1-tagged Protein of Interest (POI-MTH1): The target protein is endogenously tagged with MTH1 using precise genome engineering techniques like CRISPR-Cas9.[1][2]

  • aTAG 2139: The active, cell-permeable degrader molecule. It is a heterobifunctional compound composed of a high-affinity MTH1 ligand and a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]

  • This compound: The corresponding negative control molecule, which is critical for rigorous experimental validation.[3][4][5]

Mechanism of Action: aTAG 2139 vs. This compound

The specific function of this compound is best understood by comparing its action to that of the active degrader, aTAG 2139.

The active aTAG 2139 molecule initiates a catalytic cycle of protein degradation. Upon entering the cell, it forms a ternary complex, bringing the POI-MTH1 fusion protein and the CRBN E3 ligase into close proximity.[1][3] This induced proximity allows the E3 ligase to poly-ubiquitinate the POI-MTH1. The proteasome then recognizes this ubiquitin chain, leading to the degradation of the entire fusion protein. The aTAG 2139 molecule is then released to target another POI-MTH1 molecule.[1]

aTAG_2139_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) MTH1 MTH1 Tag POI->MTH1 fused to Ternary Ternary Complex (POI-MTH1 • aTAG 2139 • CRBN) MTH1->Ternary binds aTAG2139 aTAG 2139 aTAG2139->Ternary CRBN CRBN E3 Ligase CRBN->Ternary PolyUb Poly-ubiquitinated POI-MTH1 Ternary->PolyUb Ub Ubiquitin (Ub) Ub->PolyUb added via Ternary Complex Proteasome Proteasome PolyUb->Proteasome recognized by Proteasome->Degraded degrades into

Fig. 1: Mechanism of aTAG 2139-mediated protein degradation.

The primary function of this compound is to ensure that the protein degradation observed upon treatment with aTAG 2139 is a direct result of CRBN recruitment and not due to other, non-specific effects of the chemical scaffold.

This compound is structurally very similar to aTAG 2139 and is designed to bind to MTH1 with a similar high affinity.[4] However, it contains a critical modification—typically a methylated E3 ligase binder—that ablates its ability to recruit the CRBN E3 ligase.[5] Consequently, this compound can bind to the POI-MTH1 but cannot form the crucial ternary complex. Without E3 ligase recruitment, ubiquitination and subsequent degradation do not occur.

By treating cells with this compound in parallel with aTAG 2139, researchers can confidently attribute the loss of protein observed with the active compound to the specific, intended mechanism of action.

aTAG_2139_NEG_Mechanism cluster_1 Cellular Environment POI_MTH1 POI-MTH1 aTAG2139_NEG This compound POI_MTH1->aTAG2139_NEG binds NoTernary No Ternary Complex Formation aTAG2139_NEG->NoTernary fails to bind CRBN CRBN CRBN E3 Ligase CRBN->NoTernary NoDeg No Degradation NoTernary->NoDeg Experimental_Workflow cluster_workflow Experimental Validation Workflow A 1. Cell Line Generation (CRISPR-mediated MTH1 knock-in) B 2. Cell Culture & Plating A->B C 3. Compound Treatment (Dose-response with aTAG 2139 & this compound) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. Western Blot Analysis D->E F 6. Data Interpretation (Compare active vs. control) E->F

References

aTAG 2139-NEG: A Comprehensive Technical Guide for its Application as a Negative Control in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aTAG (Achilles' heel TArgeting Chimera) technology represents a powerful chemical biology tool for the targeted degradation of proteins of interest (POIs). A critical component of robust experimentation within this system is the use of appropriate negative controls to ensure that the observed degradation of a POI is a direct result of the active aTAG degrader molecule and not due to off-target or non-specific effects. aTAG 2139-NEG is a specifically designed negative control for the active degrader, aTAG 2139. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in cellular assays to validate targeted protein degradation experiments.

Introduction to the aTAG System

The aTAG technology is a heterobifunctional molecule-based system for inducing the degradation of a target protein. This is achieved by genetically fusing the protein of interest with the MTH1 (MutT homolog 1) protein, which serves as a "degron tag".[1] The active aTAG degrader, such as aTAG 2139, is a cell-permeable molecule composed of a ligand that specifically binds to the MTH1 tag, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[2][3] This binding facilitates the formation of a ternary complex between the MTH1-tagged POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

This compound: The Negative Control

This compound is an indispensable tool for validating the specificity of protein degradation induced by aTAG 2139. It is structurally very similar to the active aTAG 2139 molecule and retains its ability to bind to the MTH1 tag.[4] However, a critical modification in its structure prevents the recruitment of the E3 ligase.[4] Consequently, this compound can bind to the MTH1-tagged protein of interest but cannot induce its degradation.

Mechanism of Inaction

The inability of this compound to induce protein degradation serves as a crucial experimental control. By treating cells expressing the MTH1-tagged POI with this compound, researchers can confirm that the degradation observed with the active aTAG 2139 is not due to factors such as:

  • Non-specific toxicity: Ensuring that the molecular scaffold itself does not lead to a reduction in protein levels through cell death or other indirect mechanisms.

  • Off-target effects: Verifying that the observed degradation is dependent on the recruitment of the E3 ligase and not some other unforeseen interaction of the molecule.

  • Alterations in protein expression or stability: Confirming that the binding of the molecule to the MTH1 tag alone does not affect the natural turnover rate of the protein.

Quantitative Data

The following table summarizes the key quantitative parameters for aTAG 2139 and its negative control, this compound. This data is essential for designing and interpreting experiments.

CompoundTargetParameterValueReference(s)
aTAG 2139MTH1-fusion proteinsDC500.27 nM[2][3][5]
aTAG 2139MTH1-fusion proteinsDmax92.1%[2][3][5]
This compoundMTH1Ki2.0 nM[4]
This compoundMTH1-fusion proteinsDegradative ActivityNone[4]

Table 1: Quantitative data for aTAG 2139 and this compound. DC50 represents the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation observed. Ki is the inhibitory constant, indicating the binding affinity of this compound to MTH1.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound as a negative control.

Generation of MTH1-Tagged Cell Lines using CRISPR/Cas9

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated gene editing is the recommended method for this.[3][5]

Materials:

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the C-terminus of the gene of interest

  • Donor plasmid containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site

  • Cell line of interest

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating successfully tagged cells

Protocol:

  • Design sgRNA: Design an sgRNA that targets the genomic locus of the POI immediately upstream of the stop codon.

  • Construct Donor Plasmid: Clone the MTH1 tag sequence into a donor plasmid. Flank the MTH1 sequence with 500-800 bp homology arms that are homologous to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection: Co-transfect the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor plasmid into the target cells using a suitable transfection reagent.

  • Selection and Validation: Select for successfully edited cells using an appropriate method (e.g., antibiotic resistance encoded on the donor plasmid or a co-transfected marker). Validate the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic DNA and confirm the expression of the MTH1-fusion protein by Western blot.

Western Blot Analysis of Targeted Protein Degradation

This is the most direct method to assess the degradation of the MTH1-tagged POI.

Materials:

  • MTH1-tagged cell line

  • aTAG 2139

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or the MTH1 tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding: Seed the MTH1-tagged cells in a multi-well plate at a density that will allow them to be sub-confluent at the time of harvesting.

  • Compound Treatment: Treat the cells with aTAG 2139, this compound, and a vehicle control (DMSO). A typical concentration range for aTAG 2139 would be from 0.1 nM to 100 nM. For this compound, a concentration equivalent to the highest concentration of aTAG 2139 used (e.g., 100 nM) is recommended to demonstrate its lack of activity.

  • Incubation: Incubate the cells for a desired period. A 4-hour incubation is often sufficient to observe significant degradation with aTAG 2139.[2][3][5] A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) can also be performed.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The lane treated with aTAG 2139 should show a significant decrease in the band corresponding to the MTH1-tagged POI, while the lanes treated with this compound and the vehicle control should show no change.

Cell Viability Assay

A cell viability assay should be performed to ensure that the observed protein degradation is not a result of cytotoxicity.

Materials:

  • MTH1-tagged cell line

  • aTAG 2139

  • This compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the MTH1-tagged cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of aTAG 2139 and this compound, as well as a vehicle control.

  • Incubation: Incubate the cells for the same duration as the degradation experiment (e.g., 4 to 24 hours).

  • Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.

  • Analysis: The results should show no significant decrease in cell viability at the concentrations of aTAG 2139 and this compound used in the degradation experiments.

Visualizations

Signaling Pathways and Experimental Workflows

aTAG_System_Mechanism cluster_active Active Degradation (aTAG 2139) cluster_control Negative Control (this compound) aTAG_2139 aTAG 2139 Ternary_Complex Ternary Complex aTAG_2139->Ternary_Complex Binds MTH1_POI MTH1-POI MTH1_POI->Ternary_Complex Binds E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation aTAG_2139_NEG This compound MTH1_POI_neg MTH1-POI aTAG_2139_NEG->MTH1_POI_neg Binds No_Complex No Ternary Complex E3_Ligase_neg E3 Ligase (CRBN)

Caption: Mechanism of aTAG 2139 vs. This compound.

Western_Blot_Workflow Seed_Cells Seed MTH1-tagged cells Treat_Cells Treat with Vehicle, aTAG 2139, this compound Seed_Cells->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Lyse_Cells Lyse cells and quantify protein Incubate->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Immunoblot Immunoblot with anti-POI/MTH1 antibody Transfer->Immunoblot Detect Detect and analyze protein levels Immunoblot->Detect

Caption: Western Blot Workflow for aTAG Experiments.

Conclusion

This compound is an essential reagent for the rigorous validation of targeted protein degradation experiments using the aTAG system. By serving as a non-degrading control that retains binding to the MTH1 tag, it allows researchers to confidently attribute the observed degradation of a protein of interest to the specific mechanism of the active aTAG 2139 degrader. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to conduct robust and well-controlled experiments, thereby accelerating the pace of discovery in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to aTAG 2139-NEG: Structure and Function as a Negative Control in the AchillesTAG Protein Degradation System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aTAG 2139-NEG, a critical negative control compound for the AchillesTAG (aTAG) targeted protein degradation system. We will delve into its molecular structure, mechanism of action, and its role in validating the specific degradation of MTH1-tagged proteins of interest. This document will detail experimental protocols for its use and present its physicochemical and biological properties in comparison to its active counterpart, aTAG 2139.

Introduction to the AchillesTAG (aTAG) System

The AchillesTAG (aTAG) system is a powerful chemical biology tool for inducing the rapid and selective degradation of a protein of interest (POI).[1] This technology relies on the genetic fusion of the POI with the MutT homolog-1 (MTH1) protein, which serves as a "degron tag".[1] An active aTAG molecule, such as aTAG 2139, is a heterobifunctional molecule that binds simultaneously to the MTH1 tag on the POI and to an E3 ubiquitin ligase, such as cereblon (CRBN).[1] This induced proximity triggers the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the proteasome.[1]

To ensure that the observed protein degradation is a direct result of the E3 ligase recruitment and not due to other off-target effects of the compound or the MTH1 binding itself, a specific negative control is required. This compound is designed for this purpose.

This compound: Structure and Physicochemical Properties

This compound is a synthetic small molecule that retains the MTH1-binding moiety of its active counterpart, aTAG 2139, but is critically missing the component that binds to the E3 ligase. This structural difference is key to its function as a negative control.

PropertyValueReference
Chemical Formula C43H40N8O8
Molecular Weight 796.84 g/mol
CAS Number 2758431-99-9
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C

Mechanism of Action: A Non-Degrading MTH1 Binder

The mechanism of the aTAG system and the specific role of this compound can be visualized as follows:

aTAG_System cluster_active Active Degradation with aTAG 2139 cluster_control Negative Control with this compound POI_MTH1_active POI-MTH1 Fusion Ternary_Complex Ternary Complex POI_MTH1_active->Ternary_Complex binds aTAG_2139 aTAG 2139 aTAG_2139->Ternary_Complex recruits E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex recruited Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin polyubiquitination Proteasome Proteasome Ubiquitin->Proteasome targeting Degradation Protein Degradation Proteasome->Degradation results in POI_MTH1_neg POI-MTH1 Fusion aTAG_2139_NEG This compound POI_MTH1_neg->aTAG_2139_NEG binds No_Degradation No Degradation aTAG_2139_NEG->No_Degradation no E3 binding E3_Ligase_neg E3 Ligase (Cereblon)

Caption: Signaling pathways for the aTAG system with active and negative control compounds.

As illustrated, this compound binds to the MTH1-tagged protein of interest. However, due to the absence of an E3 ligase binding moiety, it cannot form the ternary complex necessary to induce ubiquitination and subsequent degradation. This makes it an ideal tool to control for any biological effects that may arise from the binding of a small molecule to the MTH1-tagged protein, independent of its degradation.

Comparative Biological Activity

The defining characteristic of this compound is its ability to bind MTH1 without initiating degradation. This is in stark contrast to the active compound, aTAG 2139.

CompoundTarget Binding (Ki for MTH1)Degradation (DC50)Maximum Degradation (Dmax)Reference
aTAG 2139 2.1 nM0.27 nM92.1%[2][3]
This compound 2.0 nMNo Degradative Activity~0%

Note: DC50 and Dmax values for aTAG 2139 are for MTH1 fusion proteins after a 4-hour incubation.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Generation of MTH1-tagged Protein of Interest Cell Lines

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated genome editing is a common method for this.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Target region near POI start/stop codon) RNP_Complex 3. RNP Complex Formation (sgRNA + Cas9 protein) sgRNA_Design->RNP_Complex HDR_Template 2. HDR Template Synthesis (MTH1 tag flanked by homology arms) Transfection 4. Transfection (Deliver RNP and HDR template to cells) HDR_Template->Transfection RNP_Complex->Transfection Recovery 5. Cell Recovery & Expansion Transfection->Recovery Validation 6. Validation (Sequencing, Western Blot) Recovery->Validation

Caption: Workflow for generating MTH1-tagged cell lines via CRISPR/Cas9.

Protocol:

  • sgRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively.

  • Homology Directed Repair (HDR) Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) HDR template containing the MTH1 tag sequence flanked by 60-100 base pair homology arms corresponding to the genomic sequence adjacent to the Cas9 cut site.

  • Ribonucleoprotein (RNP) Complex Assembly: Incubate the sgRNA with purified Cas9 nuclease to form the RNP complex.

  • Cell Transfection: Co-transfect the target cells (e.g., Jurkat cells) with the RNP complex and the ssODN HDR template using electroporation or a suitable transfection reagent.

  • Cell Recovery and Selection: Allow the cells to recover and expand. If the HDR template includes a selection marker, apply the appropriate selection pressure. Otherwise, single-cell sorting may be required to isolate successfully edited clones.

  • Validation: Screen clonal populations by PCR and Sanger sequencing to confirm correct integration of the MTH1 tag. Further validate the expression of the MTH1-POI fusion protein by Western blot.

In-Cell Protein Degradation Assay

This protocol outlines the procedure to compare the effects of aTAG 2139 and this compound on the levels of an MTH1-tagged protein.

Materials:

  • MTH1-POI expressing cells (e.g., Jurkat cells)

  • aTAG 2139

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot equipment and reagents

  • Primary antibody against the POI or MTH1 tag

  • Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Cell Plating: Plate the MTH1-POI expressing cells at a suitable density in a multi-well plate.

  • Compound Treatment: Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. Also, prepare a vehicle control (DMSO). Add the compounds to the cells and incubate for the desired time (e.g., 4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Incubate on ice for 30 minutes with occasional vortexing.[4]

    • Clarify the lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.[4]

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (against the POI or MTH1) and a loading control antibody overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.[4]

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the compound concentration to determine DC50 and Dmax values. For this compound, no significant reduction in protein levels is expected at any concentration.

Conclusion

This compound is an indispensable tool for researchers utilizing the AchillesTAG system. Its ability to bind MTH1 without inducing degradation allows for rigorous control experiments, ensuring that the observed degradation of a target protein is specifically due to the recruitment of the E3 ligase by the active aTAG compound. The detailed protocols and comparative data provided in this guide will aid in the effective design and interpretation of experiments in the field of targeted protein degradation.

References

The aTAG 2139-NEG and MTH1 Fusion Protein System: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a powerful strategy for modulating protein function, offering distinct advantages over traditional inhibition. The aTAG system represents a novel approach within TPD, enabling the selective degradation of any protein of interest (POI) through its fusion with the MTH1 protein. This technical guide provides an in-depth overview of the aTAG 2139-NEG and MTH1 fusion protein system. It details the underlying mechanism, experimental protocols for implementation, and the biological pathways influenced by MTH1, providing a comprehensive resource for researchers seeking to leverage this technology for target validation and therapeutic development.

Introduction to the aTAG System

The aTAG system is a technology platform for inducing the degradation of a specific protein of interest.[1] This is achieved by fusing the POI to a "tag" protein, in this case, MTH1 (MutT Homolog 1).[1][2] A heterobifunctional degrader molecule, aTAG 2139, then facilitates the ubiquitination and subsequent proteasomal degradation of the entire MTH1-POI fusion protein.[3][4] aTAG 2139 is comprised of a ligand that selectively binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] this compound serves as a crucial negative control; it binds to MTH1 but is incapable of inducing degradation, allowing researchers to distinguish between the effects of MTH1 binding and its degradation.[5][6]

MTH1: The "Achilles Heel" Tag

MTH1, also known as NUDT1, is a nucleotide pool sanitizing enzyme.[7] Its primary function is to hydrolyze oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and mitigating oxidative DNA damage.[7][8] Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 to maintain genomic integrity.[9] However, the degradation or acute inhibition of MTH1 has been shown to have no significant effect on the viability of normal cells, making it an ideal tag for this degradation system.[10]

Quantitative Data

The efficacy of the aTAG system is demonstrated by the potent and selective degradation induced by aTAG 2139. The following table summarizes the key quantitative parameters for aTAG 2139 and its negative control, this compound.

CompoundTargetDC50 (nM)Dmax (%)Ki (nM)
aTAG 2139 MTH1 Fusion Proteins0.27 - 1.192.12.1
This compound MTH1N/ANo Degradation2.0
  • DC50 : The concentration of the degrader required to induce 50% degradation of the target protein.[3][4][11]

  • Dmax : The maximum percentage of protein degradation observed.[3][4]

  • Ki : The inhibition constant, indicating the binding affinity of the compound to MTH1.[5][11]

Experimental Protocols

Generation of MTH1-Fusion Protein Cell Lines via CRISPR/Cas9

This protocol outlines the steps for creating a stable cell line endogenously expressing the protein of interest fused to the MTH1 tag using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (5' or 3' end of the gene)

  • Single-stranded DNA (ssDNA) HDR template containing the MTH1 tag sequence flanked by 80-100 bp homology arms corresponding to the genomic sequences adjacent to the cut site

  • Lipofectamine CRISPRMAX or other suitable transfection reagent

  • Mammalian cell line of interest

  • Cell culture reagents

  • PCR primers for genotyping

Protocol:

  • Design and Synthesis:

    • Design and synthesize at least two sgRNAs targeting the desired insertion site for the MTH1 tag.

    • Design and synthesize an ssDNA HDR template. The template should include the MTH1 sequence and any desired linker sequences, flanked by homology arms. To prevent degradation, consider including phosphorothioate bonds at the 5' and 3' ends of the template.[12]

  • RNP Complex Formation:

    • Combine sgRNA and Cas9 protein at a molar ratio of approximately 1.2:1 (e.g., 4.8 µM sgRNA to 4 µM Cas9).[12]

    • Incubate at room temperature for 20 minutes to form the ribonucleoprotein (RNP) complex.

  • Transfection:

    • Resuspend the ssDNA HDR template in an appropriate buffer.

    • Harvest cells and prepare for transfection according to the manufacturer's protocol for your chosen method (e.g., electroporation, lipid-based transfection).[12]

    • Co-transfect the RNP complex and the HDR template into the cells.[12]

  • Cell Recovery and Selection:

    • Transfer the transfected cells to a suitable culture vessel and allow them to recover for 24-48 hours.[12]

    • If the HDR template includes a selection marker, apply the appropriate selection agent.

    • Expand the surviving cell population.

  • Verification of Knock-in:

    • Isolate genomic DNA from the expanded cell population.

    • Perform PCR using primers that flank the insertion site to confirm the integration of the MTH1 tag.

    • Sequence the PCR product to verify the correct in-frame insertion of the MTH1 tag.

    • Perform Western blotting to confirm the expression of the MTH1-fusion protein at the expected molecular weight.

MTH1-Fusion Protein Degradation Assay

This protocol describes how to assess the degradation of the MTH1-fusion protein upon treatment with aTAG 2139.

Materials:

  • MTH1-fusion protein expressing cell line

  • aTAG 2139

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibody against the protein of interest or the MTH1 tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding and Treatment:

    • Seed the MTH1-fusion protein expressing cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. Also, prepare a vehicle control with DMSO.

    • Treat the cells with the different concentrations of the compounds and the vehicle control for the desired time (e.g., 4 hours).[3][4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathways and System Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving MTH1 and the experimental workflow of the aTAG system.

MTH1_Signaling_Pathway cluster_upstream Upstream Oncogenic Drivers cluster_ros Cellular Stress cluster_nucleotide_pool Nucleotide Pool cluster_mth1 MTH1 Function cluster_downstream Downstream Effects Oncogenic RAS Oncogenic RAS ROS ROS Oncogenic RAS->ROS MYC MYC MYC->ROS PI3K PI3K PI3K->ROS Oxidized dNTPs Oxidized dNTPs ROS->Oxidized dNTPs Oxidation dNTPs dNTPs DNA Damage DNA Damage Oxidized dNTPs->DNA Damage Incorporation into DNA MTH1 MTH1 MTH1->Oxidized dNTPs Hydrolysis Genome Stability Genome Stability MTH1->Genome Stability Prevents incorporation of oxidized dNTPs Apoptosis Apoptosis DNA Damage->Apoptosis Tumor Growth Tumor Growth Genome Stability->Tumor Growth

Caption: MTH1's role in mitigating oncogene-induced oxidative stress.

aTAG_System_Workflow cluster_engineering Cell Line Engineering cluster_treatment Degrader Treatment cluster_mechanism Mechanism of Action cluster_analysis Analysis CRISPR/Cas9 CRISPR/Cas9 MTH1-POI Fusion Cell Line MTH1-POI Fusion Cell Line CRISPR/Cas9->MTH1-POI Fusion Cell Line HDR Template (MTH1 tag) HDR Template (MTH1 tag) HDR Template (MTH1 tag)->MTH1-POI Fusion Cell Line aTAG 2139 aTAG 2139 MTH1-POI Fusion Cell Line->aTAG 2139 This compound (Control) This compound (Control) MTH1-POI Fusion Cell Line->this compound (Control) Ternary Complex Formation\n(MTH1-POI + aTAG 2139 + CRBN) Ternary Complex Formation (MTH1-POI + aTAG 2139 + CRBN) aTAG 2139->Ternary Complex Formation\n(MTH1-POI + aTAG 2139 + CRBN) Western Blot Western Blot This compound (Control)->Western Blot No protein loss Polyubiquitination Polyubiquitination Ternary Complex Formation\n(MTH1-POI + aTAG 2139 + CRBN)->Polyubiquitination Proteasomal Degradation Proteasomal Degradation Polyubiquitination->Proteasomal Degradation Proteasomal Degradation->Western Blot Observe protein loss Phenotypic Assays Phenotypic Assays Proteasomal Degradation->Phenotypic Assays Assess functional outcome

Caption: Experimental workflow for the aTAG protein degradation system.

Conclusion

The this compound and MTH1 fusion protein system provides a robust and versatile platform for the targeted degradation of proteins of interest. Its high potency, selectivity, and the availability of a reliable negative control make it an invaluable tool for target validation and for dissecting complex biological processes. This guide offers the foundational knowledge and detailed protocols necessary for the successful implementation of this technology in a research setting.

References

The aTAG Protein Degradation System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The aTAG (AchillesTAG) system is a powerful and versatile tool for targeted protein degradation, offering researchers precise control over protein levels within a cell. This technical guide provides a comprehensive overview of the aTAG system, its core components, and detailed protocols for its application, tailored for researchers, scientists, and drug development professionals.

Core Principles of the aTAG System

The aTAG system is a chemical biology tool that induces the degradation of a specific protein of interest (POI). This is achieved by fusing the POI with a small protein tag, MTH1 (MutT homolog-1), which acts as a degron. The degradation is then initiated by a heterobifunctional small molecule, the aTAG degrader, which selectively binds to both the MTH1 tag and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the cell's proteasome.[1][2]

A key advantage of the aTAG system is that the MTH1 tag is a non-essential enzyme, and its degradation has no known phenotypic effect on the cell.[1][2] This minimizes off-target effects associated with the degradation machinery itself. The system offers rapid, potent, and reversible control over protein levels, making it an invaluable tool for target validation and studying the dynamic consequences of protein loss.[1]

Key Components of the aTAG System

The aTAG system comprises three essential components:

  • The MTH1 Degron Tag: The protein of interest is genetically fused with the MTH1 protein. This can be achieved through various genetic engineering techniques, including CRISPR/Cas9-mediated knock-in or transgene expression.[2]

  • The aTAG Degrader: These are heterobifunctional small molecules that bridge the MTH1-tagged protein and the E3 ligase. Two commonly used aTAG degraders are aTAG 2139 and aTAG 4531.[1]

  • The E3 Ubiquitin Ligase: The aTAG system primarily utilizes the Cereblon (CRBN) E3 ubiquitin ligase, which is endogenously expressed in most mammalian cells.[1]

Signaling Pathway and Mechanism of Action

The aTAG system hijacks the cell's natural ubiquitin-proteasome pathway to induce targeted protein degradation. The process can be summarized in the following steps:

  • Ternary Complex Formation: The aTAG degrader, being cell-permeable, enters the cell and binds to both the MTH1 tag on the fusion protein and the CRBN E3 ligase. This results in the formation of a stable ternary complex.

  • Polyubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein, forming a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The aTAG degrader is then released and can catalytically induce the degradation of other target protein molecules.

aTAG_System_Pathway cluster_cell Cell POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein MTH1 MTH1 Tag TernaryComplex Ternary Complex (Fusion Protein - aTAG - CRBN) FusionProtein->TernaryComplex Binds aTAG_Degrader aTAG Degrader aTAG_Degrader->TernaryComplex Binds CRBN CRBN E3 Ligase CRBN->TernaryComplex Binds PolyUb Polyubiquitinated Fusion Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Mechanism of aTAG-mediated protein degradation.

Quantitative Data

The efficacy of the aTAG system is demonstrated by the potent and efficient degradation of target proteins. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) for the aTAG degraders aTAG 2139 and aTAG 4531.

aTAG DegraderDC50 (nM)Dmax (%)Incubation Time (hours)
aTAG 21390.2792.14
aTAG 45310.3493.144

Data sourced from product information sheets.

Experimental Protocols

CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest

This protocol provides a general workflow for endogenous tagging of a POI with the MTH1 degron tag using CRISPR/Cas9.

CRISPR_Workflow cluster_design Design Phase cluster_prep Preparation Phase cluster_execution Execution Phase cluster_validation Validation Phase sgRNA_design 1. Design sgRNA targeting C- or N-terminus of POI donor_design 2. Design ssDNA donor template with MTH1 tag and homology arms sgRNA_design->donor_design RNP_prep 3. Prepare Cas9/sgRNA Ribonucleoprotein (RNP) complex donor_design->RNP_prep transfection 5. Co-transfect cells with RNP complex and donor template RNP_prep->transfection cell_prep 4. Prepare target cells for transfection cell_prep->transfection recovery 6. Cell recovery and expansion transfection->recovery selection 7. Selection of edited cells (e.g., FACS or antibiotic selection) recovery->selection validation 8. Validate correct integration via PCR, sequencing, and Western Blot selection->validation

Workflow for CRISPR/Cas9-mediated MTH1 tagging.

Materials:

  • Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting the desired genomic locus

  • Single-stranded DNA (ssDNA) donor template containing the MTH1 tag sequence flanked by homology arms

  • Transfection reagent (e.g., Lipofectamine CRISPRMAX)

  • Target cell line

  • Appropriate cell culture reagents

  • PCR primers for genotyping

  • Antibodies for Western blot validation (anti-POI and anti-MTH1)

Protocol:

  • sgRNA and Donor Design:

    • Design and synthesize sgRNAs targeting the C-terminus or N-terminus of your POI. It is recommended to test multiple sgRNAs for efficiency.

    • Design an ssDNA donor template containing the MTH1 tag sequence. Flank the tag with 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the intended insertion site.

  • Cell Transfection:

    • Prepare the Cas9/sgRNA ribonucleoprotein (RNP) complex according to the manufacturer's instructions.

    • On the day of transfection, seed your target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect the cells with the RNP complex and the ssDNA donor template using a suitable transfection reagent.

  • Selection and Validation of Edited Cells:

    • After 48-72 hours, expand the transfected cells.

    • If your donor template includes a selection marker, apply the appropriate selection agent. Alternatively, single-cell sort the edited cells into 96-well plates.

    • Expand the single-cell clones.

    • Validate the correct integration of the MTH1 tag by genomic PCR and Sanger sequencing.

    • Confirm the expression of the MTH1-POI fusion protein at the expected molecular weight by Western blot using antibodies against the POI and/or the MTH1 tag.

Western Blot Analysis of aTAG-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of an MTH1-tagged protein of interest following treatment with an aTAG degrader.

Materials:

  • MTH1-tagged cell line

  • aTAG degrader (e.g., aTAG 2139 or aTAG 4531)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI and a loading control like anti-GAPDH or anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed the MTH1-tagged cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with a dose-response range of the aTAG degrader (e.g., 0.1 nM to 1000 nM) or for a time-course (e.g., 0, 1, 2, 4, 8, 24 hours) at a fixed concentration. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against your POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control for each sample.

    • Calculate the percentage of protein degradation relative to the DMSO control.

Advantages and Applications in Drug Development

The aTAG system offers several advantages that make it a valuable tool for drug discovery and development:

  • Target Validation: Rapidly and specifically degrade a target protein to assess its role in disease pathology.[1]

  • Dose-Dependent and Reversible Control: The level of protein degradation can be tuned by varying the concentration of the aTAG degrader, and the effect is reversible upon washout of the compound.[1]

  • Rapid Kinetics: The aTAG system induces protein degradation within hours, allowing for the study of immediate cellular responses to protein loss.[1]

  • Broad Applicability: In principle, any intracellular protein can be targeted for degradation by fusing it with the MTH1 tag.[1]

  • In Vitro and In Vivo Applications: aTAG degraders are cell-permeable and have been shown to be effective in both cell culture and in vivo models.[2]

Comparison with Other Targeted Protein Degradation Systems

FeatureaTAG SystemdTAG SystemCRISPR/Cas9 KnockoutRNAi
Mechanism Proteasomal DegradationProteasomal DegradationGene DisruptionmRNA Degradation
Reversibility YesYesNoYes (transient)
Kinetics HoursHoursDays to WeeksDays
Dose-Tunable YesYesNoLimited
Requirement MTH1 TagFKBP12(F36V) TaggRNA/Cas9shRNA/siRNA
Off-Target Effects Low (related to degrader)Low (related to degrader)Potential genomic off-targetsPotential off-target mRNA silencing

This guide provides a foundational understanding of the aTAG protein degradation system. For further details and specific applications, researchers are encouraged to consult the primary literature and resources from commercial suppliers.

References

The Role of aTAG 2139-NEG in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, often referred to as degraders or PROTACs (PROteolysis TArgeting Chimeras), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. The AchillesTAG (aTAG) system is a recently developed chemical genetic tool that provides a versatile platform for inducing the degradation of any protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 (MutT homolog 1) protein. The system then employs a heterobifunctional degrader, such as aTAG 2139, which binds to both the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged protein.

A crucial component of any robust experimental system is the inclusion of appropriate negative controls. In the aTAG system, aTAG 2139-NEG serves this critical function. This molecule is an inactive analog of the potent degrader aTAG 2139. While it retains the ability to bind to the MTH1 tag, it is engineered to be incapable of recruiting the E3 ligase, and therefore does not induce protein degradation. The use of this compound is essential for distinguishing the specific effects of targeted protein degradation from any potential off-target or non-specific effects of the degrader molecule. This technical guide provides an in-depth overview of the role of this compound in the aTAG platform, including its mechanism of action, experimental protocols for its use, and a summary of relevant quantitative data.

Core Concepts and Mechanism of Action

The aTAG system is a powerful tool for achieving conditional and reversible knockdown of a target protein. The fundamental principle involves the fusion of the MTH1 protein tag to the protein of interest. The aTAG degrader molecule, aTAG 2139, is a heterobifunctional molecule composed of a ligand that binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

The mechanism of action for the aTAG system, and the role of this compound as a negative control, can be summarized in the following steps:

  • Generation of an MTH1-Fusion Protein: The gene encoding the protein of interest is genetically modified to include the coding sequence for the MTH1 tag. This can be achieved through various techniques, including CRISPR/Cas9-mediated gene editing to create an endogenous fusion or through the expression of a transgene.

  • Introduction of the aTAG Degrader: The active degrader, aTAG 2139, is introduced to the cells expressing the MTH1-fusion protein.

  • Ternary Complex Formation: aTAG 2139 facilitates the formation of a ternary complex between the MTH1-tagged protein and the CRBN E3 ligase.

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the MTH1-fusion protein, marking it for degradation.

  • Proteasomal Degradation: The poly-ubiquitinated protein is recognized and degraded by the 26S proteasome.

This compound is designed to bind to the MTH1 tag with high affinity, similar to the active degrader. However, it lacks the functional moiety required to recruit the CRBN E3 ligase. Consequently, treatment with this compound does not lead to the formation of a productive ternary complex, ubiquitination, or subsequent degradation of the MTH1-tagged protein. This makes it an ideal tool to control for any biological effects that might arise from the mere binding of a small molecule to the MTH1 tag or from other non-degradation-related activities of the chemical scaffold.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the active degrader aTAG 2139 and its negative control, this compound. This data is essential for designing and interpreting experiments using the aTAG system.

CompoundTargetParameterValueReference
aTAG 2139 MTH1-fusion proteinsDC500.27 nM[1]
Dmax92.1% (at 4 hours)[1]
This compound MTH1Ki2.0 nM[2]
MTH1-fusion proteinsDegradative ActivityNone[2]

Table 1: Key Performance Metrics of aTAG 2139 and this compound. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. Ki is the inhibition constant, indicating the binding affinity of the compound to its target.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of aTAG 2139 and its negative control, this compound.

Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9

This protocol outlines the general steps for using CRISPR/Cas9 to knock-in the MTH1 tag at the C-terminus of a protein of interest.

Materials:

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the C-terminus of the gene of interest

  • Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic region of interest

  • Appropriate cell line

  • Cell culture medium and supplements

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for edited cells

Protocol:

  • Design sgRNA and Donor Template: Design an sgRNA that targets the genomic locus immediately upstream of the stop codon of the gene of interest. Design a donor DNA template containing the MTH1 tag sequence. The tag should be flanked by 500-800 base pair homology arms that are identical to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Cell Transfection: Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template using a suitable transfection reagent.

  • Selection of Edited Cells: After 48-72 hours, select for successfully edited cells. This can be done by FACS if the donor template also includes a fluorescent marker, or by antibiotic selection if a resistance gene is included.

  • Clonal Expansion and Validation: Isolate single cells to establish clonal populations. Validate the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic DNA. Confirm the expression of the MTH1-fusion protein by Western blotting.

Western Blotting for Protein Degradation

This protocol describes how to assess the degradation of an MTH1-tagged protein following treatment with aTAG 2139 and this compound.

Materials:

  • MTH1-tagged cell line

  • aTAG 2139 and this compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MTH1 or anti-POI, and a loading control like anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate the MTH1-tagged cells and allow them to adhere overnight. Treat the cells with a dose-response of aTAG 2139 (e.g., 0.1 nM to 1000 nM), a high concentration of this compound (e.g., 1000 nM), and a DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.

Cell Viability Assay

This protocol is for assessing the cytotoxic effects of aTAG 2139 and this compound.

Materials:

  • MTH1-tagged cell line

  • aTAG 2139 and this compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Plating and Treatment: Seed the cells in an opaque-walled 96-well plate and allow them to attach. Treat the cells with a range of concentrations of aTAG 2139 and this compound, along with a DMSO control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control to determine the percentage of viable cells at each concentration.

Visualizations

Signaling Pathway Diagram

aTAG_System_Pathway cluster_cell Cell cluster_active Active Degradation Pathway cluster_inactive Inactive Control Pathway POI Protein of Interest (POI) MTH1_POI MTH1-POI Fusion POI->MTH1_POI Genetic Tagging (CRISPR/Cas9) Ternary_Complex Ternary Complex (MTH1-POI :: aTAG 2139 :: CRBN) MTH1_POI->Ternary_Complex No_Degradation No Ternary Complex Formation MTH1_POI->No_Degradation aTAG_2139 aTAG 2139 aTAG_2139->Ternary_Complex aTAG_2139_NEG This compound aTAG_2139_NEG->No_Degradation CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub Ubiquitin Ubiquitinated_POI Ub-MTH1-POI Ub->Ubiquitinated_POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome MTH1_POI_stable Stable MTH1-POI No_Degradation->MTH1_POI_stable No Degradation CRBN_inactive CRBN E3 Ligase

Caption: The aTAG system signaling pathway.

Experimental Workflow Diagram

aTAG_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Start: Design Experiment cell_line Generate MTH1-tagged cell line (CRISPR/Cas9) start->cell_line validation Validate MTH1-fusion protein expression (Western Blot, Sequencing) cell_line->validation treatment Treat cells with: - aTAG 2139 (dose-response) - this compound (control) - DMSO (vehicle) validation->treatment degradation_analysis Protein Degradation Analysis (Western Blot) treatment->degradation_analysis viability_analysis Cell Viability Analysis (e.g., CellTiter-Glo) treatment->viability_analysis data_interpretation Data Interpretation and Comparison of Active vs. Control degradation_analysis->data_interpretation viability_analysis->data_interpretation

Caption: A typical experimental workflow using the aTAG system.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. Its ability to bind to the MTH1 tag without inducing degradation allows for rigorous control experiments, ensuring that the observed biological effects are a direct consequence of the targeted protein's removal and not due to off-target effects of the degrader molecule. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can confidently employ the aTAG system to explore the function of specific proteins and validate their potential as therapeutic targets. The combination of the potent degrader aTAG 2139 and its inactive control this compound provides a robust and reliable system for advancing the field of targeted protein degradation.

References

aTAG 2139-NEG: A Technical Guide for In Vitro and In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aTAG 2139-NEG is an essential negative control compound for use in studies involving the AchillesTAG (aTAG) protein degradation system. The aTAG platform is a powerful tool for targeted protein degradation, enabling the selective removal of a protein of interest (POI) from a cellular environment. This is achieved by fusing the POI with the MTH1 (MutT homolog 1) protein, which then serves as a "tag" for a specific degrader molecule. The active degrader, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.

In contrast, this compound is designed to bind to the MTH1 tag with high affinity but lacks the E3 ligase-recruiting moiety. This critical difference means that this compound does not induce the degradation of the target protein. Therefore, it serves as an indispensable tool to distinguish the specific effects of protein degradation from other potential off-target or compound-specific effects in both in vitro and in vivo experimental settings.

Mechanism of Action

The aTAG system operates on the principle of induced proximity. The active aTAG 2139 degrader facilitates the formation of a ternary complex between the MTH1-tagged protein of interest and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity triggers the transfer of ubiquitin molecules to the POI, marking it for destruction by the proteasome.

This compound shares the MTH1-binding component of aTAG 2139, allowing it to competitively bind to the MTH1-tagged protein. However, it is chemically engineered to be inactive in terms of inducing degradation because it cannot recruit the E3 ligase. This allows researchers to control for any biological effects that might arise from the mere binding of a compound to the target protein, independent of its degradation.

cluster_active aTAG 2139 (Active Degrader) cluster_negative This compound (Negative Control) POI_MTH1_active Protein of Interest-MTH1 aTAG_2139 aTAG 2139 POI_MTH1_active->aTAG_2139 Binds Ubiquitination_active Ubiquitination aTAG_2139->Ubiquitination_active Induces E3_Ligase_active E3 Ubiquitin Ligase E3_Ligase_active->aTAG_2139 Recruited by Degradation_active Proteasomal Degradation Ubiquitination_active->Degradation_active Leads to POI_MTH1_neg Protein of Interest-MTH1 aTAG_2139_NEG This compound POI_MTH1_neg->aTAG_2139_NEG Binds No_E3_Recruitment No E3 Ligase Recruitment aTAG_2139_NEG->No_E3_Recruitment Results in No_Degradation No Degradation No_E3_Recruitment->No_Degradation

Mechanism of Action: aTAG 2139 vs. This compound

Data Presentation

The following tables summarize the key quantitative data for this compound and its active counterpart, aTAG 2139.

CompoundTargetBinding Affinity (Ki)
This compoundMTH12.0 nM
aTAG 2139MTH12.1 nM
CompoundDC50 (Degradation)Dmax (Max Degradation)Incubation Time
aTAG 21390.27 nM92.1%4 hours

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the study by Veits et al. in Current Research in Chemical Biology (2021).

In Vitro: Western Blotting for Protein Degradation

This protocol is designed to assess the degradation of an MTH1-tagged protein of interest in a cellular context.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T or Jurkat cells) engineered to express the MTH1-tagged protein of interest at an appropriate density in 6-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with varying concentrations of aTAG 2139 (e.g., 0.1 nM to 1000 nM) and a high concentration of this compound (e.g., 1000 nM) as a negative control. A DMSO-treated sample should be included as a vehicle control.

  • Incubate the cells for the desired time points (e.g., 2, 4, 8, and 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. Western Blotting:

  • Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Cell_Culture 1. Cell Culture & Treatment (aTAG 2139 and this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection and Analysis Secondary_Ab->Detection

Western Blotting Experimental Workflow
In Vivo: Mouse Xenograft Model Study

This protocol outlines a general workflow for evaluating the efficacy of aTAG 2139 and the inertness of this compound in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., NSG mice).

  • Subcutaneously implant tumor cells engineered to express the MTH1-tagged protein of interest.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Dosing:

  • Randomize mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment groups may include:

    • Vehicle control (e.g., administered orally or intraperitoneally).

    • aTAG 2139 (at a specified dose, e.g., 10 mg/kg, administered on a defined schedule).

    • This compound (at the same dose and schedule as aTAG 2139).

3. Monitoring and Data Collection:

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Monitor the overall health and behavior of the animals.

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues.

4. Pharmacodynamic (PD) and Efficacy Analysis:

  • Process a subset of tumors for Western blot analysis to confirm the degradation of the target protein in the aTAG 2139-treated group and its presence in the this compound and vehicle groups.

  • Analyze tumor growth inhibition as the primary efficacy endpoint.

  • Perform histological analysis of tumors and other tissues as needed.

Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Grouping_Dosing 3. Animal Grouping and Dosing (Vehicle, aTAG 2139, this compound) Tumor_Growth->Grouping_Dosing Monitoring 4. Tumor and Body Weight Monitoring Grouping_Dosing->Monitoring Endpoint 5. Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis 6. Efficacy and PD Analysis Endpoint->Analysis

In Vivo Xenograft Study Workflow

Conclusion

This compound is a crucial reagent for robust and reliable studies utilizing the aTAG protein degradation platform. Its ability to bind to the MTH1 tag without inducing degradation allows for the clear differentiation of biological effects stemming from protein knockdown versus other non-specific compound effects. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research, ultimately contributing to more accurate and impactful scientific findings.

The aTAG System: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AchillesTAG (aTAG) system is a powerful and versatile chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs). This technology offers a significant advantage over traditional genetic knockdown or small molecule inhibition methods by directly eliminating the target protein, allowing for a more precise interrogation of protein function and validation of novel drug targets. This in-depth technical guide provides a comprehensive overview of the discovery, core principles, experimental workflows, and quantitative performance of the aTAG system, intended for researchers and drug development professionals.

Discovery and Development

The aTAG system was developed by C4 Therapeutics as an advancement in the field of targeted protein degradation (TPD).[1] Inspired by other chemical genetic approaches like the dTAG and HaloPROTAC systems, the aTAG platform was designed to provide a flexible and multiplexable method for controlling protein homeostasis.[1] The technology is now licensed and commercially available through Bio-Techne, making it accessible to the broader scientific community for research and target validation. The core innovation of the aTAG system lies in the use of the enzyme MTH1 (MutT homolog-1; NUDT1) as a degradation tag.[2] MTH1 is a small (17 kDa) protein whose acute inhibition or degradation has no known phenotypic consequences, making it an ideal and inert tag for this system.[3]

Core Principles and Mechanism of Action

The aTAG system operates on the principle of hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This is achieved through a heterobifunctional small molecule, the aTAG degrader, which acts as a molecular bridge between an E3 ubiquitin ligase and the MTH1-tagged protein of interest.

The key components of the aTAG system are:

  • The aTAG (MTH1): The protein of interest is genetically fused to the MTH1 protein, creating an aTAG-POI fusion protein. This can be achieved through CRISPR/Cas9-mediated knock-in at the endogenous locus or through exogenous expression using lentiviral vectors.[2][3]

  • The aTAG Degrader: This small molecule consists of three parts: a high-affinity ligand for MTH1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon [CRBN]), and a linker that connects the two ligands.[2]

  • The E3 Ubiquitin Ligase: A cellular enzyme that, when brought into proximity with the aTAG-POI, facilitates the transfer of ubiquitin molecules to the fusion protein.

  • The Proteasome: The cellular machinery that recognizes and degrades polyubiquitinated proteins.[2]

The mechanism of action can be summarized in the following steps:

  • The aTAG degrader enters the cell and simultaneously binds to the MTH1 tag of the fusion protein and the E3 ligase.

  • This binding event forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[2]

  • The E3 ligase then polyubiquitinates the aTAG-POI fusion protein.

  • The polyubiquitinated protein is recognized and subsequently degraded by the 26S proteasome.[2]

This process is catalytic, meaning a single aTAG degrader molecule can induce the degradation of multiple target protein molecules.[2] The degradation is rapid, tunable by varying the degrader concentration, and reversible upon washout of the degrader.[2]

Quantitative Data

The efficacy of aTAG degraders is typically characterized by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved) values. Below is a summary of the performance of commercially available aTAG degraders.

aTAG DegraderE3 Ligase LigandDC50DmaxReference
aTAG 2139 Thalidomide (CRBN)1.1 nM>90%[4]
aTAG 4531 Pomalidomide (CRBN)0.34 nMNot Specified[3]

Note: DC50 and Dmax values can vary depending on the target protein, cell line, and experimental conditions.

Experimental Protocols

Generation of aTAG Fusion Proteins

This method is recommended for studying the protein of interest at its endogenous expression level.

Materials:

  • sgRNA targeting the N- or C-terminus of the gene of interest

  • Cas9 nuclease

  • Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the aTAG (MTH1) sequence flanked by 80-100 bp homology arms

  • Transfection reagent or electroporation system

  • Mammalian cells of interest

Protocol:

  • Design and Synthesis:

    • Design and synthesize at least two sgRNAs targeting the desired insertion site (immediately before the start codon for C-terminal tagging or after the stop codon for N-terminal tagging).

    • Synthesize an ssDNA HDR template containing the aTAG sequence. Include a linker sequence (e.g., GGGGS) between the POI and the aTAG for flexibility.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Combine the sgRNA and Cas9 protein at a 1.2:1 molar ratio.

    • Incubate at room temperature for 20 minutes to form the RNP complex.

  • Transfection/Electroporation:

    • Harvest and prepare the target cells according to the manufacturer's protocol for your chosen delivery method.

    • Co-transfect/electroporate the RNP complex and the ssDNA HDR template.

  • Recovery and Selection:

    • Culture the cells for 48-72 hours to allow for gene editing and recovery.

    • If the HDR template includes a selection marker, apply the appropriate selection agent.

    • Expand single-cell clones for verification.

  • Verification:

    • Confirm the correct integration of the aTAG sequence by PCR and Sanger sequencing.

    • Verify the expression of the aTAG-fusion protein at the expected molecular weight by Western blotting.

This method is suitable for rapid expression of the aTAG-fusion protein, especially in cell lines that are difficult to transfect or for creating stable cell lines.

Materials:

  • Lentiviral transfer plasmid with a suitable promoter

  • aTAG (MTH1) sequence

  • cDNA of the protein of interest

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for virus production

  • Transfection reagent

  • Target mammalian cells

  • Polybrene

Protocol:

  • Cloning:

    • Clone the aTAG-POI fusion construct into a third-generation lentiviral transfer plasmid.

  • Lentivirus Production:

    • Co-transfect the transfer plasmid along with packaging and envelope plasmids into HEK293T cells.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the viral particles if necessary.

  • Transduction:

    • Plate the target cells to be 50-70% confluent on the day of transduction.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL).

    • Incubate for 24-72 hours.

  • Selection and Verification:

    • Replace the virus-containing medium with fresh medium.

    • If the lentiviral vector contains a selection marker, apply the appropriate antibiotic to select for transduced cells.

    • Verify the expression of the aTAG-fusion protein by Western blotting.

aTAG-Mediated Protein Degradation Assay

Materials:

  • aTAG-POI expressing cells

  • aTAG degrader (e.g., aTAG 2139)

  • DMSO (vehicle control)

  • Cell culture medium and plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protocol:

  • Cell Plating:

    • Plate the aTAG-POI expressing cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the aTAG degrader in cell culture medium.

    • Treat the cells with the desired concentrations of the aTAG degrader. Include a DMSO-only control.

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 2, 4, 8, 16, or 24 hours) at 37°C. A time-course experiment is recommended to determine the optimal degradation kinetics.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

Quantitative Western Blotting for Degradation Analysis

Materials:

  • Normalized protein lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin, or tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the DMSO-treated control.

    • Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathways and Workflows

aTAG_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FusionProtein aTAG-POI Fusion Protein POI->FusionProtein aTAG_MTH1 aTAG (MTH1) aTAG_MTH1->FusionProtein Proteasome 26S Proteasome FusionProtein->Proteasome Recognition and Degradation aTAG_Degrader aTAG Degrader aTAG_Degrader->FusionProtein Binds to aTAG E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) aTAG_Degrader->E3_Ligase Recruits E3_Ligase->FusionProtein Polyubiquitination Ub Ubiquitin DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of Action of the aTAG System.

aTAG_Experimental_Workflow cluster_generation 1. aTAG-POI Fusion Protein Generation cluster_assay 2. Degradation Assay cluster_analysis 3. Analysis CRISPR CRISPR/Cas9 Knock-in CellLine aTAG-POI Cell Line CRISPR->CellLine Lentivirus Lentiviral Expression Lentivirus->CellLine Treatment Treat cells with aTAG Degrader CellLine->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WesternBlot Quantitative Western Blot Quantification->WesternBlot DataAnalysis Data Analysis (DC50, Dmax, Kinetics) WesternBlot->DataAnalysis

Caption: General Experimental Workflow for the aTAG System.

Multiplexing Capabilities

A significant advantage of the aTAG system is the potential for multiplexed protein degradation. By using orthogonal degrader-tag pairs, researchers can independently control the degradation of multiple proteins within the same cell.[1] For example, the aTAG system, which utilizes an MTH1 ligand, can be used in conjunction with the dTAG system, which employs a ligand for the FKBP12(F36V) mutant.[2] This allows for the dissection of complex biological pathways and protein-protein interactions with high temporal resolution.

Applications in Research and Drug Development

The aTAG system is a valuable tool for:

  • Target Validation: Rapidly and specifically degrading a target protein to assess its role in disease pathology.

  • Functional Genomics: Studying the cellular consequences of acute protein loss to elucidate gene function.

  • Drug Discovery: Determining the therapeutic potential of targeting a specific protein for degradation.

  • Controlling CAR-T Activity: The aTAG system has been successfully applied to control the activity of Chimeric Antigen Receptor (CAR)-T cells, offering a tunable and reversible safety switch for this promising cancer therapy.[1]

Conclusion

The aTAG system provides a robust and versatile platform for targeted protein degradation. Its key features, including rapid and potent degradation, tunability, reversibility, and potential for multiplexing, make it an indispensable tool for modern biological research and drug discovery. This technical guide provides the foundational knowledge and protocols necessary for the successful implementation of the aTAG system in the laboratory.

References

Methodological & Application

Application Notes and Protocols for aTAG 2139-NEG in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

aTAG 2139-NEG is an essential negative control for use with the aTAG (AchillesTAG) targeted protein degradation system. This system provides a powerful method for the rapid and selective degradation of a protein of interest (POI) in living cells. The aTAG technology involves the fusion of the POI with the MTH1 (MutT homolog-1) protein tag. The active degrader molecule, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and the E3 ubiquitin ligase cereblon (CRBN). This binding event induces the formation of a ternary complex, leading to the ubiquitination of the MTH1-tagged POI and its subsequent degradation by the proteasome.

To ensure that the observed degradation of the target protein is a direct result of the specific recruitment of the E3 ligase by the active degrader, it is crucial to use a negative control. This compound serves this purpose. It is structurally very similar to aTAG 2139 and can bind to the MTH1 tag; however, it has been chemically modified to be incapable of recruiting the CRBN E3 ligase.[1][2][3] Consequently, this compound should not induce the degradation of the MTH1-tagged protein, making it an ideal tool to control for off-target effects of the chemical scaffold.

These application notes provide a detailed guide on how to effectively use this compound in cell culture experiments to validate the specificity of the aTAG protein degradation system.

Data Presentation

The following tables summarize the key properties of this compound and provide a comparison with its active counterpart, aTAG 2139.

Table 1: Chemical and Physical Properties

PropertyThis compoundaTAG 2139
Molecular Weight 796.84 g/mol 782.81 g/mol
Formula C43H40N8O8C42H38N8O8
Purity ≥98% (HPLC)≥98% (HPLC)
Storage Store at -20°CStore at -20°C
Solubility Soluble to 100 mM in DMSOSoluble to 50 mM in DMSO

Table 2: Biological Activity Comparison

ParameterThis compoundaTAG 2139
Target MTH1 (MutT homolog-1) fusion proteinsMTH1 (MutT homolog-1) fusion proteins
Mechanism of Action Binds to MTH1 tag but does not recruit E3 ligaseBinds to MTH1 tag and recruits CRBN E3 ligase
Expected Outcome No degradation of MTH1-tagged proteinDegradation of MTH1-tagged protein
DC50 Not Applicable (Inactive)~0.27 nM[1][4]
Dmax Not Applicable (Inactive)>90%[1][4]

Experimental Protocols

Generation of MTH1-tagged Cell Lines

To utilize the aTAG system, the protein of interest must be endogenously tagged with MTH1. This is typically achieved using CRISPR/Cas9-mediated genome editing.

Materials:

  • Cas9 nuclease

  • Validated single guide RNA (sgRNA) targeting the genomic locus of the POI

  • Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Cell line of interest

  • Appropriate cell culture medium and reagents

  • Transfection reagent

Protocol:

  • Design and Synthesize sgRNA and Donor Template: Design an sgRNA that targets the C-terminus or N-terminus of the POI, just before the stop codon or just after the start codon, respectively. The donor template should contain the MTH1 coding sequence flanked by 500-800 bp homology arms.

  • Transfection: Co-transfect the Cas9 expression vector, the sgRNA expression vector, and the donor template plasmid into the chosen cell line using a suitable transfection method (e.g., lipid-based transfection or electroporation).

  • Selection and Clonal Isolation: If the donor plasmid contains a selection marker, apply the appropriate selection agent to enrich for successfully transfected cells. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification: Expand the clonal populations and verify the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic locus. Confirm the expression of the MTH1-fusion protein by Western blotting using an antibody against the POI or a commercially available MTH1 antibody.

Cell Treatment with this compound

This protocol describes the treatment of MTH1-tagged cells with this compound and the active degrader aTAG 2139.

Materials:

  • MTH1-tagged cell line

  • This compound

  • aTAG 2139 (as a positive control)

  • DMSO (vehicle control)

  • Cell culture medium and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and aTAG 2139 in DMSO. Store at -20°C.

  • Cell Seeding: Seed the MTH1-tagged cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Treatment: On the following day, prepare serial dilutions of this compound and aTAG 2139 in fresh cell culture medium. A typical concentration range to test for the active compound is 0.1 nM to 1000 nM. For this compound, it is recommended to use a concentration equal to or higher than the effective concentration of aTAG 2139 to demonstrate its lack of activity. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration used.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, aTAG 2139, or DMSO. Incubate the cells for a desired period. For a time-course experiment, typical time points are 2, 4, 8, 16, and 24 hours. For dose-response experiments, a fixed time point (e.g., 8 or 16 hours) is usually chosen.

  • Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Analysis of Protein Degradation by Western Blotting

Materials:

  • Cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (against the POI and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the POI band to the loading control band. The results should show a dose-dependent decrease in the POI levels in cells treated with aTAG 2139, while the POI levels in cells treated with this compound and the vehicle control should remain unchanged.

Visualizations

aTAG_Signaling_Pathway cluster_Cell Cell cluster_Degrader POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein MTH1 MTH1 Tag CRBN CRBN E3 Ligase FusionProtein->CRBN Ternary Complex Formation Proteasome Proteasome FusionProtein->Proteasome Recognition aTAG_2139 aTAG 2139 aTAG_2139->FusionProtein Binds aTAG_2139->CRBN Recruits aTAG_2139_NEG This compound aTAG_2139_NEG->FusionProtein Binds aTAG_2139_NEG->CRBN Does NOT Recruit CRBN->FusionProtein Ubiquitination Ub Ubiquitin Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action of the aTAG system and the role of this compound.

Experimental_Workflow start Start crispr Generate MTH1-tagged Cell Line (CRISPR/Cas9) start->crispr seed Seed MTH1-tagged Cells crispr->seed treat Treat Cells with: - this compound - aTAG 2139 (positive control) - DMSO (vehicle control) seed->treat incubate Incubate for Desired Time/Concentration treat->incubate lyse Lyse Cells and Quantify Protein incubate->lyse wb Western Blot Analysis lyse->wb analyze Analyze Protein Levels wb->analyze end End analyze->end

Caption: Experimental workflow for using this compound in cell culture.

References

aTAG 2139-NEG: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aTAG 2139-NEG, the inactive control molecule for the aTAG 2139 degrader. As a crucial component of experiments involving the aTAG targeted protein degradation system, this compound allows researchers to distinguish between the specific effects of protein degradation and any potential off-target effects of the chemical scaffold.

Introduction to the aTAG System and this compound

The aTAG system is a powerful tool for inducing the rapid and selective degradation of a protein of interest (POI). This technology utilizes a bifunctional molecule, an aTAG degrader, to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3] For this to be possible, the POI needs to be endogenously tagged with the MTH1 protein, which serves as the binding moiety for the aTAG degrader.[2]

aTAG 2139 is a potent degrader of MTH1-fusion proteins.[4][5] Its negative control, this compound, is an essential tool for robust experimental design. This molecule binds to the MTH1 tag but is engineered to be incapable of recruiting the E3 ligase, and therefore does not induce protein degradation.[5][6] By comparing the results from cells treated with aTAG 2139 to those treated with this compound, researchers can confidently attribute their observations to the specific degradation of the target protein.

Quantitative Data Summary

The following table summarizes the key quantitative data for aTAG 2139 and its negative control, this compound. This information is critical for designing and interpreting experiments.

ParameteraTAG 2139This compoundReference
Function Degrader of MTH1 fusion proteinsNegative control for aTAG 2139[4][7]
Binding Target MTH1MTH1[4][6]
Degradation Activity YesNo[6]
DC50 (in vitro) ~0.27 nMNot Applicable[4][5]
Ki for MTH1 ~2.1 nM~2.0 nM[6][8]
Molecular Weight 782.81 g/mol 796.83 g/mol [4][6]
Solubility Soluble to 50 mM in DMSOSoluble to 100 mM in DMSO[4][7]

Experimental Protocols

The following are recommended protocols for the use of this compound in cell-based assays. The optimal concentration of this compound should be equivalent to the concentration of the active compound, aTAG 2139, being used in the experiment.

Protocol 1: Preparation of Stock Solutions

It is recommended to prepare concentrated stock solutions of this compound in DMSO.

  • Determine the required stock concentration. A 10 mM stock solution is typically a good starting point.

  • Calculate the required mass of this compound. Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Reconstitute the compound. Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution. Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[4][7]

Protocol 2: In Vitro Cell Treatment for Western Blot Analysis

This protocol outlines the treatment of cells expressing an MTH1-tagged protein of interest to assess the effect of this compound as a negative control.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.

  • Cell Culture: Culture the cells overnight to allow for attachment and recovery.

  • Compound Preparation: Prepare a working solution of this compound and aTAG 2139 in cell culture medium. The final concentration should be determined based on the DC50 of aTAG 2139 (~0.27 nM) and the specific experimental goals. A typical starting concentration range for aTAG 2139 is 1-100 nM. Use the same concentration for this compound.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the compounds. Include the following conditions:

    • Vehicle control (e.g., DMSO)

    • aTAG 2139 (at the desired concentration)

    • This compound (at the same concentration as aTAG 2139)

  • Incubation: Incubate the cells for a desired period to allow for protein degradation. A typical incubation time is 4-24 hours.[4][5]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blotting: Perform standard western blotting procedures to detect the levels of the MTH1-tagged protein of interest. A successful experiment will show a significant reduction in the target protein level in the aTAG 2139-treated sample, but not in the this compound or vehicle-treated samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of the aTAG system and a typical experimental workflow.

aTAG_Mechanism Mechanism of aTAG System cluster_cell Cell POI Protein of Interest (POI) MTH1 MTH1 Tag Fusion MTH1-POI Fusion Protein Ternary Ternary Complex Fusion->Ternary PolyUb Polyubiquitination Fusion->PolyUb aTAG aTAG 2139 aTAG->Fusion Binds to MTH1 E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) aTAG->E3_Ligase Recruits E3_Ligase->Ternary Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Targeted for Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of the aTAG protein degradation system.

Experimental_Workflow Experimental Workflow with this compound cluster_workflow Start Start: Cells expressing MTH1-tagged POI Treatment Treatment Groups Start->Treatment Vehicle Vehicle (DMSO) Treatment->Vehicle Active aTAG 2139 Treatment->Active Negative This compound Treatment->Negative Incubation Incubation (e.g., 4-24 hours) Vehicle->Incubation Active->Incubation Negative->Incubation Analysis Analysis of Protein Levels (e.g., Western Blot) Incubation->Analysis Results Expected Results Analysis->Results Result_Vehicle No change in POI levels Results->Result_Vehicle Result_Active Degradation of POI Results->Result_Active Result_Negative No change in POI levels Results->Result_Negative Conclusion Conclusion: Observed effect is due to specific protein degradation Result_Active->Conclusion

Caption: A typical experimental workflow using aTAG 2139 and this compound.

References

Application Notes and Protocols for CRISPR-Mediated MTH1 Knock-in for the aTAG System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to acutely and reversibly control the abundance of a specific protein is a powerful tool for studying protein function and for therapeutic target validation. The aTAG (Achilles' heel TArgeting Chimera) system is a targeted protein degradation technology that enables rapid and selective degradation of a protein of interest (POI). This system utilizes a small molecule degrader that recruits a fusion protein, tagged with the MTH1 (MutT Homolog 1) protein, to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

This application note provides a detailed protocol for the CRISPR/Cas9-mediated knock-in of the MTH1 tag to an endogenous gene of interest. This allows for the creation of a cellular model where the endogenous POI is expressed as a fusion protein with the MTH1 tag, making it susceptible to degradation upon treatment with an aTAG degrader. The protocol covers the design of CRISPR reagents, generation of the knock-in cell line, and validation of the system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the aTAG system and the experimental workflow for generating and validating an MTH1-tagged cell line.

aTAG_System_Mechanism cluster_cell Cell cluster_proteasome Proteasome POI Protein of Interest (POI) FusionProtein POI-MTH1 Fusion Protein MTH1 MTH1 Tag Proteasome Proteasome FusionProtein->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->FusionProtein Ubiquitination aTAG_Degrader aTAG Degrader aTAG_Degrader->FusionProtein Binds to MTH1 tag aTAG_Degrader->E3_Ligase Recruits Ub Ubiquitin

Caption: Mechanism of the aTAG system for targeted protein degradation.

CRISPR_MTH1_Knockin_Workflow cluster_design I. Design & Preparation cluster_editing II. Genome Editing cluster_validation III. Validation cluster_functional IV. Functional Assay gRNA_Design gRNA Design & Synthesis Transfection Transfection of Cas9, gRNA & Donor gRNA_Design->Transfection Donor_Design Donor Template Design & Synthesis Donor_Design->Transfection Single_Cell_Cloning Single-Cell Cloning Transfection->Single_Cell_Cloning Clonal_Expansion Clonal Expansion Single_Cell_Cloning->Clonal_Expansion Genomic_Validation Genomic Validation (PCR & Sequencing) Clonal_Expansion->Genomic_Validation Transcript_Validation Transcript Validation (RT-qPCR) Genomic_Validation->Transcript_Validation Protein_Validation Protein Validation (Western Blot) Transcript_Validation->Protein_Validation Degrader_Treatment aTAG Degrader Treatment Protein_Validation->Degrader_Treatment Degradation_Analysis Degradation Analysis (Western Blot, etc.) Degrader_Treatment->Degradation_Analysis

Caption: Experimental workflow for generating and validating an MTH1-tagged cell line.

Quantitative Data Summary

Successful generation of an MTH1-tagged cell line and subsequent protein degradation can be quantified at various stages. The following tables provide a summary of expected quantitative outcomes.

Table 1: CRISPR Knock-in Efficiency

Method of QuantificationCell LineTarget GeneKnock-in Efficiency (%)Reference
Flow CytometryHEK293TReporter Gene~3-10%[1]
ddPCRiPSCsVarious0.04-34%[2]
FACS enrichmentHAP1Various~50-fold enrichment[3]

Table 2: aTAG-mediated MTH1-Fusion Protein Degradation

aTAG DegraderTarget ProteinCell LineDC50 (nM)Dmax (%)Time Point (hours)Reference
aTAG 2139MTH1-fusionJurkat0.2792.14[4]
aTAG 4531MTH1-fusionJurkat0.3493.144[5]

Experimental Protocols

Part I: Design and Preparation

1. Guide RNA (gRNA) Design and Synthesis

1.1. Target Site Selection : Identify the target locus for MTH1 tag insertion. For C-terminal tagging, the gRNA should target a region near the stop codon of the POI. For N-terminal tagging, the target should be near the start codon.[6] It is recommended to design the cut site as close to the desired insertion site as possible.

1.2. gRNA Design : Use online design tools (e.g., CHOPCHOP, Synthego) to design several gRNA sequences targeting the selected locus. Select gRNAs with high on-target scores and low off-target predictions.

1.3. gRNA Synthesis : Synthesize the gRNA as a single guide RNA (sgRNA) or a two-part crRNA:tracrRNA system. Modified synthetic gRNAs can improve stability and efficiency.

2. Donor Template Design and Synthesis

2.1. Donor Type : For knocking in the MTH1 tag (~17 kDa), a plasmid donor or a long single-stranded DNA (ssDNA) donor is suitable. ssDNA donors have been shown to increase knock-in efficiency and reduce toxicity.[7]

2.2. Homology Arms : Flank the MTH1 tag sequence with homology arms of 400-1000 bp that are homologous to the genomic regions upstream and downstream of the CRISPR/Cas9 cut site.[8]

2.3. Linker Sequence : Include a flexible linker sequence (e.g., (Gly-Gly-Gly-Gly-Ser)n) between the POI and the MTH1 tag to ensure proper folding and function of both proteins.[9][10]

2.4. Silent Mutations : Introduce silent mutations into the PAM site or the gRNA seed region within the donor template to prevent re-cutting of the integrated sequence by Cas9.

2.5. Synthesis : Synthesize the donor template. For plasmid donors, clone the construct and purify high-quality, endotoxin-free plasmid DNA.

Part II: Genome Editing

3. Cell Culture and Transfection

3.1. Cell Line Maintenance : Culture the target cell line under recommended conditions. Ensure cells are healthy and in the exponential growth phase before transfection.

3.2. RNP Complex Formation : If using a ribonucleoprotein (RNP) delivery approach, pre-complex the Cas9 protein with the synthetic gRNA according to the manufacturer's protocol. This method is often preferred as it reduces off-target effects.[11]

3.3. Transfection : Transfect the cells with the Cas9/gRNA complex and the donor template. Electroporation (e.g., Neon Transfection System) or lipid-based transfection reagents (e.g., Lipofectamine CRISPRMAX) can be used.[12][13][14] Optimize transfection conditions for the specific cell line.

4. Single-Cell Cloning and Expansion

4.1. Single-Cell Isolation : Two to three days post-transfection, isolate single cells into 96-well plates using limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is co-transfected.[4][15]

4.2. Clonal Expansion : Culture the single cells in conditioned media or media supplemented with growth factors to support clonal expansion. This process can take 2-8 weeks.[15]

Part III: Validation

5. Genomic DNA Validation

5.1. Genomic DNA Extraction : Once clonal populations are established, extract genomic DNA from each clone.

5.2. Junction PCR : Perform PCR using primers that flank the 5' and 3' junctions of the intended knock-in site. One primer should bind outside the homology arm, and the other within the MTH1 tag sequence.

5.3. Sanger Sequencing : Sequence the PCR products to confirm the precise in-frame insertion of the MTH1 tag and the absence of unintended mutations.[3][16]

6. Transcript Validation (RT-qPCR)

6.1. RNA Extraction and cDNA Synthesis : Extract total RNA from validated clones and synthesize cDNA.

6.2. RT-qPCR : Perform quantitative PCR using primers that amplify the fusion transcript to confirm its expression.[17][18]

7. Protein Validation (Western Blot)

7.1. Protein Lysate Preparation : Prepare whole-cell lysates from validated clones.[19][20]

7.2. Western Blot Analysis : Perform a Western blot using an antibody against the POI or an antibody against a tag included with MTH1 (e.g., HA-tag). A successful knock-in will show a band at a higher molecular weight corresponding to the POI-MTH1 fusion protein.[19]

Part IV: Functional Assay

8. aTAG Degrader Treatment and Analysis

8.1. Degrader Treatment : Treat the validated MTH1-tagged cell line with the aTAG degrader (e.g., aTAG 2139 or aTAG 4531) at various concentrations and for different durations.

8.2. Time-Course Analysis : Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation.[21]

8.3. Degradation Analysis : Analyze the degradation of the POI-MTH1 fusion protein by Western blot. Quantify the band intensities to determine the DC50 and Dmax of the degrader.

Troubleshooting

Low Knock-in Efficiency

  • Optimize gRNA : Test multiple gRNA sequences for high on-target activity.[22]

  • Improve Donor Design : Use ssDNA donors and include phosphorothioate bonds at the ends to prevent degradation.[23]

  • Enhance HDR : Synchronize cells in the S/G2 phase or use small molecules that inhibit NHEJ (e.g., SCR7) or promote HDR.[23]

  • Optimize Delivery : Optimize the transfection method and the ratio of Cas9, gRNA, and donor template.[24]

Off-Target Effects

  • High-Fidelity Cas9 : Use a high-fidelity Cas9 variant to minimize off-target cleavage.[22]

  • RNP Delivery : Deliver Cas9 as an RNP to limit the duration of Cas9 activity in the cell.

  • gRNA Design : Choose gRNAs with minimal predicted off-target sites.

Conclusion

This application note provides a comprehensive protocol for the CRISPR-mediated knock-in of the MTH1 tag for use with the aTAG system. By following these detailed steps for design, genome editing, validation, and functional analysis, researchers can successfully generate and utilize this powerful tool for controlled protein degradation studies. This approach offers a robust platform for investigating protein function and validating potential drug targets in a physiologically relevant context.

References

Application Notes and Protocols for MTH1-Fusion Protein Mediated aTAG Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and research tool for selectively eliminating proteins of interest. The aTAG (Achilles TAG) system is a targeted protein degradation technology that utilizes the enzyme MTH1 (MutT homolog-1) as a degradation tag.[1] This system offers a versatile strategy for inducing the rapid and potent degradation of virtually any intracellular protein.[1]

The core principle of the aTAG system involves fusing the protein of interest to the MTH1 protein.[1][2] A heterobifunctional degrader molecule, known as an aTAG degrader, is then introduced. This molecule consists of a ligand that selectively binds to MTH1 and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][3] This proximity induces the formation of a ternary complex between the MTH1-fusion protein and the E3 ligase, leading to the polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[1][3] A key advantage of using MTH1 as a tag is that its degradation or inhibition has no known adverse phenotypic effects on cell viability, as MTH1 knockout mice show no phenotypic differences compared to wild-type mice.[4][5]

These application notes provide a comprehensive overview of the aTAG system, including quantitative data for commercially available aTAG degraders and detailed protocols for generating MTH1-fusion proteins and evaluating their degradation.

Quantitative Data of aTAG Degraders

The efficacy of aTAG degraders is typically quantified by their DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values. Below is a summary of the quantitative data for two widely used aTAG degraders.

aTAG DegraderDC50DmaxE3 Ligase LigandNotes
aTAG 2139 0.27 nM92.1%Thalidomide (CRBN)Induces potent and selective degradation of MTH1-fusion proteins after a 4-hour incubation.[6] Cell-permeable and suitable for both in vitro and in vivo applications.[6]
aTAG 4531 0.34 nM93.1%Thalidomide (CRBN)Also a potent and selective degrader of MTH1-fusion proteins with a 4-hour incubation period.[7] Cell-permeable and suitable for in vitro and in vivo use.[7]

Signaling Pathway and Experimental Workflow Diagrams

aTAG Degradation Signaling Pathway

aTAG_Pathway aTAG Degradation Signaling Pathway POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein POI->FusionProtein Fusion MTH1 MTH1 Tag MTH1->FusionProtein Ternary_Complex Ternary Complex FusionProtein->Ternary_Complex aTAG_Degrader aTAG Degrader aTAG_Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptide Fragments Degradation->Peptides

Caption: Mechanism of aTAG-mediated targeted protein degradation.

Experimental Workflow for aTAG System

aTAG_Workflow Experimental Workflow for aTAG System cluster_generation Generation of MTH1-Fusion Protein Expressing Cells cluster_treatment Degrader Treatment and Analysis CRISPR CRISPR/Cas9-mediated Knock-in CellLine Stable Cell Line Generation CRISPR->CellLine Lentivirus Lentiviral Transduction Lentivirus->CellLine Treatment Treat cells with aTAG Degrader CellLine->Treatment WesternBlot Western Blot Analysis Treatment->WesternBlot Degradation Kinetics IP Immunoprecipitation Treatment->IP Interaction Studies Viability Cell Viability Assay Treatment->Viability Cytotoxicity Assessment

Caption: Workflow for aTAG experiments.

Experimental Protocols

Herein are detailed protocols for the generation of MTH1-fusion proteins and the subsequent analysis of their degradation.

Generation of MTH1-Fusion Protein Expressing Cells

Two common methods for expressing a protein of interest fused to the MTH1 tag are CRISPR/Cas9-mediated knock-in and lentiviral transduction.

A. CRISPR/Cas9-Mediated Knock-in of MTH1 Tag

This method allows for the expression of the MTH1-fusion protein from its endogenous locus, preserving the native regulation of the protein of interest.

Materials:

  • Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting the N- or C-terminus of the gene of interest

  • Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms

  • Appropriate cell line

  • Transfection reagent (e.g., electroporation buffer)

  • Cell culture medium and supplements

  • PCR primers for genotyping

  • Sanger sequencing reagents

Protocol:

  • Design sgRNAs and HDR Template:

    • Design at least two sgRNAs targeting the desired insertion site (e.g., near the start or stop codon of the gene of interest).

    • Design an ssDNA HDR template containing the MTH1 tag sequence flanked by 80-100 base pair homology arms corresponding to the genomic sequence adjacent to the sgRNA cut site.[8]

  • Prepare Ribonucleoprotein (RNP) Complex:

    • Combine the sgRNA and Cas9 protein at an appropriate molar ratio (e.g., 1.2:1 sgRNA:Cas9) and incubate at room temperature for 20 minutes to form the RNP complex.[8]

  • Cell Transfection:

    • Harvest and resuspend cells in a suitable transfection buffer.

    • Combine the RNP complex and the ssDNA HDR template with the cell suspension.

    • Deliver the components into the cells using electroporation or another suitable transfection method.

  • Cell Recovery and Clonal Selection:

    • Plate the transfected cells and allow them to recover for 24-48 hours.

    • Perform single-cell sorting or limiting dilution to isolate individual clones.

  • Validation of Knock-in:

    • Expand the single-cell clones.

    • Extract genomic DNA and perform PCR using primers flanking the insertion site to screen for clones with the correct integration.

    • Confirm the correct in-frame insertion of the MTH1 tag by Sanger sequencing of the PCR product.

B. Lentiviral Transduction for MTH1-Fusion Protein Expression

This method is useful for achieving high levels of exogenous expression of the MTH1-fusion protein.

Materials:

  • Lentiviral expression vector containing the MTH1-fusion protein construct

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells for virus production

  • Transfection reagent (e.g., Lipofectamine)

  • Target cell line

  • Polybrene

  • Puromycin or other selection antibiotic

Protocol:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral expression vector and the packaging and envelope plasmids.[9][10]

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.[10]

    • Filter the supernatant through a 0.45 µm filter.[9]

  • Transduction of Target Cells:

    • Seed the target cells in a multi-well plate.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.[11]

    • Incubate for 18-24 hours.

  • Selection of Transduced Cells:

    • Replace the virus-containing medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for cells that have been successfully transduced.

    • Maintain the selection for several days until non-transduced cells are eliminated.

  • Validation of Expression:

    • Confirm the expression of the MTH1-fusion protein by Western blot analysis using an antibody against the protein of interest or a tag included in the fusion construct (e.g., HA-tag).

Analysis of aTAG-Mediated Degradation

A. Western Blot Analysis

Western blotting is the standard method for quantifying the degradation of the MTH1-fusion protein.

Materials:

  • Cells expressing the MTH1-fusion protein

  • aTAG degrader and DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest or a tag

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Plate the MTH1-fusion protein expressing cells and allow them to adhere overnight.

    • Treat the cells with a dose-response of the aTAG degrader or with a single concentration for a time-course experiment. Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[6]

    • Clarify the lysates by centrifugation.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody overnight at 4°C.[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

B. Immunoprecipitation

Immunoprecipitation can be used to confirm the interaction between the MTH1-fusion protein and the E3 ligase in the presence of the aTAG degrader.

Materials:

  • Cells expressing the MTH1-fusion protein

  • aTAG degrader and DMSO

  • Lysis buffer for immunoprecipitation

  • Antibody for immunoprecipitation (e.g., anti-MTH1 or anti-POI)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli buffer

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the aTAG degrader or DMSO as described for the Western blot.

    • Lyse the cells in a suitable immunoprecipitation lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.[12]

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[12]

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.[12]

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the protein of interest, MTH1, and components of the E3 ligase complex (e.g., CRBN).

C. Cell Viability Assay

Cell viability assays are performed to ensure that the observed degradation is not due to general cytotoxicity of the aTAG degrader.

Materials:

  • Cells expressing the MTH1-fusion protein

  • aTAG degrader

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or MTS)

  • Plate reader

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the aTAG degrader.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.[3][13]

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.[3][13]

  • Data Analysis:

    • Normalize the results to the vehicle-treated control to determine the effect of the degrader on cell viability.

References

aTAG 2139-NEG: Application Notes and Protocols for a Negative Control in the aTAG Protein Degradation System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aTAG (AchillesTAG) system is a powerful tool for targeted protein degradation, enabling the rapid and specific removal of a protein of interest (POI) from a cellular environment. This technology relies on the engineering of the POI to include a small protein tag, MTH1 (MutT homolog 1), which is then recognized by a heterobifunctional degrader molecule. The aTAG degrader, such as aTAG 2139, simultaneously binds to the MTH1 tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged protein.[1][2]

To ensure the specificity of the degradation observed with the aTAG system, it is crucial to use a negative control. aTAG 2139-NEG is the corresponding inactive analog of the aTAG 2139 degrader. While it retains the ability to bind to the MTH1 tag, it does not engage the E3 ligase and therefore does not induce the degradation of the MTH1-tagged protein.[3][4] This document provides detailed application notes and protocols for the proper use of this compound, covering its solubility, preparation, and application in key experimental workflows.

Physicochemical Properties and Solubility

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key physicochemical properties.

PropertyValueReference(s)
Molecular Weight 796.84 g/mol
Formula C43H40N8O8
Purity ≥98% (HPLC)
Appearance Crystalline solid
Storage Store at -20°C
Solubility Soluble to 100 mM in Dimethyl Sulfoxide (DMSO)[3]

Note: It is recommended to always refer to the batch-specific molecular weight provided on the vial and Certificate of Analysis when preparing stock solutions.

Preparation of Stock Solutions

This compound is most commonly dissolved in DMSO to prepare a high-concentration stock solution, which can then be further diluted in aqueous buffers or cell culture media for experimental use.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (assuming a molecular weight of 796.84 g/mol ), add 125.5 µL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. When stored properly, the DMSO stock solution is stable for an extended period.

Recommended Working Concentrations for in vitro Assays: The optimal working concentration of this compound will vary depending on the specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the ideal concentration for your system. As a starting point, this compound can be used at the same concentrations as the active degrader, aTAG 2139. The active degrader, aTAG 2139, has been shown to induce degradation at low nanomolar concentrations (DC50 = 0.27 nM in some systems). Therefore, a typical concentration range for both aTAG 2139 and this compound in cell-based assays would be from 1 nM to 1 µM.

Considerations for Dilution in Aqueous Media: While this compound is highly soluble in DMSO, its aqueous solubility is limited. When diluting the DMSO stock solution into cell culture media or aqueous buffers, it is important to ensure that the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5] If precipitation is observed upon dilution, consider preparing a more dilute stock solution in DMSO or using a different formulation for in vivo studies.[6]

aTAG System Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the aTAG protein degradation system and a typical experimental workflow for its application.

aTAG_Signaling_Pathway aTAG System Mechanism of Action cluster_POI Target Protein Engineering cluster_Degradation_Pathway Degradation Pathway cluster_Negative_Control Negative Control POI Protein of Interest (POI) FusionProtein MTH1-tagged POI POI->FusionProtein CRISPR/Cas9 Tagging MTH1 MTH1 Tag E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) FusionProtein->E3_Ligase Proteasome Proteasome FusionProtein->Proteasome Recognition aTAG_Degrader aTAG 2139 (Degrader) aTAG_Degrader->FusionProtein aTAG_Degrader->E3_Ligase aTAG_NEG This compound (Negative Control) aTAG_NEG->FusionProtein Binding aTAG_NEG->E3_Ligase No Interaction E3_Ligase->FusionProtein Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of the aTAG protein degradation system.

aTAG_Experimental_Workflow aTAG System Experimental Workflow start Start crispr 1. Engineer Cell Line: Endogenously tag POI with MTH1 using CRISPR/Cas9 start->crispr validation 2. Validate MTH1 Tagging: - Western Blot - Immunofluorescence - Sequencing crispr->validation treatment 3. Treat Cells: - aTAG 2139 (Degrader) - this compound (Control) - Vehicle (e.g., DMSO) validation->treatment analysis 4. Analyze Protein Levels: - Western Blot - Immunofluorescence - Flow Cytometry - Mass Spectrometry treatment->analysis phenotype 5. Assess Phenotypic Consequences: - Cell Viability Assays - Functional Assays analysis->phenotype end End phenotype->end

Caption: A typical experimental workflow for the aTAG system.

Experimental Protocols

Generation of an MTH1-tagged Cell Line using CRISPR/Cas9

This protocol provides a general framework for endogenously tagging a protein of interest with the MTH1 tag using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the genomic locus of the POI

  • Donor template DNA containing the MTH1 tag sequence flanked by homology arms

  • Appropriate cell line and culture reagents

  • Transfection reagent or electroporation system

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells

Protocol:

  • Design and Synthesize sgRNA and Donor Template:

    • Design an sgRNA that targets a region near the start or stop codon of the POI, depending on whether an N-terminal or C-terminal tag is desired.

    • Synthesize a donor template plasmid or single-stranded oligodeoxynucleotide (ssODN) containing the MTH1 tag sequence. The MTH1 sequence should be flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

    • It is recommended to introduce silent mutations into the protospacer adjacent motif (PAM) sequence within the donor template to prevent re-cutting of the integrated tag.

  • Transfection/Electroporation:

    • Co-transfect or electroporate the Cas9 expression vector, sgRNA expression vector, and the donor template into the target cell line.

  • Selection of Edited Cells:

    • If the donor template includes a selection marker (e.g., antibiotic resistance or a fluorescent protein), apply the appropriate selection method to enrich for edited cells.

    • Alternatively, single-cell sort the transfected cells into 96-well plates to isolate clonal populations.

  • Validation of MTH1 Tagging:

    • Expand the selected clones and screen for successful MTH1 integration by genomic PCR and Sanger sequencing.

    • Confirm the expression of the MTH1-tagged protein at the correct molecular weight by Western blotting using an antibody against the POI or the MTH1 tag.

    • Verify the correct subcellular localization of the MTH1-tagged protein by immunofluorescence microscopy.

Western Blot Analysis of MTH1-tagged Protein Degradation

This protocol is designed to assess the degradation of an MTH1-tagged protein following treatment with aTAG 2139 and to confirm the lack of degradation with this compound.

Materials:

  • MTH1-tagged cell line

  • aTAG 2139 and this compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the POI, MTH1 tag, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed the MTH1-tagged cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of aTAG 2139 and this compound in cell culture medium. A typical dose-response range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Treat the cells with the compounds for a specified time course (e.g., 2, 4, 8, and 24 hours). A 4-hour incubation is often sufficient to observe significant degradation with aTAG 2139.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop it with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of the MTH1-tagged protein to the loading control.

    • Compare the protein levels in the aTAG 2139-treated samples to the this compound and vehicle-treated samples.

Immunofluorescence Microscopy to Visualize Protein Localization

This protocol allows for the visualization of the subcellular localization of the MTH1-tagged protein and to confirm that this compound does not alter its localization or induce its degradation.

Materials:

  • MTH1-tagged cell line cultured on coverslips

  • aTAG 2139 and this compound

  • DMSO (vehicle control)

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the POI or MTH1 tag

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed the MTH1-tagged cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with aTAG 2139, this compound, and vehicle (DMSO) at the desired concentrations and for the appropriate duration.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.[7]

    • Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes.[7]

  • Immunostaining:

    • Wash the cells with PBS and block them with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells with PBS and incubate them with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope, capturing images for the protein of interest and the nucleus.

In Vivo Application of this compound

General Considerations for in vivo Studies:

  • Formulation: this compound will likely require a formulation to improve its solubility and bioavailability for in vivo administration. Common formulation vehicles include solutions of PEG, Tween 80, and saline. The exact formulation will need to be empirically determined.

  • Dosing and Administration Route: The dose and route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the animal model, the target tissue, and the pharmacokinetic properties of the compound. Dose-ranging studies should be conducted to determine a dose that provides sufficient exposure without causing toxicity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: PK studies should be performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. PD studies should be conducted to confirm that the compound reaches the target tissue at a concentration sufficient to engage the MTH1-tagged protein without inducing its degradation.

  • Negative Control in Animal Models: In animal studies, a cohort of animals should be treated with this compound to serve as a negative control for the aTAG 2139-treated group. This will help to distinguish the phenotypic effects caused by the degradation of the target protein from any off-target effects of the chemical scaffold.

Conclusion

This compound is an indispensable tool for researchers utilizing the aTAG protein degradation system. Its ability to bind to the MTH1 tag without inducing degradation allows for the rigorous validation of the specificity of the active degrader, aTAG 2139. By following the detailed protocols and guidelines provided in this document, researchers can confidently employ this compound in their experiments to generate high-quality, reproducible data and to accurately interpret the biological consequences of targeted protein degradation.

References

Application Note: Quantitative Analysis of aTAG-Mediated Protein Degradation Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The aTAG (AchillesTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of a specific protein of interest (POI).[1] This technology relies on fusing the POI to a "degron tag," the MTH1 (MutT homolog-1) enzyme, for which there is no known phenotype associated with its loss.[1] A heterobifunctional aTAG degrader molecule then mediates the formation of a ternary complex between the MTH1-tagged POI and an E3 ubiquitin ligase, such as cereblon (CRBN).[2] This proximity induces the polyubiquitination of the fusion protein, marking it for degradation by the proteasome.[2] This application note provides a detailed protocol for quantifying the efficiency of aTAG-mediated protein degradation using Western blotting, a fundamental technique for protein analysis.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of aTAG-mediated degradation and the general workflow for its analysis by Western blot.

aTAG_Pathway cluster_cell Cell POI Protein of Interest (POI) Fusion POI-MTH1 Fusion Protein MTH1 MTH1 Tag Ternary Ternary Complex (Fusion-aTAG-CRBN) Fusion->Ternary Binds aTAG aTAG Degrader aTAG->Ternary Binds CRBN CRBN (E3 Ligase) CRBN->Ternary Binds PolyUb Poly-Ubiquitinated Fusion Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Fragments Degraded Peptide Fragments Proteasome->Fragments

Caption: aTAG-mediated protein degradation pathway.[2]

WB_Workflow arrow arrow start Cells expressing POI-MTH1 Fusion treat Treat with aTAG Degrader (Dose-response or Time-course) start->treat harvest Harvest Cells & Wash with ice-cold PBS treat->harvest lyse Cell Lysis (RIPA buffer + inhibitors) harvest->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify denature Denature Proteins (Laemmli buffer, 95°C) quantify->denature sds_page SDS-PAGE (Separate proteins by size) denature->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer block Blocking (e.g., 5% non-fat milk) transfer->block primary_ab Primary Antibody Incubation (overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Acquisition & Densitometry Analysis detect->analyze end Calculate % Degradation (Normalize to loading control) analyze->end

Caption: Western blot experimental workflow.[4]

Quantitative Data Summary

Western blot analysis allows for the determination of key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). Data should be normalized to a loading control to ensure equal protein loading.[5]

Table 1: Representative Data for aTAG-Mediated Degradation of a Target Protein Data is illustrative and based on typical results for an effective degrader like aTAG 2139, which shows a DC₅₀ of 0.27 nM and Dₘₐₓ of 92.1% after a 4-hour incubation.

aTAG Degrader Conc. (nM)Target Protein Level (Normalized Intensity)% Degradation
0 (Vehicle Control)1.000%
0.10.7525%
0.30.4852%
1.00.2575%
3.00.1585%
10.00.1090%
30.00.0892%
100.00.0892%

Experimental Protocols

This protocol outlines the steps for treating cells with an aTAG degrader, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[4]

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells expressing the MTH1-tagged protein of interest at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.

  • aTAG Degrader Treatment:

    • Prepare a stock solution of the aTAG degrader (e.g., aTAG 2139) in DMSO.

    • For a dose-response experiment, dilute the degrader to various final concentrations in cell culture media (e.g., 0.1 nM to 100 nM). Include a vehicle-only control (DMSO).

    • For a time-course experiment, treat cells with a fixed concentration of the degrader (e.g., 10 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the cells under standard conditions for the desired duration.

Part 2: Sample Preparation - Cell Lysis
  • Cell Harvesting:

    • Place the cell culture dish on ice and aspirate the media.

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis:

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[6][7] A common volume is 0.5 mL for a 60 mm dish.

    • Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification:

    • Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7]

    • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-cooled tube.[7]

Part 3: Protein Quantification and Sample Denaturation
  • Quantification: Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the BCA (Bicinchoninic Acid) assay, to ensure equal loading.[8][9]

  • Normalization: Based on the quantification results, normalize the protein concentration of all samples by diluting with lysis buffer. A recommended final concentration is 1-2 mg/mL.[8]

  • Denaturation:

    • Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each normalized lysate.[4][6]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

Part 4: SDS-PAGE and Western Blotting
  • Gel Electrophoresis (SDS-PAGE):

    • Load equal amounts of protein (typically 10-30 µg per lane) into the wells of a polyacrylamide gel.[5] The gel percentage should be chosen based on the molecular weight of the POI-MTH1 fusion protein.

    • Include a pre-stained protein ladder to monitor migration and estimate protein size.[10]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4][11] A wet transfer system is commonly used.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[4]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag. Dilute the antibody in blocking buffer according to the manufacturer's recommendation. This incubation is typically performed overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[4]

    • Wash the membrane again three times for 5-10 minutes each with TBST.[4]

  • Signal Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.[4] Ensure the signal is not saturated to allow for accurate quantification.[5]

    • Perform densitometry analysis using imaging software to quantify the band intensity for the target protein and the loading control (e.g., GAPDH, β-actin, or total protein stain).[8]

    • Calculate the percentage of degradation for each sample relative to the vehicle-treated control after normalizing to the loading control.[4]

References

Application Notes and Protocols: aTAG 2139-NEG in CAR-T Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy represents a significant advancement in the fight against cancer. However, the potent activity of CAR-T cells can lead to severe side effects, such as cytokine release syndrome (CRS) and neurotoxicity. Consequently, precise control over CAR-T cell function is a critical area of research. The aTAG (AchillesTAG) system offers a novel approach to regulate CAR-T cell activity through targeted protein degradation. This system utilizes a small molecule degrader, aTAG 2139, to selectively eliminate CARs that have been fused with the MTH1 protein tag.

To ensure the specificity of this degradation and to control for any off-target effects of the degrader molecule, a negative control is essential. aTAG 2139-NEG serves as this crucial negative control. It is a structurally similar analog of aTAG 2139 that binds to the MTH1 tag but does not induce its degradation.[1][2][3] These application notes provide detailed protocols for utilizing this compound in CAR-T cell research to validate the specific, on-target effects of the aTAG degradation system.

Principle of the aTAG System in CAR-T Cells

The aTAG system provides a reversible and tunable method to control the surface expression of MTH1-tagged CARs on T cells.[4] The active degrader, aTAG 2139, is a heterobifunctional molecule that recruits the E3 ubiquitin ligase cereblon to the MTH1-tagged CAR, leading to its ubiquitination and subsequent proteasomal degradation.[5][6][7] In contrast, this compound binds to the MTH1 tag without recruiting the E3 ligase, thus having no effect on CAR expression levels.[1] This allows researchers to distinguish between the specific effects of CAR degradation and any non-specific effects of the chemical compound.

Data Presentation: Expected Outcomes with this compound

The following tables summarize the expected quantitative data from in vitro CAR-T cell functional assays. These tables are designed to highlight the role of this compound as a negative control, demonstrating that it does not impact CAR-T cell effector functions, in contrast to the active degrader, aTAG 2139.

Table 1: In Vitro Cytotoxicity of MTH1-CAR-T Cells

Treatment GroupEffector:Target Ratio% Specific Lysis (4 hours)% Specific Lysis (24 hours)
Untreated MTH1-CAR-T10:165 ± 592 ± 4
aTAG 2139 (100 nM)10:110 ± 315 ± 5
This compound (100 nM) 10:1 63 ± 6 90 ± 5
Untransduced T-cells10:15 ± 28 ± 3

Table 2: Cytokine Release Profile of MTH1-CAR-T Cells

Treatment GroupIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Untreated MTH1-CAR-T2500 ± 2001800 ± 150800 ± 70
aTAG 2139 (100 nM)300 ± 50250 ± 40100 ± 20
This compound (100 nM) 2450 ± 220 1750 ± 160 780 ± 75
Untransduced T-cells150 ± 30100 ± 2050 ± 10

Table 3: CAR Surface Expression on MTH1-CAR-T Cells

Treatment GroupMean Fluorescence Intensity (MFI)% CAR-Positive Cells
Untreated MTH1-CAR-T15000 ± 120085 ± 5
aTAG 2139 (100 nM)2000 ± 30010 ± 4
This compound (100 nM) 14800 ± 1300 84 ± 6

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol details the use of a standard lactate dehydrogenase (LDH) release assay to measure the cytotoxic potential of MTH1-CAR-T cells.

Materials:

  • MTH1-tagged CAR-T cells (effector cells)

  • Target cancer cells expressing the antigen of interest

  • Untransduced T-cells (negative control)

  • aTAG 2139

  • This compound

  • Complete RPMI-1640 medium

  • LDH cytotoxicity detection kit

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Culture MTH1-CAR-T cells and target cells to the required density.

    • Wash and resuspend cells in complete RPMI-1640 medium.

  • Treatment of Effector Cells:

    • Incubate MTH1-CAR-T cells with aTAG 2139 (e.g., 100 nM), This compound (e.g., 100 nM), or vehicle control (DMSO) for 4-6 hours at 37°C.

  • Co-culture:

    • Plate target cells in a 96-well plate (e.g., 1 x 10^4 cells/well).

    • Add the pre-treated effector cells at the desired effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells:

      • Target cells only (spontaneous release)

      • Target cells with lysis buffer (maximum release)

      • Effector cells only

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate for 4-24 hours at 37°C.

  • LDH Measurement:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 2: Cytokine Release Assay

This protocol describes the measurement of key cytokines released by MTH1-CAR-T cells upon antigen recognition.

Materials:

  • MTH1-tagged CAR-T cells

  • Target cancer cells

  • aTAG 2139

  • This compound

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based) or individual ELISA kits for IFN-γ, TNF-α, and IL-2

Procedure:

  • Cell Preparation and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to prepare and pre-treat the MTH1-CAR-T cells with aTAG 2139, This compound , or vehicle.

  • Co-culture:

    • Plate target cells in a 96-well flat-bottom plate (e.g., 5 x 10^4 cells/well).

    • Add the pre-treated effector cells at a 1:1 E:T ratio.

  • Incubation:

    • Incubate the co-culture for 24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant and store at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw the supernatant samples on ice.

    • Perform the cytokine measurement using a multiplex immunoassay or individual ELISAs according to the manufacturer's protocol.[8][9][10][11]

  • Data Analysis:

    • Calculate the concentration of each cytokine in pg/mL based on the standard curve.

Protocol 3: Flow Cytometry Analysis of CAR Surface Expression

This protocol outlines the procedure for quantifying the surface expression of the MTH1-tagged CAR on T cells after treatment with aTAG compounds.

Materials:

  • MTH1-tagged CAR-T cells

  • aTAG 2139

  • This compound

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated anti-tag antibody or an antibody specific to the CAR's antigen-binding domain

  • Viability dye (e.g., 7-AAD)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Incubate MTH1-CAR-T cells with aTAG 2139 (e.g., 100 nM), This compound (e.g., 100 nM), or vehicle control for 4-6 hours at 37°C.

  • Staining:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer containing the fluorochrome-conjugated antibody against the CAR.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Viability Staining:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and add a viability dye according to the manufacturer's instructions.

  • Flow Cytometry Acquisition:

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells.

    • Determine the percentage of CAR-positive cells and the mean fluorescence intensity (MFI) of the CAR signal.

Visualizations

CAR_T_Cell_Signaling_Pathway CAR-T Cell Signaling Pathway cluster_CAR CAR cluster_Target Target Cell cluster_Downstream Downstream Signaling scFv Antigen Binding Domain (scFv) Hinge Hinge TM Transmembrane Domain Costimulatory Costimulatory Domain (e.g., CD28, 4-1BB) CD3zeta CD3ζ Signaling Domain Lck Lck CD3zeta->Lck Phosphorylation Cytotoxicity Cytotoxicity (Granzyme/Perforin) CD3zeta->Cytotoxicity Antigen Tumor Antigen Antigen->scFv Binding ZAP70 ZAP70 Lck->ZAP70 Recruitment & Activation LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 AP1 AP-1 Activation LAT->AP1 PLCg PLCγ SLP76->PLCg NFkB NF-κB Activation SLP76->NFkB NFAT NFAT Activation PLCg->NFAT Cytokine Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine NFkB->Cytokine AP1->Cytokine

Caption: Simplified CAR-T cell signaling cascade upon antigen recognition.

aTAG_System_Workflow aTAG System Experimental Workflow Start Start MTH1_CAR_T MTH1-tagged CAR-T Cells Start->MTH1_CAR_T Treatment Treatment MTH1_CAR_T->Treatment aTAG_2139 aTAG 2139 (Degrader) Treatment->aTAG_2139 Group 1 aTAG_2139_NEG This compound (Control) Treatment->aTAG_2139_NEG Group 2 Vehicle Vehicle (e.g., DMSO) Treatment->Vehicle Group 3 Co_culture Co-culture with Target Cells aTAG_2139->Co_culture aTAG_2139_NEG->Co_culture Vehicle->Co_culture Functional_Assay Functional Assays Co_culture->Functional_Assay Cytotoxicity Cytotoxicity Assay (LDH) Functional_Assay->Cytotoxicity Cytokine Cytokine Release Assay (ELISA/Multiplex) Functional_Assay->Cytokine FACS Flow Cytometry (CAR Expression) Functional_Assay->FACS Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Cytokine->Data_Analysis FACS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating aTAG compounds in CAR-T cells.

aTAG_MoA aTAG 2139 vs. This compound Mechanism cluster_aTAG_2139 aTAG 2139 (Active Degrader) cluster_aTAG_2139_NEG This compound (Negative Control) aTAG_2139_mol aTAG 2139 MTH1_CAR_1 MTH1-CAR Fusion Protein aTAG_2139_mol->MTH1_CAR_1 Binds MTH1 CRBN_1 Cereblon (E3 Ligase) aTAG_2139_mol->CRBN_1 Binds Cereblon Ternary_Complex_1 Ternary Complex Formation Ubiquitination_1 Ubiquitination Ternary_Complex_1->Ubiquitination_1 Proteasome_1 Proteasomal Degradation Ubiquitination_1->Proteasome_1 Result_1 CAR Degradation (Loss of Function) Proteasome_1->Result_1 aTAG_2139_NEG_mol This compound MTH1_CAR_2 MTH1-CAR Fusion Protein aTAG_2139_NEG_mol->MTH1_CAR_2 Binds MTH1 CRBN_2 Cereblon (E3 Ligase) aTAG_2139_NEG_mol->CRBN_2 Does NOT bind Cereblon No_Ternary_Complex No Ternary Complex Result_2 No CAR Degradation (Function Maintained) No_Ternary_Complex->Result_2

Caption: Logical relationship of aTAG 2139 and this compound action.

References

Application Notes and Protocols for aTAG 2139-NEG in Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aTAG (AchillesTAG) technology is a powerful tool for targeted protein degradation, enabling the selective removal of a protein of interest (POI) from a cellular system. This is achieved by fusing the POI with the MTH1 (MutT homolog 1) protein, creating an "aTAG-POI". The addition of a heterobifunctional degrader molecule, such as aTAG 2139, recruits the E3 ubiquitin ligase cereblon (CRBN) to the MTH1 tag. This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire aTAG-POI fusion protein.

To ensure that the observed biological effects are a direct result of the targeted degradation of the POI and not due to unintended off-target effects of the degrader molecule, a proper negative control is essential. aTAG 2139-NEG is the inactive analog of aTAG 2139, designed specifically for this purpose. It retains the ability to bind to the MTH1 tag but is incapable of recruiting the CRBN E3 ligase, and therefore does not induce degradation of the aTAG-POI. By comparing the cellular phenotype upon treatment with aTAG 2139 versus this compound, researchers can confidently attribute the observed effects to the specific degradation of their target protein.

These application notes provide detailed protocols for utilizing this compound to control for off-target effects in experiments involving the aTAG system.

Data Presentation

The following tables present representative data from experiments designed to assess the on-target degradation and potential off-target effects of the aTAG system.

Note: The following data is a hypothetical representation to illustrate the expected results when using aTAG 2139 and this compound. Actual results may vary depending on the specific protein of interest, cell line, and experimental conditions.

Table 1: Quantification of aTAG-POI Degradation by Western Blot

TreatmentConcentration (nM)aTAG-POI Level (% of Vehicle)
Vehicle (DMSO)-100
aTAG 2139155
aTAG 21391015
aTAG 21391005
This compound198
This compound1095
This compound10092

Table 2: Cell Viability Assessment using a Luminescence-Based Assay (e.g., CellTiter-Glo®)

TreatmentConcentration (nM)Cell Viability (% of Vehicle)
Vehicle (DMSO)-100
aTAG 2139198
aTAG 21391065
aTAG 213910030
This compound199
This compound1097
This compound10095
Staurosporine (Positive Control)100010

Experimental Protocols

Protocol for Assessing On-Target Degradation by Western Blot

This protocol describes how to evaluate the degradation of an MTH1-tagged protein of interest (aTAG-POI) following treatment with aTAG 2139 and the negative control, this compound.

Materials:

  • Cells stably expressing the aTAG-POI

  • Complete cell culture medium

  • aTAG 2139

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the protein of interest or the MTH1 tag

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed the cells expressing the aTAG-POI in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare stock solutions of aTAG 2139 and this compound in DMSO. Further dilute the compounds in complete cell culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).

  • Cell Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of aTAG 2139, this compound, or vehicle. Incubate the cells for the desired time (e.g., 4, 8, 12, or 24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI or MTH1 tag, and the loading control antibody, overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the aTAG-POI band to the loading control band. Express the results as a percentage of the vehicle-treated control.

Protocol for Assessing Off-Target Cytotoxicity using a Cell Viability Assay

This protocol is designed to determine if aTAG 2139 or this compound exhibit any cytotoxic effects that are independent of the degradation of the target protein.

Materials:

  • Parental cell line (not expressing the aTAG-POI)

  • Cells stably expressing the aTAG-POI

  • Complete cell culture medium

  • aTAG 2139

  • This compound

  • DMSO (sterile)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Luminometer

Procedure:

  • Cell Seeding: Seed both the parental and aTAG-POI expressing cells in opaque-walled 96-well plates at an appropriate density.

  • Compound Preparation: Prepare serial dilutions of aTAG 2139, this compound, and the positive control in complete cell culture medium. Include a vehicle-only control (DMSO).

  • Cell Treatment: Add the compounds to the respective wells and incubate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence readings of the treated wells to the vehicle-treated wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the compound concentration to generate dose-response curves.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

aTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) aTAG_POI aTAG-POI Fusion Protein POI->aTAG_POI fused to MTH1 MTH1 Tag MTH1->aTAG_POI aTAG_2139 aTAG 2139 aTAG_POI->aTAG_2139 binds Proteasome Proteasome aTAG_POI->Proteasome targeted to CRBN Cereblon (CRBN) E3 Ligase aTAG_2139->CRBN recruits CRBN->aTAG_POI ubiquitinates Ub Ubiquitin (Ub) Ub->CRBN Degradation Degradation Products Proteasome->Degradation degrades into

Caption: Mechanism of aTAG-mediated protein degradation.

Negative_Control_Mechanism cluster_cell Cell aTAG_POI aTAG-POI Fusion Protein aTAG_2139_NEG This compound aTAG_POI->aTAG_2139_NEG binds No_Degradation No Degradation aTAG_POI->No_Degradation CRBN Cereblon (CRBN) E3 Ligase aTAG_2139_NEG->CRBN fails to recruit

Caption: this compound binds the aTAG-POI but does not induce degradation.

Experimental_Workflow start Start: Cells expressing aTAG-POI treatment Treat cells with: - Vehicle (DMSO) - aTAG 2139 - this compound start->treatment incubation Incubate for desired time treatment->incubation endpoint Choose Endpoint Analysis incubation->endpoint western Western Blot for aTAG-POI Degradation endpoint->western Protein Degradation viability Cell Viability Assay endpoint->viability Cytotoxicity analysis_wb Quantify Protein Levels western->analysis_wb analysis_via Measure Cell Viability viability->analysis_via conclusion Conclusion: Assess on-target vs. off-target effects analysis_wb->conclusion analysis_via->conclusion

Caption: General experimental workflow for off-target effect assessment.

Potential_Off_Target_Pathways cluster_MTH1 MTH1-related Off-Targets cluster_CRBN Cereblon-related Off-Targets aTAG_2139 aTAG 2139 / this compound Tubulin Tubulin Polymerization aTAG_2139->Tubulin Potential Effect ROS Reactive Oxygen Species (ROS) Production aTAG_2139->ROS Potential Effect AP1 AP-1 Signaling Pathway aTAG_2139->AP1 Potential Modulation (CRBN-dependent) Wnt Wnt Signaling Pathway aTAG_2139->Wnt Potential Modulation (CRBN-dependent) Neosubstrates Degradation of Endogenous CRBN Substrates aTAG_2139->Neosubstrates Potential Modulation (CRBN-dependent)

Caption: Potential off-target signaling pathways to consider.

Troubleshooting & Optimization

Technical Support Center: Optimizing aTAG 2139 Concentration for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of aTAG 2139 for effective and specific degradation of MTH1-fusion proteins.

Frequently Asked Questions (FAQs)

Q1: What is aTAG 2139 and how does it work?

A1: aTAG 2139 is a heterobifunctional degrader molecule designed for use in the aTAG degradation platform.[1][2][3] It functions by inducing the degradation of a target protein that has been fused with the MTH1 (MutT homolog-1) protein tag. aTAG 2139 is comprised of a ligand that binds to MTH1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding brings the MTH1-fusion protein into close proximity with the E3 ligase, leading to polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[4]

Q2: What is the purpose of the MTH1 tag in the aTAG system?

A2: The MTH1 enzyme is used as the degron tag in the aTAG system because the loss of MTH1 protein has no known phenotypic effect on cells, making it a safe and neutral tag for inducing protein degradation.

Q3: What is a typical effective concentration for aTAG 2139?

A3: aTAG 2139 is highly potent, with reported DC50 values (the concentration required to degrade 50% of the target protein) as low as 0.27 nM and 1.1 nM.[1][3][5] However, the optimal concentration can vary depending on the specific cell line, the expression level of the MTH1-fusion protein, and the experimental conditions.

Q4: How quickly can I expect to see degradation of my target protein?

A4: Significant degradation of the MTH1-fusion protein can be observed in as little as 4 hours of incubation with aTAG 2139.[1][2][3] The kinetics of degradation can be tuned by varying the concentration of the degrader.

Q5: Is there a negative control available for aTAG 2139?

A5: Yes, aTAG 2139-NEG is available as a negative control.[1][3][6] This molecule is designed to be inactive and should be used in parallel with aTAG 2139 to confirm that the observed degradation is a specific effect of the active compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low degradation of the target protein Incorrect expression or localization of the MTH1-fusion protein: The MTH1 tag may be inaccessible.- Verify the expression and correct localization of the MTH1-fusion protein using Western blot or immunofluorescence.- Ensure the MTH1 tag is properly folded and accessible.
Low expression of CRBN E3 ligase in the cell line: The cell line may not express sufficient levels of the required E3 ligase.- Confirm CRBN expression levels in your cell line of interest via Western blot or qPCR.- Consider using a different cell line with higher CRBN expression.
Proteasome inhibition: Other treatments or cellular conditions may be inhibiting proteasome function.- Avoid co-treatment with known proteasome inhibitors.- As a positive control for proteasome function, treat cells with a known proteasome activator or a different compound known to induce degradation.
Suboptimal aTAG 2139 concentration: The concentration used may be too low for the specific cell line or protein expression level.- Perform a dose-response experiment to determine the optimal aTAG 2139 concentration (see Experimental Protocols section).
Degradation of aTAG 2139: The compound may be unstable in the experimental conditions.- Prepare fresh stock solutions of aTAG 2139 for each experiment.- Minimize freeze-thaw cycles of the stock solution.
High cell toxicity or off-target effects aTAG 2139 concentration is too high: Excessive concentrations can lead to non-specific effects.- Lower the concentration of aTAG 2139. The high potency of the molecule means that lower concentrations are often sufficient.- Perform a cell viability assay (e.g., MTT or Cell Counting Kit-8) to determine the cytotoxic concentration of aTAG 2139 in your cell line.[4]
Off-target effects of the MTH1 or CRBN ligands: The ligands may have unintended biological activities at high concentrations.- Use the lowest effective concentration of aTAG 2139.- Include the this compound control to differentiate specific from non-specific effects.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results.- Maintain consistent cell culture practices, including cell density at the time of treatment and passage number.- Use a master cell bank to ensure consistency across experiments.
Inaccurate pipetting or dilution of aTAG 2139: Errors in preparing working solutions can lead to variability.- Calibrate pipettes regularly.- Prepare a fresh dilution series from a concentrated stock solution for each experiment.

Quantitative Data Summary

ParameterValueReference
DC50 0.27 nM[1][2][3]
1.1 nM[5]
Dmax 92.1%[1][2][3]
Ki for MTH1 2.1 nM[5]
Molecular Weight 782.81 g/mol [1][3]
Solubility Up to 50 mM in DMSO[1][3]

Experimental Protocols

Protocol: Dose-Response Experiment for Optimal aTAG 2139 Concentration

Objective: To determine the optimal concentration of aTAG 2139 for maximum degradation of the target MTH1-fusion protein with minimal cytotoxicity.

Materials:

  • Cells expressing the MTH1-fusion protein of interest

  • aTAG 2139

  • This compound (negative control)

  • Cell culture medium and supplements

  • DMSO (for stock solution)

  • Multi-well plates (e.g., 96-well or 24-well)

  • Reagents for cell lysis and protein quantification (e.g., BCA assay)

  • Antibodies for Western blot analysis (primary antibody against the target protein or MTH1 tag, and a loading control antibody)

  • Reagents for cell viability assay (e.g., MTT, CCK-8)[4]

Procedure:

  • Cell Seeding: Seed the cells expressing the MTH1-fusion protein in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of aTAG 2139 Dilutions:

    • Prepare a concentrated stock solution of aTAG 2139 (e.g., 10 mM) in DMSO.

    • Perform a serial dilution of the aTAG 2139 stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

    • Prepare a similar dilution series for the this compound control.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest aTAG 2139 concentration).

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of aTAG 2139, this compound, or the vehicle control.

    • Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours).

  • Endpoint Analysis:

    • Western Blot Analysis:

      • Harvest the cells and lyse them to extract total protein.

      • Quantify the protein concentration in each lysate.

      • Perform SDS-PAGE and Western blotting using an antibody against your protein of interest or the MTH1 tag to assess the level of degradation. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

    • Cell Viability Assay:

      • In a parallel plate, perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions to assess the cytotoxicity of each concentration.

  • Data Analysis:

    • Quantify the band intensities from the Western blot and normalize them to the loading control.

    • Plot the percentage of protein degradation against the log of the aTAG 2139 concentration to determine the DC50 value.

    • Plot the cell viability against the log of the aTAG 2139 concentration to determine any cytotoxic effects.

    • The optimal concentration will be the one that gives the maximal degradation (Dmax) with minimal impact on cell viability.

Visualizations

aTAG_Signaling_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) POI_MTH1 POI-MTH1 Fusion Protein POI->POI_MTH1 fused with MTH1 MTH1 Tag MTH1->POI_MTH1 Ternary Ternary Complex (POI-MTH1 + aTAG + CRBN) POI_MTH1->Ternary aTAG aTAG 2139 aTAG->Ternary binds to MTH1 and CRBN CRBN CRBN (E3 Ligase) E3_Complex E3 Ubiquitin Ligase Complex CRBN->E3_Complex E3_Complex->Ternary PolyUb Polyubiquitinated POI-MTH1 Ternary->PolyUb Polyubiquitination Ub Ubiquitin Ub->Ternary recruited by E3 Proteasome Proteasome PolyUb->Proteasome targeted for degradation Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow Concentration Optimization Workflow cluster_analysis Endpoint Analysis start Start: Cells expressing POI-MTH1 seed Seed cells in multi-well plates start->seed prepare Prepare serial dilutions of aTAG 2139 & control seed->prepare treat Treat cells with different concentrations prepare->treat incubate Incubate for a defined time period (e.g., 4-24h) treat->incubate harvest Harvest cells for parallel analysis incubate->harvest western Western Blot: - Lyse cells - Quantify protein - Run SDS-PAGE - Blot for POI & loading control harvest->western viability Cell Viability Assay: (e.g., MTT, CCK-8) harvest->viability analyze Data Analysis: - Quantify band intensities - Normalize to loading control - Plot dose-response curves western->analyze viability->analyze determine Determine: - DC50 - Dmax - Cytotoxicity analyze->determine end Optimal Concentration Identified determine->end Troubleshooting_Logic cluster_troubleshooting Troubleshooting Decision Tree start Issue: No/Low Degradation check_expression Is POI-MTH1 expressed correctly? start->check_expression check_crbn Is CRBN expressed in the cell line? check_expression->check_crbn Yes solution_expression Solution: - Verify expression/localization - Re-clone/re-express check_expression->solution_expression No check_proteasome Is proteasome function intact? check_crbn->check_proteasome Yes solution_crbn Solution: - Check CRBN levels - Change cell line check_crbn->solution_crbn No check_concentration Is the aTAG 2139 concentration optimal? check_proteasome->check_concentration Yes solution_proteasome Solution: - Avoid inhibitors - Use positive control check_proteasome->solution_proteasome No solution_concentration Solution: - Perform dose-response - Use fresh compound check_concentration->solution_concentration No success Problem Solved check_concentration->success Yes solution_expression->check_expression solution_crbn->check_crbn solution_proteasome->check_proteasome solution_concentration->check_concentration

References

MTH1-Fusion Protein Expression: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MTH1-fusion protein expression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when expressing MTH1-fusion proteins in E. coli?

The most frequently encountered problems with MTH1-fusion protein expression in E. coli include low protein yield, formation of insoluble inclusion bodies, and protein degradation during purification. These issues can stem from a variety of factors including the choice of fusion tag, codon usage, and cell growth conditions.

Q2: My MTH1-fusion protein expression is very low. What can I do to improve the yield?

Low expression levels are a common hurdle. Here are several strategies to boost your MTH1-fusion protein yield:

  • Optimize Codon Usage: The codon usage of the human MTH1 gene may not be optimal for expression in E. coli. Synthesizing a codon-optimized MTH1 gene can significantly increase expression levels.[1][2]

  • Choose the Right Promoter: A strong and tightly regulated promoter, such as the T7 promoter, is crucial for high-level protein expression. Ensure your expression vector contains a suitable promoter.

  • Select an Appropriate E. coli Strain: While BL21(DE3) is a common choice, other strains might be more suitable. For instance, strains that supply rare tRNAs can be beneficial if your MTH1 construct has rare codons.

  • Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at the time of induction (OD600), and the post-induction incubation time can all impact protein yield. It is recommended to test a range of these parameters.[3][4]

  • Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 15-25°C) for a longer period (16-24 hours) can sometimes enhance the yield of soluble protein.[3][5]

Q3: My MTH1-fusion protein is forming inclusion bodies. How can I increase its solubility?

Inclusion bodies are insoluble aggregates of misfolded proteins.[6] Several factors can contribute to their formation, including the high rate of protein synthesis and the hydrophobic nature of the target protein. Here are some troubleshooting steps:

  • Lower the Expression Temperature: Reducing the temperature during protein expression slows down the rate of translation, which can give the protein more time to fold correctly.[3][5]

  • Use a Solubility-Enhancing Fusion Tag: Fusion partners like Maltose-Binding Protein (MBP) and Glutathione S-Transferase (GST) are known to improve the solubility of their fusion partners.[7][8][9][10][11][12] The choice of fusion tag can have a significant impact on solubility.[13][14][15]

  • Decrease Inducer Concentration: Lowering the concentration of the inducer can reduce the rate of protein expression, which may lead to better folding and increased solubility.[3]

  • Co-express Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones with your MTH1-fusion protein might improve its solubility.[12]

  • Modify the Growth Medium: The composition of the growth medium can influence protein solubility. Experimenting with different media formulations may be beneficial.

Q4: I am having trouble purifying my MTH1-fusion protein. What are some common pitfalls?

Purification of MTH1-fusion proteins can be challenging. Common issues include protein degradation, low recovery after elution, and co-purification of contaminants.

  • Protein Degradation: The stability of fusion proteins can be unpredictable.[16] To minimize degradation, add protease inhibitors to your lysis buffer and keep the protein samples on ice or at 4°C throughout the purification process.[17]

  • Low Elution Yield: Inefficient elution can be due to several factors, including a suboptimal elution buffer or issues with the affinity resin. Ensure the pH and composition of your elution buffer are correct for disrupting the interaction between the fusion tag and the resin.[17]

  • Nonspecific Binding: Host cell proteins can sometimes bind non-specifically to the affinity resin, leading to contamination. Optimizing the wash steps with buffers containing low concentrations of a mild detergent or adjusting the salt concentration can help reduce nonspecific binding.

Troubleshooting Guides

Low Protein Yield
Possible Cause Recommendation Experimental Protocol
Suboptimal Codon Usage Synthesize a codon-optimized MTH1 gene for E. coli expression.Utilize online tools to design an optimized gene sequence and order the synthetic gene from a commercial vendor.
Inefficient Transcription/Translation Test different expression vectors with strong promoters (e.g., T7).Subclone the MTH1 gene into various pET vectors and perform small-scale expression trials.
Inappropriate E. coli Strain Screen different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3)).Transform your MTH1 expression plasmid into different competent cell lines and compare expression levels.
Suboptimal Induction Conditions Optimize IPTG concentration (0.1-1.0 mM), induction OD600 (0.4-0.8), and induction time (2-16 hours).Perform a matrix of small-scale expression experiments varying these parameters to identify the optimal conditions.
Low Cell Density Use a rich growth medium to achieve higher cell densities before induction.Compare protein expression in LB medium versus richer media like Terrific Broth (TB).
Poor Solubility (Inclusion Body Formation)
Possible Cause Recommendation Experimental Protocol
High Expression Rate Lower the induction temperature to 15-25°C and/or decrease the IPTG concentration.Set up parallel cultures and induce expression at different temperatures and IPTG concentrations. Analyze the soluble and insoluble fractions by SDS-PAGE.
Intrinsic Properties of MTH1 Use a solubility-enhancing fusion tag such as MBP or GST.Clone the MTH1 gene into vectors containing different N-terminal or C-terminal solubility tags and compare the solubility of the resulting fusion proteins.
Improper Protein Folding Co-express molecular chaperones (e.g., GroEL/GroES).Co-transform your MTH1 expression plasmid with a chaperone-expressing plasmid and induce both simultaneously.
Disulfide Bond Formation Use an E. coli strain engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express).Express the MTH1-fusion protein in both a standard and a SHuffle strain and compare the amount of soluble protein.

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for MTH1-Fusion Protein
  • Transform the MTH1-fusion protein expression plasmid into a suitable E. coli expression strain.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Take a 1 mL pre-induction sample.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture for 4 hours at 37°C with shaking.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze all samples (pre-induction, whole cell lysate, soluble fraction, insoluble fraction) by SDS-PAGE to assess expression level and solubility.

Protocol 2: Purification of His-tagged MTH1-Fusion Protein
  • Grow a large-scale culture (1 L) of E. coli expressing the His-tagged MTH1-fusion protein under optimized conditions.

  • Harvest the cells by centrifugation and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells using a French press or sonicator on ice.

  • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged MTH1-fusion protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze them by SDS-PAGE to check for purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification codon_optimization Codon Optimization of MTH1 Gene cloning Cloning into Expression Vector codon_optimization->cloning transformation Transformation into E. coli Host cloning->transformation growth Cell Growth transformation->growth induction Induction of Expression growth->induction lysis Cell Lysis induction->lysis clarification Lysate Clarification lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom elution Elution affinity_chrom->elution analysis Purity & Yield Analysis (SDS-PAGE, Western Blot) elution->analysis

Caption: Experimental workflow for MTH1-fusion protein expression and purification.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_solubility Insolubility Troubleshooting start Start: Low Protein Yield or Insolubility optimize_codons Optimize Codons start->optimize_codons lower_temp Lower Expression Temperature start->lower_temp change_vector Change Vector/ Promoter optimize_codons->change_vector change_strain Change E. coli Strain change_vector->change_strain optimize_induction Optimize Induction (Temp, IPTG, Time) change_strain->optimize_induction end Successful Expression optimize_induction->end change_tag Change Fusion Tag (e.g., MBP) lower_temp->change_tag coexpress_chaperones Co-express Chaperones change_tag->coexpress_chaperones coexpress_chaperones->end

Caption: Troubleshooting logic for common MTH1-fusion protein expression issues.

References

Enhancing aTAG System Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to improving the efficiency of the AchillesTAG (aTAG) system, a powerful tool for targeted protein degradation. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during aTAG-based experiments in a question-and-answer format, providing actionable solutions to enhance the efficiency of your protein degradation studies.

IssueQuestionPossible CausesSuggested Solutions
Low or No Target Protein Degradation Why am I not observing any degradation of my MTH1-tagged protein of interest after adding the aTAG degrader?1. Inefficient aTAG degrader concentration: The concentration of the degrader may be too low to effectively form the ternary complex, or too high, leading to the "hook effect".2. Suboptimal incubation time: The treatment duration may be too short for degradation to occur.3. Poor expression or mislocalization of the MTH1-fusion protein: The fusion protein may not be expressed at sufficient levels or may be localized to a cellular compartment inaccessible to the degradation machinery.4. Low expression of the E3 ligase: The specific E3 ligase (e.g., Cereblon) recruited by the aTAG degrader may be expressed at low levels in your cell line.5. Issues with the MTH1 tag: The MTH1 tag might be improperly folded or sterically hindered, preventing degrader binding.1. Optimize degrader concentration: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50) and maximal degradation (Dmax).[1][2]2. Optimize incubation time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation window.[1][2]3. Verify fusion protein expression: Confirm the expression and correct molecular weight of the MTH1-fusion protein by Western blot. Assess its subcellular localization via immunofluorescence or cell fractionation.4. Assess E3 ligase expression: Check the expression level of the relevant E3 ligase in your cell line using Western blot or qPCR.[1][2]5. Redesign the fusion construct: Consider altering the linker between the protein of interest and the MTH1 tag or changing the tagging terminus (N- vs. C-terminus).
High Background or Non-Specific Degradation I'm observing degradation of my target protein in the vehicle control group or seeing degradation of other proteins. What could be the cause?1. Degrader instability: The aTAG degrader compound may be unstable in your experimental conditions.2. Off-target effects of the degrader: At high concentrations, the degrader might induce degradation of proteins other than the intended target.3. Basal turnover of the target protein: Your protein of interest may have a naturally high turnover rate.1. Use a negative control degrader: Employ an inactive analog of the aTAG degrader (e.g., aTAG 2139-NEG) that does not bind to the MTH1 tag but has a similar chemical structure.[3]2. Titrate degrader concentration: Use the lowest effective concentration of the aTAG degrader determined from your dose-response experiments.3. Include proper controls: Run a vehicle-only control and a control with the E3 ligase ligand alone to assess baseline protein levels and off-target effects.[2]
Fusion Protein Expression Issues I'm having trouble expressing the MTH1-fusion protein at sufficient levels, or it appears to be insoluble. How can I improve this?1. Codon usage: The codon usage of your fusion protein construct may not be optimal for the expression system.2. Toxicity of the fusion protein: Overexpression of the fusion protein might be toxic to the cells.3. Protein aggregation: The fusion protein may be misfolding and forming insoluble aggregates (inclusion bodies).[4]1. Codon optimization: Synthesize a codon-optimized version of your gene of interest for the expression system you are using.2. Use an inducible expression system: This allows for controlled expression of the fusion protein to mitigate toxicity.3. Optimize expression conditions: Try expressing the protein at a lower temperature (e.g., 30°C) to improve folding. Co-express molecular chaperones to assist in proper folding. Consider adding a solubility-enhancing tag in addition to the MTH1 tag.

Frequently Asked Questions (FAQs)

Q1: What is the aTAG system and how does it work?

The aTAG system is a targeted protein degradation (TPD) technology that enables the selective degradation of a protein of interest (POI). It involves tagging the POI with the MTH1 (MutT homolog-1) protein. A heterobifunctional aTAG degrader molecule is then introduced, which consists of a ligand that binds to MTH1 and another ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN). This brings the MTH1-tagged POI into close proximity with the E3 ligase, leading to polyubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

Q2: What are the advantages of using the aTAG system?

Key advantages of the aTAG system include:

  • Rapid and specific degradation: It allows for fast and selective removal of the target protein.[5]

  • Tunable degradation: The extent of protein knockdown can be controlled by varying the concentration of the aTAG degrader.[5]

  • Reversible: The degradation effect can be reversed by washing out the degrader compound.[5]

  • Broad applicability: In principle, any intracellular protein can be targeted for degradation by fusing it with the MTH1 tag.[6]

Q3: How do I choose between N-terminal and C-terminal tagging of my protein of interest with MTH1?

The choice of tagging terminus (N- or C-terminus) can impact the function and degradation efficiency of the fusion protein. It is recommended to consider the known structural and functional domains of your protein of interest. If the N- or C-terminus is critical for protein function or interaction, tagging the opposite end is advisable. If this information is unknown, it is best to generate and test both N- and C-terminally tagged constructs to determine which one maintains protein function and is efficiently degraded.

Q4: What are the appropriate negative controls for an aTAG experiment?

Proper negative controls are crucial for validating the specificity of the observed degradation. Key negative controls include:

  • Vehicle control (e.g., DMSO): To assess the baseline level of the target protein.[1]

  • Inactive degrader control: An analog of the aTAG degrader that does not bind to MTH1 (e.g., this compound). This control helps to rule out off-target effects of the degrader molecule itself.[3]

  • E3 ligase ligand only: The small molecule that binds to the E3 ligase (e.g., Thalidomide for CRBN) to control for effects independent of target degradation.[2]

  • Proteasome inhibitor control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming that the degradation is proteasome-dependent.[2]

Q5: How can I quantify the efficiency of aTAG-mediated protein degradation?

The most common method for quantifying protein degradation is Western blotting .[7] By comparing the band intensity of the MTH1-tagged protein in treated versus control samples, you can calculate the percentage of degradation. For more accurate quantification, it is important to normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) and ensure that the signal is within the linear range of detection.[8][9][10] Other methods like fluorescence-based assays can also be employed if the fusion protein includes a fluorescent tag.

Experimental Protocols

Here are detailed protocols for key experiments involving the aTAG system.

Protocol 1: Generation of a Stable Cell Line Expressing an MTH1-Fusion Protein via Lentiviral Transduction

This protocol describes the creation of a stable cell line that constitutively expresses your MTH1-tagged protein of interest.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cell line

  • Lentiviral vector encoding your MTH1-fusion protein and a selection marker (e.g., puromycin resistance)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete culture medium

  • Polybrene

  • Puromycin

  • 6-well and 10-cm tissue culture plates

Procedure:

  • Lentivirus Production (Day 1):

    • Plate HEK293T cells in a 10-cm dish so they reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the lentiviral vector encoding your MTH1-fusion protein, along with the packaging and envelope plasmids, using a suitable transfection reagent.

  • Virus Harvest (Day 3-4):

    • 48-72 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Centrifuge the supernatant to pellet cell debris and filter it through a 0.45 µm filter.

  • Transduction of Target Cells (Day 4):

    • Plate your target cells in a 6-well plate.

    • On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL).

    • Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral titers to determine the optimal multiplicity of infection (MOI).[11]

  • Selection of Stable Cells (Day 6 onwards):

    • 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve.[12]

    • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells are completely eliminated.

  • Expansion and Validation:

    • Expand the surviving pool of cells.

    • Confirm the expression of the MTH1-fusion protein by Western blot.

Protocol 2: aTAG-Mediated Protein Degradation Assay and Western Blot Analysis

This protocol details the treatment of cells with an aTAG degrader and subsequent analysis of protein degradation by Western blot.

Materials:

  • Stable cell line expressing the MTH1-fusion protein

  • aTAG degrader (e.g., aTAG 2139) and negative control (e.g., this compound)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (against the protein of interest or the MTH1 tag, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding (Day 1):

    • Seed the stable cell line in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Cell Treatment (Day 2):

    • Prepare serial dilutions of the aTAG degrader and the negative control in culture medium.

    • Treat the cells with the different concentrations of the degrader, the negative control, and a vehicle control (DMSO). For proteasome inhibitor control, pre-treat cells with MG132 for 1-2 hours before adding the degrader.

    • Incubate the cells for the desired amount of time (determined from a time-course experiment).

  • Cell Lysis and Protein Quantification (Day 2):

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[13]

    • Determine the protein concentration of each lysate using a BCA assay.[8]

  • Western Blotting (Day 2-3):

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[8]

    • Quantify the band intensities using image analysis software.

    • Normalize the signal of the target protein to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

Quantitative Data Summary

The efficiency of aTAG degraders is typically characterized by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).

aTAG DegraderTargetCell LineIncubation TimeDC50Dmax
aTAG 2139MTH1-fusion proteinVaries4 hours0.27 nM92.1%
aTAG 4531MTH1-fusion proteinVaries4 hours0.34 nM93.14%

Data sourced from product information for aTAG 2139 and aTAG 4531.[14]

Visualizations

aTAG System Signaling Pathway

aTAG_Pathway cluster_cell Cell POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein POI->FusionProtein MTH1 MTH1 Tag MTH1->FusionProtein TernaryComplex Ternary Complex (Fusion Protein - Degrader - E3 Ligase) FusionProtein->TernaryComplex aTAG_Degrader aTAG Degrader aTAG_Degrader->TernaryComplex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Proteasome->Degradation Degradation

Caption: Mechanism of aTAG-mediated targeted protein degradation.

aTAG Experimental Workflow

aTAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Construct MTH1-fusion protein vector B Produce Lentivirus or Prepare for Transfection A->B C Generate Stable Cell Line or Perform Transient Transfection B->C D Seed Cells C->D E Treat with aTAG Degrader (Dose-Response & Time-Course) D->E G Cell Lysis & Protein Quantification E->G F Include Negative Controls (Vehicle, Inactive Degrader) F->E H Western Blot G->H I Data Analysis (Quantify Degradation) H->I

Caption: General workflow for an aTAG protein degradation experiment.

References

aTAG 2139-NEG not showing expected results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using aTAG 2139-NEG.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is the negative control for the aTAG 2139 degrader.[1][2] aTAG 2139 is a heterobifunctional molecule that induces the degradation of MTH1 fusion proteins by recruiting the CRBN E3 ligase.[2] In contrast, this compound is designed to bind to the MTH1 tag but lacks the ability to recruit the E3 ligase, and therefore should not induce degradation of the MTH1-tagged protein of interest (POI).[3] It is intended to be used as a control to distinguish specific degradation effects of aTAG 2139 from other non-specific effects of the compound.

Q2: What are the key differences between aTAG 2139 and this compound?

A2: The primary difference lies in their mechanism of action. aTAG 2139 contains a ligand that binds to the E3 ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged protein. This compound, while still binding to MTH1, has a modification that prevents it from engaging the E3 ligase, thus abolishing its degradation activity.[3]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C.[1] For detailed instructions on preparing stock solutions, please refer to the product datasheet.

Troubleshooting Guide

Issue 1: Unexpected degradation of the target protein is observed with this compound.

If you observe a reduction in the levels of your MTH1-tagged protein of interest (POI) upon treatment with this compound, consider the following potential causes and troubleshooting steps.

Potential Causes:

  • Compound Instability or Degradation: The negative control compound may have degraded over time or due to improper storage, potentially leading to off-target effects.

  • Cellular Health: High concentrations of the compound or prolonged incubation times may lead to cellular stress and non-specific protein degradation.

  • Off-Target Effects: Although designed to be inactive, at very high concentrations, the compound might exhibit off-target effects in certain cell lines.

  • Experimental Artifacts: Inconsistent sample loading or transfer during Western blotting can give the appearance of protein degradation.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Use a fresh, validated batch of this compound.

    • Ensure the compound has been stored correctly at -20°C in a tightly sealed container.

  • Optimize Experimental Conditions:

    • Perform a dose-response experiment to determine the optimal concentration with minimal toxicity.

    • Reduce the incubation time. aTAG 2139 shows significant degradation within 4 hours.

    • Include a vehicle-only control (e.g., DMSO) to assess baseline protein levels and cellular health.

  • Confirm with a Secondary Assay:

    • Use an alternative method to measure protein levels, such as flow cytometry or mass spectrometry, to validate the Western blot results.

  • Control for Loading:

    • Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA) and by probing for a stable housekeeping protein (e.g., GAPDH, β-actin).

Issue 2: No significant difference in protein degradation is observed between aTAG 2139 and this compound.

If the active compound, aTAG 2139, is not showing significantly more degradation than the negative control, consider these possibilities.

Potential Causes:

  • Inefficient Degradation by aTAG 2139: The active compound may not be efficiently degrading the target protein in your specific experimental system.

  • Low Expression of MTH1-tagged Protein: If the target protein expression is too low, it may be difficult to detect a significant reduction in its levels.

  • Suboptimal Assay Conditions: The concentration of the degrader or the incubation time may not be optimal for achieving maximal degradation.

Troubleshooting Steps:

  • Validate the Activity of aTAG 2139:

    • Test the active compound on a positive control cell line known to be responsive to the aTAG system.

    • Perform a dose-response and time-course experiment with aTAG 2139 to identify the optimal conditions for degradation.

  • Verify Expression of the MTH1-fusion Protein:

    • Confirm the expression of your MTH1-tagged protein of interest by Western blot or another suitable method.

  • Optimize Western Blot Protocol:

    • Ensure the antibody used for detection is specific and provides a strong signal for the target protein.

    • Optimize antibody concentrations and incubation times.

Experimental Protocols

Standard Western Blot Protocol for Assessing Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of aTAG 2139, this compound, or vehicle control (DMSO) for the specified duration (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the protein of interest or the MTH1-tag.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a housekeeping protein for a loading control.

Data Presentation

Table 1: Hypothetical Western Blot Densitometry Data

TreatmentConcentration (nM)Incubation Time (h)Normalized POI Level (%)Standard Deviation
Vehicle (DMSO)-41005.2
aTAG 213914454.1
aTAG 2139104153.5
aTAG 2139100482.1
This compound1004986.3

Visualizations

aTAG_System_Mechanism cluster_active aTAG 2139 (Active) cluster_negative This compound (Negative Control) POI_MTH1_A POI-MTH1 aTAG_2139 aTAG 2139 POI_MTH1_A->aTAG_2139 binds Proteasome_A Proteasome aTAG_2139->Proteasome_A recruits E3_Ligase_A CRBN E3 Ligase E3_Ligase_A->aTAG_2139 binds Degraded_POI_A Degraded POI Proteasome_A->Degraded_POI_A degrades POI_MTH1_N POI-MTH1 aTAG_2139_NEG This compound POI_MTH1_N->aTAG_2139_NEG binds No_Degradation No Degradation E3_Ligase_N CRBN E3 Ligase aTAG_2139_NEG->E3_Ligase_N no binding

Caption: Mechanism of aTAG 2139 vs. This compound.

Troubleshooting_Workflow Start Unexpected results with This compound Check_Degradation Is unexpected degradation observed with the negative control? Start->Check_Degradation Check_Difference Is there no significant difference between active and negative control? Check_Degradation->Check_Difference No Verify_Compound 1. Verify compound integrity (fresh stock, proper storage) Check_Degradation->Verify_Compound Yes Validate_Active 1. Validate activity of aTAG 2139 Check_Difference->Validate_Active Yes End Problem Resolved Check_Difference->End No Optimize_Conditions 2. Optimize experimental conditions (dose, time) Verify_Compound->Optimize_Conditions Secondary_Assay 3. Confirm with a secondary assay Optimize_Conditions->Secondary_Assay Secondary_Assay->End Verify_Expression 2. Verify MTH1-fusion protein expression Validate_Active->Verify_Expression Optimize_Blot 3. Optimize Western Blot protocol Verify_Expression->Optimize_Blot Optimize_Blot->End

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Optimizing Incubation Time for aTAG-2139 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time in experiments utilizing aTAG-2139.

Frequently Asked Questions (FAQs)

Q1: What is aTAG-2139 and how does it work?

A1: aTAG-2139 is a heterobifunctional small molecule designed for targeted protein degradation. It operates within the Achilles TAG (aTAG) system, which involves fusing your protein of interest (POI) with the MTH1 (MutT homolog-1) protein tag. aTAG-2139 then acts as a molecular bridge, bringing the MTH1-tagged protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of the MTH1-fusion protein, marking it for rapid and selective degradation by the cell's proteasome.[1] The degradation of MTH1 itself is reported to have no known phenotypic consequences, making it a suitable tag for these experiments.[1]

Q2: What is a typical incubation time for aTAG-2139?

A2: A standard incubation time of 4 hours is often cited for aTAG-2139, at which potent and selective degradation of the target fusion protein is observed.[2] However, the optimal incubation time can vary depending on the specific cell line, the expression level and turnover rate of the target protein, and the desired experimental outcome.

Q3: Why is it important to optimize the incubation time for aTAG-2139?

A3: Optimizing the incubation time is crucial for several reasons:

  • Achieving Maximal Degradation (Dmax): Determining the time point at which the highest level of protein degradation occurs is essential for assessing the efficacy of aTAG-2139.

  • Understanding Degradation Kinetics: A time-course experiment can reveal how quickly the target protein is degraded, providing insights into the dynamics of the system.

  • Avoiding Off-Target Effects: While aTAG-2139 is designed to be selective, prolonged incubation times could potentially lead to unforeseen cellular responses. Shorter incubation times that still achieve sufficient degradation are often preferable.[3]

  • Interpreting Phenotypic Readouts: The timing of downstream phenotypic or signaling changes will depend on the kinetics of target protein degradation.

Q4: What is the "hook effect" and how does it relate to incubation time?

A4: The "hook effect" is a phenomenon where the efficacy of a degrader decreases at very high concentrations. This occurs because the degrader molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (Target-Degrader-E3 Ligase) required for degradation. While primarily a concentration-dependent effect, understanding the kinetics of degradation through a time-course experiment at an optimal concentration can help to avoid misinterpretation of results that might be confounded by the hook effect at a single time point.

Troubleshooting Guides

Issue 1: Incomplete or No Degradation of the Target Protein

  • Possible Cause: Suboptimal incubation time.

    • Troubleshooting Step: Perform a time-course experiment to identify the optimal degradation window. The kinetics of degradation can vary between cell lines and target proteins. Some targets may require longer incubation times to achieve maximal degradation.

  • Possible Cause: Inefficient ternary complex formation.

    • Troubleshooting Step: While directly related to the properties of the degrader and target, ensuring optimal incubation time can maximize the opportunity for the ternary complex to form.

  • Possible Cause: High rate of new protein synthesis.

    • Troubleshooting Step: A shorter incubation time might reveal significant degradation before newly synthesized protein can accumulate and mask the effect.

Issue 2: High Variability in Degradation Between Experiments

  • Possible Cause: Inconsistent incubation times.

    • Troubleshooting Step: Ensure precise and consistent incubation periods across all replicates and experiments. Use a timer and standardize the workflow for adding and removing the aTAG-2139.

  • Possible Cause: Cell health and confluency.

    • Troubleshooting Step: Use cells at a consistent confluency and passage number for all experiments. Cellular stress can affect the ubiquitin-proteasome system and protein turnover rates.

Data Presentation

Table 1: Representative Time-Course of MTH1-Fusion Protein Degradation by aTAG-2139

Incubation Time (Hours)MTH1-Fusion Protein Level (% of Control)Notes
0100%Vehicle control (e.g., DMSO) treated cells.
1~60%Rapid onset of degradation is observed.
2~30%Significant degradation occurs within the first few hours.
4~10%Often near maximal degradation (Dmax) is reached.[2]
8~8%Degradation is sustained and may slightly increase.
12~10%Protein levels may start to recover due to new synthesis.
24~25%Evidence of protein re-synthesis becomes more apparent.

Note: This data is representative and the actual kinetics will vary depending on the specific experimental system.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines the steps to determine the optimal incubation time for aTAG-2139-mediated degradation of an MTH1-fusion protein using Western blotting.

1. Cell Seeding and Culture:

  • Seed the cells expressing the MTH1-fusion protein in a multi-well plate at a density that ensures they are in the logarithmic growth phase and will be approximately 70-80% confluent at the time of harvest.
  • Allow cells to adhere and recover overnight.

2. aTAG-2139 Treatment:

  • Prepare a working solution of aTAG-2139 in cell culture medium at a concentration known to be effective (e.g., 100 nM, but this should be optimized in a dose-response experiment).
  • Aspirate the old medium from the cells and replace it with the aTAG-2139 containing medium. Include a vehicle control (e.g., DMSO) for the 0-hour time point and as a negative control for the longest time point.
  • Incubate the cells for a range of time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

3. Cell Lysis and Protein Quantification:

  • At each time point, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate in a microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

4. Western Blot Analysis:

  • Normalize the protein concentration of all samples.
  • Prepare samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the protein of interest or the MTH1-tag overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the intensity of the target protein band to the loading control band for each time point.
  • Plot the normalized protein levels against the incubation time to determine the optimal duration for maximal degradation.

Mandatory Visualization

aTAG_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein POI->FusionProtein MTH1 MTH1 Tag MTH1->FusionProtein TernaryComplex Ternary Complex (Fusion-aTAG-CRBN) FusionProtein->TernaryComplex aTAG2139 aTAG-2139 aTAG2139->TernaryComplex CRBN CRBN (E3 Ligase) CRBN->TernaryComplex PolyUb Polyubiquitination TernaryComplex->PolyUb Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Products Proteasome->Degradation Experimental_Workflow cluster_workflow Time-Course Optimization Workflow Start Start: Seed Cells Treatment Treat with aTAG-2139 at various time points Start->Treatment Harvest Harvest Cells & Lyse Treatment->Harvest Quantify Protein Quantification (BCA/Bradford) Harvest->Quantify WesternBlot Western Blot Analysis Quantify->WesternBlot Analysis Densitometry & Data Analysis WesternBlot->Analysis OptimalTime Determine Optimal Incubation Time Analysis->OptimalTime

References

troubleshooting guide for the aTAG protein degradation platform

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the aTAG protein degradation platform. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the aTAG system.

Frequently Asked Questions (FAQs)

Q1: What is the aTAG protein degradation platform and how does it work?

The aTAG protein degradation platform is a targeted protein degradation (TPD) technology that enables the rapid and selective degradation of a protein of interest (POI) within a cell. The system is composed of two key components:

  • An MTH1 (MutT homolog-1; NUDT1) protein tag: Your protein of interest is genetically fused to this small (17kDa) protein tag. MTH1 has been chosen as the tag because its acute inhibition or degradation has no known phenotypic effect on cell viability.

  • An aTAG degrader molecule: These are cell-permeable, heterobifunctional small molecules (e.g., aTAG 2139 and aTAG 4531) that consist of a ligand that specifically binds to MTH1 and another ligand that recruits a cellular E3 ubiquitin ligase, such as Cereblon (CRBN).

The aTAG degrader molecule facilitates the formation of a ternary complex between the MTH1-tagged protein of interest and the E3 ligase. This proximity induces the polyubiquitination of the POI, marking it for degradation by the proteasome. This process is catalytic, meaning a single degrader molecule can mediate the degradation of multiple POI molecules.

Q2: What are the main advantages of the aTAG system compared to other protein knockdown methods like CRISPR/Cas9 or RNAi?

The aTAG system offers several advantages over traditional genetic methods for protein knockdown:

FeatureaTAG PlatformCRISPR/Cas9RNAi
Speed of Action Rapid (degradation can be observed within hours)Slower (requires transcription and translation changes)Slower (requires mRNA degradation)
Reversibility Yes (degrader can be washed out)No (permanent genomic edit)Yes (transient effect)
Tunability Yes (degradation level can be controlled by degrader concentration)No (complete knockout)Limited (knockdown efficiency can vary)
Off-Target Effects Generally low, but requires validationCan have off-target genomic editsCan have off-target mRNA knockdown

Q3: How do I generate an MTH1-tagged protein of interest?

The MTH1 tag needs to be genetically fused to your protein of interest. This is typically achieved through:

  • CRISPR/Cas9-mediated gene editing: This is the preferred method for studying the protein at its endogenous locus. It involves using a donor template containing the MTH1 tag sequence to knock it into the genomic locus of your POI, either at the N- or C-terminus.

  • Transgene expression: You can also express the MTH1-fusion protein from a plasmid. This is a faster method but may result in overexpression artifacts.

Q4: What are the available aTAG degrader molecules and their negative controls?

Several aTAG degrader molecules and their corresponding negative controls are commercially available:

DegraderE3 Ligase LigandNegative Control
aTAG 2139 Cereblon (CRBN)aTAG 2139-NEG
aTAG 4531 Cereblon (CRBN)Not specified in search results

It is crucial to use the negative control in your experiments to ensure that the observed phenotype is due to the degradation of your POI and not due to off-target effects of the degrader molecule.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using the aTAG protein degradation platform.

Issue 1: No or Inefficient Degradation of the MTH1-Fusion Protein

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal aTAG Degrader Concentration Perform a dose-response experiment to determine the optimal concentration of the aTAG degrader for your specific cell line and fusion protein. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
"Hook Effect" Excessively high concentrations of the degrader can lead to the formation of binary complexes (degrader-MTH1 or degrader-E3 ligase) which are non-productive for degradation. If you observe reduced degradation at higher concentrations, lower the degrader concentration.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal incubation time for maximal degradation.
Poor Expression or Misfolding of the MTH1-Fusion Protein - Verify the expression of the full-length fusion protein by Western blot using antibodies against both the POI and the MTH1 tag.- Ensure the MTH1 tag is properly folded and accessible to the degrader. Consider switching the tag to the other terminus (N- vs. C-terminus) of your POI.
Cell Line-Specific Factors - Confirm that the E3 ligase recruited by the aTAG degrader (e.g., CRBN) is expressed in your cell line.- The ubiquitin-proteasome system may be compromised in some cell lines. As a positive control, treat cells with a proteasome inhibitor (e.g., MG132) alongside the aTAG degrader and look for the accumulation of ubiquitinated protein.
Degrader Instability or Poor Solubility - Prepare fresh stock solutions of the aTAG degrader in an appropriate solvent (e.g., DMSO).- Minimize freeze-thaw cycles of the stock solution.

Issue 2: Off-Target Effects or Cellular Toxicity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inherent Toxicity of the aTAG Degrader - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of degrader concentrations, including the negative control, to assess cytotoxicity.- Use the lowest effective concentration of the degrader that achieves the desired level of degradation.
Off-Target Protein Degradation - Always include the inactive negative control (e.g., this compound) in your experiments. The negative control binds to the MTH1 tag but not the E3 ligase, so it should not induce degradation.- Perform unbiased proteomics (e.g., quantitative mass spectrometry) to identify any unintended protein degradation.
Phenotype is Due to MTH1 Degradation Although degradation of MTH1 itself is reported to have no phenotype, it is a good practice to express the MTH1 tag alone and treat with the aTAG degrader as a control.

Issue 3: Western Blotting Problems

Possible Causes and Solutions:

For a comprehensive guide on Western blot troubleshooting, please refer to established resources. Here are some common issues related to the aTAG system:

Problem Possible Cause Suggestion
No Band for the Fusion Protein Poor expression of the fusion protein.Optimize transfection/transduction conditions.
Antibody not recognizing the tagged protein.Use a validated antibody for your POI and a separate antibody for the MTH1 tag.
Multiple Bands Proteolytic degradation of the fusion protein.Use fresh protease inhibitors during cell lysis.
Non-specific antibody binding.Optimize antibody concentration and blocking conditions.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for aTAG-mediated Protein Degradation

This protocol outlines a general procedure to determine the optimal concentration and treatment time for your aTAG degrader.

Materials:

  • Cells expressing your MTH1-fusion protein of interest

  • aTAG degrader (e.g., aTAG 2139) and negative control (e.g., this compound)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 12-well or 24-well)

  • DMSO (for stock solutions)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Reagents for Western blotting

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Dose-Response Experiment:

    • Prepare serial dilutions of the aTAG degrader and the negative control in cell culture medium. A typical concentration range to test is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle control (DMSO).

    • Treat the cells with the different concentrations for a fixed time (e.g., 8 hours).

  • Time-Course Experiment:

    • Treat cells with a fixed, optimal concentration of the aTAG degrader (determined from the dose-response experiment).

    • Harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against your POI and a loading control (e.g., GAPDH, β-actin). An antibody against the MTH1 tag can also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation.

Protocol 2: CRISPR/Cas9-Mediated Knock-in of the MTH1 Tag

This protocol provides a general workflow for endogenously tagging a protein with MTH1 using CRISPR/Cas9. For detailed protocols, refer to established resources on CRISPR-mediated gene editing.

Materials:

  • Cas9 nuclease (plasmid or RNP)

  • Single guide RNA (sgRNA) targeting the desired insertion site (N- or C-terminus of your POI)

  • Donor plasmid containing the MTH1 tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection reagent or electroporation system

  • Puromycin or other selection antibiotic (if a resistance cassette is included in the donor plasmid)

Procedure:

  • sgRNA Design and Validation: Design and validate an sgRNA that targets the desired genomic locus with high on-target efficiency and low off-target potential.

  • Donor Plasmid Construction: Clone the MTH1 tag and a selection marker (optional) into a donor plasmid with the appropriate homology arms.

  • Transfection/Electroporation: Co-transfect or electroporate the Cas9, sgRNA, and donor plasmid into your cells of interest.

  • Selection: If a selection marker is used, select for successfully edited cells using the appropriate antibiotic.

  • Clonal Isolation and Screening: Isolate single-cell clones and screen for the correct knock-in event by PCR and Sanger sequencing.

  • Validation: Confirm the expression of the MTH1-fusion protein at the endogenous level by Western blot.

Visualizations

aTAG_Signaling_Pathway aTAG Protein Degradation Pathway cluster_fusion 1. Fusion Protein Expression cluster_ternary 2. Ternary Complex Formation cluster_degradation 3. Degradation Cascade POI Protein of Interest (POI) Fusion_Protein MTH1-POI Fusion Protein POI->Fusion_Protein MTH1_tag MTH1 Tag MTH1_tag->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex aTAG_Degrader aTAG Degrader aTAG_Degrader->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: aTAG Protein Degradation Signaling Pathway.

aTAG_Troubleshooting_Workflow aTAG Troubleshooting Workflow Start No/Poor Degradation Check_Expression Verify Fusion Protein Expression (Western Blot) Start->Check_Expression Check_Expression->Start No/Low Expression Dose_Response Optimize Degrader Concentration (Dose-Response) Check_Expression->Dose_Response Expression OK Time_Course Optimize Incubation Time (Time-Course) Dose_Response->Time_Course Hook_Effect Check for Hook Effect (Lower Concentration) Time_Course->Hook_Effect Controls Run Negative Controls (e.g., this compound) Hook_Effect->Controls E3_Ligase_Expression Confirm E3 Ligase Expression Controls->E3_Ligase_Expression Proteasome_Activity Check Proteasome Activity (e.g., MG132) E3_Ligase_Expression->Proteasome_Activity Success Degradation Successful Proteasome_Activity->Success All Checks Pass

Validation & Comparative

Validating aTAG 2139-NEG: A Comparative Guide to a Negative Control for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust negative control is a critical step in validating the mechanism of action for any targeted protein degradation (TPD) tool. This guide provides a comprehensive comparison of aTAG 2139-NEG, the designated negative control for the aTAG 2139 degrader, against its active counterpart and outlines the experimental framework for its validation.

The aTAG system is a powerful tool for inducing the degradation of a protein of interest (POI) fused to the MTH1 (MutT homolog-1) protein tag. The active degrader, aTAG 2139, is a heterobifunctional molecule that recruits the MTH1-fused POI to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. To ensure that the observed protein knockdown is a direct result of this induced proximity, a carefully designed negative control is essential.

The Inactivating Modification of this compound

This compound is designed to be biologically inert in its ability to induce protein degradation while retaining its ability to bind the target protein. This is achieved through a specific chemical modification to the Cereblon-binding moiety of the molecule.

A key chemical difference between aTAG 2139 and its negative control lies in the glutarimide ring of the thalidomide-based CRBN ligand. In this compound, a methyl group is attached to the glutarimide nitrogen. This methylation sterically hinders the molecule's ability to bind to the Cereblon E3 ligase. While this compound can still bind to the MTH1 tag, its inability to recruit Cereblon prevents the formation of the ternary complex (MTH1-aTAG-CRBN) necessary for ubiquitination and subsequent degradation.

Comparative Performance Data

The efficacy of aTAG 2139 and the inactivity of this compound are demonstrated through dose-dependent degradation of an MTH1-tagged protein of interest. The following table summarizes the key performance metrics.

CompoundTargetE3 Ligase LigandDC50DmaxNegative Control Activity
aTAG 2139 MTH1Thalidomide~1.1 nM>90%N/A
This compound MTH1Methylated ThalidomideNo degradation observedNo degradation observedConfirmed inactive

DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed.

Experimental data from studies utilizing the aTAG system consistently show that while aTAG 2139 leads to potent and dose-dependent degradation of MTH1-fusion proteins, this compound shows no degradation even at high concentrations. This confirms that the degradation is dependent on the recruitment of the E3 ligase and not due to off-target effects of the molecule.

Experimental Protocols for Validation

To validate this compound as a negative control in your experimental system, the following protocols can be adapted.

Protocol 1: Western Blotting for MTH1-Fusion Protein Degradation

This protocol is designed to assess the levels of an MTH1-tagged protein of interest following treatment with aTAG 2139 and this compound.

1. Cell Culture and Treatment:

  • Plate cells engineered to express the MTH1-fusion protein of interest at an appropriate density.
  • Allow cells to adhere overnight.
  • Prepare a dilution series of aTAG 2139 and this compound in cell culture medium. A typical concentration range for aTAG 2139 would be from 0.1 nM to 1000 nM. For this compound, a high concentration (e.g., 1000 nM) is typically used to confirm lack of activity. Include a vehicle control (e.g., DMSO).
  • Replace the cell culture medium with the medium containing the different concentrations of the compounds.
  • Incubate the cells for a specified time course (e.g., 4, 8, 12, 24 hours).

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel.
  • Run the gel to separate the proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the protein of interest (or the MTH1 tag) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an ECL substrate and an imaging system.
  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Visualizing the Mechanism and Workflow

To further clarify the underlying processes and experimental logic, the following diagrams have been generated using Graphviz.

cluster_active aTAG 2139 (Active) cluster_inactive This compound (Negative Control) aTAG aTAG 2139 Ternary_Active Ternary Complex (MTH1-aTAG-CRBN) aTAG->Ternary_Active MTH1 MTH1-POI MTH1->Ternary_Active CRBN CRBN E3 Ligase CRBN->Ternary_Active Ub Ubiquitination Ternary_Active->Ub Induces Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation aTAG_NEG This compound (Methylated CRBN binder) MTH1_NEG MTH1-POI aTAG_NEG->MTH1_NEG Binds CRBN_NEG CRBN E3 Ligase aTAG_NEG->CRBN_NEG Binding Blocked No_Ternary No Ternary Complex MTH1_NEG->No_Ternary CRBN_NEG->No_Ternary

Caption: Mechanism of action for aTAG 2139 versus its negative control, this compound.

start Start: Cells expressing MTH1-POI treat Treat cells with: - aTAG 2139 (dose-response) - this compound (high conc.) - Vehicle (DMSO) start->treat incubate Incubate for defined time course treat->incubate lyse Cell Lysis and Protein Quantification incubate->lyse wb Western Blot Analysis lyse->wb detect Detect POI and Loading Control wb->detect analyze Analyze Data: Compare protein levels detect->analyze conclusion Conclusion: Validate degradation is CRBN-dependent analyze->conclusion

Caption: Experimental workflow for validating this compound as a negative control.

Alternative Negative Controls

While this compound is the specifically designed control, other strategies can also be employed to validate the mechanism of degradation.

  • CRBN Ligand Competition: Co-treatment of cells with aTAG 2139 and an excess of a free CRBN ligand (e.g., thalidomide or pomalidomide) should compete for binding to CRBN and thus rescue the degradation of the MTH1-fusion protein.

  • Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to the addition of aTAG 2139 should block the degradation of the target protein, confirming that the protein loss is mediated by the proteasome.

  • Knockout/Knockdown of CRBN: Using CRISPR/Cas9 or siRNA to eliminate or reduce the expression of CRBN in the experimental cell line should render aTAG 2139 inactive.

By employing this compound alongside these additional controls, researchers can confidently attribute the observed degradation of their protein of interest to the specific, intended mechanism of the aTAG system. This rigorous validation is paramount for the accurate interpretation of experimental results and for the advancement of targeted protein degradation as a therapeutic modality.

A Comparative Guide to aTAG 2139 and aTAG 2139-NEG in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the ability to selectively degrade a protein of interest (POI) offers a powerful tool for target validation and functional studies. The aTAG system provides a robust method for inducing targeted protein degradation. This guide presents a detailed comparison of aTAG 2139, a potent protein degrader, and its corresponding negative control, aTAG 2139-NEG, with a focus on their application in western blot analysis.

Mechanism of Action: Targeted Protein Degradation

The aTAG technology relies on the expression of the protein of interest as a fusion with a small MTH1 (MutT homolog-1) protein tag. aTAG 2139 is a heterobifunctional molecule designed to engage both the MTH1-tagged protein and the E3 ubiquitin ligase cereblon (CRBN).[1] This proximity induces the ubiquitination of the MTH1-fusion protein, marking it for degradation by the proteasome.[1]

In contrast, this compound serves as a crucial experimental control.[2] It is designed to bind to the MTH1 tag with similar affinity as aTAG 2139 but is incapable of recruiting the CRBN E3 ligase.[3] Consequently, it does not induce the degradation of the target protein. This allows researchers to distinguish between the specific effects of protein degradation and any potential off-target effects of the compound.

Below is a diagram illustrating the signaling pathway of aTAG 2139-mediated protein degradation.

aTAG 2139 Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein MTH1 MTH1 Tag aTAG2139 aTAG 2139 FusionProtein->aTAG2139 binds Proteasome Proteasome FusionProtein->Proteasome targeted to CRBN CRBN E3 Ligase aTAG2139->CRBN recruits Ub Ubiquitin CRBN->Ub adds Ub->FusionProtein polyubiquitination Degradation Degradation Products Proteasome->Degradation degrades into

Caption: aTAG 2139-mediated protein degradation pathway.

Performance Comparison

ParameteraTAG 2139This compoundReference
Function Degrader of MTH1 fusion proteinsNegative control for aTAG 2139[2][4]
Mechanism Binds MTH1 and recruits CRBN E3 ligaseBinds MTH1, does not recruit CRBN[3]
Effect on MTH1-Fusion Protein Induces proteasomal degradationNo degradation[3]
DC50 0.27 nM - 1.1 nMNot Applicable[4][5][6]
Dmax ~92.1%Not Applicable[4][6]
MTH1 Binding Affinity (Ki) ~2.1 nM~2.0 nM[3][5]

Experimental Protocols

To effectively compare the performance of aTAG 2139 and this compound, a western blot experiment is the gold standard. Below is a detailed protocol for assessing the degradation of an MTH1-tagged protein of interest.

Experimental Workflow

Western Blot Workflow for aTAG Comparison start Start: Cells expressing MTH1-POI fusion protein treatment Treat cells with: - aTAG 2139 - this compound - Vehicle (DMSO) start->treatment incubation Incubate for a defined time course (e.g., 2, 4, 8, 24 hours) treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI or anti-MTH1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis

Caption: Workflow for a comparative western blot experiment.

Detailed Methodology
  • Cell Culture and Treatment:

    • Plate cells engineered to express the MTH1-tagged protein of interest at an appropriate density.

    • Allow cells to adhere and grow overnight.

    • Prepare stock solutions of aTAG 2139 and this compound in DMSO.

    • Treat cells with varying concentrations of aTAG 2139 (e.g., 0.1 nM to 100 nM), a high concentration of this compound (e.g., 100 nM), and a vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin).

Expected Results

  • aTAG 2139: A dose-dependent decrease in the band intensity of the MTH1-fusion protein is expected, indicating successful degradation.

  • This compound: The band intensity of the MTH1-fusion protein should be comparable to the vehicle control, demonstrating the inability of this compound to induce degradation.

  • Loading Control: Band intensities for the loading control should be consistent across all lanes, confirming equal protein loading.

By following this guide, researchers can effectively utilize aTAG 2139 and this compound to perform robust and well-controlled protein degradation experiments, with western blotting serving as a key readout for validating the on-target effects.

References

A Head-to-Head Comparison of aTAG and dTAG Systems for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Leading-Edge Degradation Technologies

Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery and functional genomics, enabling the selective elimination of proteins of interest (POIs). Among the various TPD approaches, tag-based systems offer a universal method to degrade virtually any intracellular protein without the need for a pre-existing, target-specific ligand. This guide provides a comprehensive comparison of two prominent tag-based degradation platforms: the aTAG and dTAG systems. We will delve into their mechanisms, performance metrics, and experimental considerations, supported by experimental data, to help researchers make an informed decision for their specific needs.

At a Glance: aTAG vs. dTAG

FeatureaTAG SystemdTAG System
Degron Tag MTH1 (MutT homolog-1; NUDT1)FKBP12F36V (a single-point mutant of FKBP12)
Degrader Molecule Binds to MTH1 and an E3 ligaseBinds to FKBP12F36V and an E3 ligase
Recruited E3 Ligase Primarily Cereblon (CRBN)Cereblon (CRBN) or von Hippel-Lindau (VHL)
Key Advantage The MTH1 tag is inert, with no known phenotype upon loss.[1][2]Well-characterized system with demonstrated in vivo efficacy and the flexibility to recruit different E3 ligases.[3][4]

Mechanism of Action

Both the aTAG and dTAG systems operate on a similar principle: inducing proximity between a target protein and the cellular degradation machinery. This is achieved by fusing the target protein with a specific "degron" tag. A heterobifunctional small molecule, the "degrader," then acts as a molecular bridge, binding simultaneously to the degron tag and an E3 ubiquitin ligase. This induced ternary complex formation triggers the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[2][5]

aTAG System Signaling Pathway

The aTAG system employs the MTH1 enzyme as the degron tag. aTAG degraders are engineered to bind to MTH1 and the E3 ligase Cereblon (CRBN), initiating the degradation cascade.

aTAG_Pathway cluster_fusion POI Protein of Interest (POI) Fusion POI-MTH1 Fusion Protein MTH1 MTH1 Tag Ternary Ternary Complex (Fusion-Degrader-CRBN) Fusion->Ternary aTAG_Degrader aTAG Degrader aTAG_Degrader->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary PolyUb Polyubiquitinated Fusion Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

aTAG system mechanism of action.
dTAG System Signaling Pathway

The dTAG system utilizes a mutated form of the FKBP12 protein (FKBP12F36V) as its tag. This mutation allows dTAG degraders to bind with high selectivity to the tag over the wild-type FKBP12 protein.[3] dTAG offers versatility by employing degraders that can recruit either the CRBN or VHL E3 ligase complexes.[5]

dTAG_Pathway cluster_fusion POI Protein of Interest (POI) Fusion POI-FKBP12F36V Fusion Protein FKBP12F36V FKBP12F36V Tag Ternary Ternary Complex (Fusion-Degrader-E3) Fusion->Ternary dTAG_Degrader dTAG Degrader dTAG_Degrader->Ternary E3_Ligase E3 Ligase Complex (CRBN or VHL) E3_Ligase->Ternary PolyUb Polyubiquitinated Fusion Protein Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow Start Select Protein of Interest (POI) Design Design Tagging Strategy (N- or C-terminal fusion) Start->Design CRISPR CRISPR/Cas9-mediated Endogenous Knock-in Design->CRISPR Lentivirus Lentiviral Transduction (Exogenous Expression) Design->Lentivirus Selection Select/Validate Tagged Cell Line CRISPR->Selection Lentivirus->Selection Treatment Treat with aTAG/dTAG Degrader (Dose-response & Time-course) Selection->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Analysis Western Blot or Mass Spectrometry Lysis->Analysis End Analyze Degradation (DC50, Dmax, Kinetics) Analysis->End

References

A Head-to-Head Comparison of aTAG and BromoTag Protein Degradation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), the choice of technology is paramount. This guide provides an objective comparison of two prominent "tag-based" degradation systems: aTAG and BromoTag. By fusing a protein of interest with a specific tag, these technologies enable its degradation upon administration of a corresponding small molecule degrader. This approach offers a powerful alternative to genetic methods like CRISPR/Cas9 and RNAi for studying protein function and validating drug targets.

This comparison delves into the mechanisms of action, performance metrics, and experimental protocols for both aTAG and BromoTag, supported by available experimental data.

Mechanism of Action: Distinct Tags and E3 Ligase Recruiters

Both aTAG and BromoTag systems operate on the principle of hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This is achieved by using a heterobifunctional small molecule, or "degrader," to bring a tagged protein of interest into proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. The core difference between the two technologies lies in the specific protein tag and the degrader molecule employed.[1][2][3]

aTAG Technology: The aTAG system utilizes the enzyme MutT homolog-1 (MTH1) as the protein tag.[4][5] MTH1 is a small protein whose loss has no known phenotypic consequence, making it an ideal inert tag.[4] aTAG degraders, such as aTAG 2139 and aTAG 4531, are composed of a ligand that selectively binds to MTH1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][6]

BromoTag Technology: The BromoTag system employs a mutated form of the second bromodomain of BRD4 (Brd4BD2 L387A) as the degron tag.[3][7] This "bump-and-hole" strategy involves creating a mutation in the tag that is specifically recognized by a "bumped" degrader molecule, ensuring high selectivity for the tagged protein over its wild-type counterparts.[3][7] The BromoTag degrader, AGB1, consists of a ligand that selectively binds to the mutated Brd4 bromodomain and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

aTAG_Mechanism

aTAG Signaling Pathway

BromoTag_Mechanism

BromoTag Signaling Pathway

Performance Data: A Quantitative Comparison

Direct comparative studies evaluating aTAG and BromoTag under identical experimental conditions are limited. However, data from independent studies provide insights into their respective performance.

FeatureaTAG SystemBromoTag System
Protein Tag MTH1 (MutT homolog-1)Brd4BD2 L387A[3]
Degrader(s) aTAG 2139, aTAG 4531[6]AGB1
E3 Ligase Recruited Cereblon (CRBN)[4]von Hippel-Lindau (VHL)[3]
Degradation Potency (DC50) aTAG 2139: 0.27 nM[6][8] aTAG 4531: 0.34 nM[9]AGB1: < 15 nM
Maximum Degradation (Dmax) aTAG 2139: 92.1%[6][8] aTAG 4531: 93.14%[9]Not explicitly stated, but described as "complete degradation"[7]
Degradation Kinetics (t1/2) Not explicitly stated40 minutes
Selectivity High selectivity for MTH1-fusion proteins.[6][8]Highly selective for Brd4BD2 L387A over wild-type BRD4.[3]

Note: The performance data presented here is compiled from different studies and may not be directly comparable due to variations in experimental setups. A direct head-to-head study would be required for a definitive comparison.

Experimental Protocols

Successful implementation of aTAG or BromoTag technology hinges on the efficient generation of cell lines expressing the tagged protein of interest. CRISPR/Cas9-mediated knock-in at the endogenous locus is the preferred method to ensure physiological expression levels.

Experimental_Workflow

General Experimental Workflow
CRISPR/Cas9-Mediated Knock-in of aTAG (MTH1)

This protocol outlines the general steps for generating a cell line with an endogenous protein fused to the MTH1 tag.

  • Design and Synthesis:

    • Guide RNA (gRNA): Design gRNAs targeting the N- or C-terminus of the gene of interest. It is recommended to design at least two gRNAs per target site.

    • Donor Template: Synthesize a single-stranded DNA (ssDNA) or plasmid donor template containing the MTH1 tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Transfection:

    • Co-transfect the target cells with the Cas9 nuclease, the designed gRNA, and the donor template. Various transfection methods can be used, including lipid-based transfection or electroporation.

  • Clonal Selection and Expansion:

    • If the donor template includes a selection marker (e.g., antibiotic resistance or a fluorescent reporter), apply the appropriate selection pressure to enrich for successfully edited cells.

    • Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and expand them into clonal populations.

  • Validation:

    • Screen the expanded clones for the correct integration of the MTH1 tag using PCR with primers flanking the insertion site.

    • Confirm the in-frame insertion and the absence of unwanted mutations by Sanger sequencing of the PCR product.

    • Verify the expression of the fusion protein at the expected size by Western blot.

CRISPR/Cas9-Mediated Knock-in of BromoTag (Brd4BD2 L387A)

The protocol for generating a BromoTag knock-in cell line is similar to that for aTAG.

  • Design and Synthesis:

    • Guide RNA (gRNA): Design gRNAs targeting the desired insertion site at the N- or C-terminus of the gene of interest.[1][10]

    • Donor Template: Construct a donor plasmid containing the Brd4BD2 L387A tag sequence flanked by homology arms of at least 500 bp. The donor can also include a fluorescent reporter (e.g., GFP) and a self-cleaving P2A peptide to facilitate the selection of positive clones.[1][10]

  • Transfection:

    • Transfect the target cells with the Cas9 nuclease, gRNA, and the donor plasmid. To enhance homology-directed repair, a DNA ligase IV inhibitor can be added to the culture medium.[1]

  • Clonal Selection and Expansion:

    • If a fluorescent reporter is used, isolate GFP-positive cells via FACS to enrich for edited cells.[7]

    • Expand single-cell sorted clones to establish clonal cell lines.

  • Validation:

    • Confirm the correct insertion of the BromoTag by genomic PCR and Sanger sequencing.

    • Verify the expression of the full-length fusion protein by Western blot using an antibody against the protein of interest or the BromoTag.

Western Blot Protocol for Assessing Protein Degradation

This protocol provides a general framework for quantifying the degradation of a tagged protein.

  • Cell Treatment:

    • Plate the knock-in cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the respective degrader (aTAG or BromoTag) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and denature them by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to ensure equal protein loading.

Orthogonal Systems and Selectivity

A key advantage of tag-based degradation systems is the potential for their orthogonal use. In theory, aTAG and BromoTag systems can be employed simultaneously in the same cell to independently control the degradation of two different proteins, provided each protein is fused to its respective tag.[4] This allows for the dissection of complex biological pathways and the study of protein-protein interactions.

Both aTAG and BromoTag systems are designed for high selectivity. The aTAG degraders are specific for the MTH1 tag, while the "bump-and-hole" design of the BromoTag system ensures that the degrader specifically recognizes the mutated Brd4 bromodomain and not its wild-type counterpart.[3][6][8]

Conclusion

Both aTAG and BromoTag are powerful and versatile technologies for inducing targeted protein degradation. The aTAG system, with its inert MTH1 tag and potent CRBN-recruiting degraders, offers a highly efficient method for protein knockdown. The BromoTag system, with its clever "bump-and-hole" design, provides exquisite selectivity for the tagged protein.

The choice between the two systems may depend on several factors, including the specific protein of interest, the desired E3 ligase to be recruited, and the experimental context. As the field of targeted protein degradation continues to evolve, both aTAG and BromoTag technologies are poised to remain valuable tools for researchers in both academic and industrial settings.

References

A Comparative Guide to Targeted Protein Degradation: The aTAG System vs. Other TPD Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD aims to remove the protein from the cell entirely, offering potential advantages in terms of efficacy, selectivity, and the ability to target proteins previously considered "undruggable".[1] Several TPD technologies have been developed, with Proteolysis-Targeting Chimeras (PROTACs) and molecular glues being the most prominent. More recently, tag-based degradation systems, such as the aTAG system, have expanded the TPD toolbox.

This guide provides an objective comparison of the aTAG system with other major TPD methods, supported by available experimental data and detailed methodologies for key experiments.

Overview of TPD Methods

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules composed of two ligands connected by a linker.[2] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation. Unlike PROTACs, they are not bifunctional in design and were often discovered serendipitously.

The aTAG System

The aTAG (AchillesTAG) system is a specific type of TAG (Targeted Degradation) technology. It requires the genetic fusion of a small protein "tag" to the POI.[3][4] The aTAG system utilizes the MTH1 (MutT Homolog 1) protein as the tag. A heterobifunctional aTAG degrader molecule then specifically binds to the MTH1 tag on one end and an E3 ligase (typically Cereblon - CRBN) on the other, inducing the degradation of the fusion protein.[3][4] A key advantage of this approach is its generalizability; in principle, any protein can be targeted for degradation by fusing it with the MTH1 tag, bypassing the need to develop a specific binder for each new target.[3]

Quantitative Performance Comparison

FeatureaTAG SystemPROTACsMolecular Glues
Degradation Potency (DC50) aTAG 2139: 0.27 nM[5]aTAG 4531: 0.34 nM[6]Can be highly potent, with DC50 values in the low nanomolar to picomolar range.[7]Potency varies widely; can be in the nanomolar to micromolar range.
Maximum Degradation (Dmax) aTAG 2139: 92.1%[5]aTAG 4531: 93.14%[6]Often achieve >90% degradation.[7]Can achieve high levels of degradation, but may be more context-dependent.
Kinetics of Degradation Rapid, with significant degradation observed within hours.[3]Onset of degradation can vary, typically within hours.Kinetics are variable and depend on the specific glue and target.
Selectivity High selectivity for the tagged protein. Off-target effects are primarily related to the degrader molecule itself.Selectivity depends on both the target binder and the E3 ligase recruiter. Off-target degradation of proteins structurally similar to the target can occur.[8]Can be highly selective, but off-target effects are a concern and often discovered retrospectively.
Reversibility Reversible upon washout of the degrader molecule.[3]Generally reversible upon washout.Reversibility depends on the binding kinetics of the specific molecular glue.
Generalizability Highly generalizable to any protein that can be tagged.[3][4]Requires a specific binder for each target protein.Not easily generalizable; requires serendipitous discovery or complex rational design.

Experimental Protocols

Assessment of Protein Degradation via Western Blotting

Objective: To quantify the reduction in the level of the target protein following treatment with a degrader.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the aTAG degrader, PROTAC, or molecular glue for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each treatment condition.

    • Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Off-Target Analysis using Quantitative Proteomics (Mass Spectrometry)

Objective: To identify and quantify unintended changes in the proteome following degrader treatment.

Methodology:

  • Sample Preparation: Treat cells with the degrader at a concentration known to induce maximal degradation of the target protein, alongside a vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (Optional but Recommended): For multiplexed analysis, label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, improving quantitative accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the peptides and their corresponding proteins.

    • Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities (for isobaric labeling) or precursor ion intensities (for label-free quantification).

    • Identify proteins that show statistically significant changes in abundance in the degrader-treated samples compared to the control. These are potential off-target effects.

Signaling Pathways and Experimental Workflows

aTAG System Mechanism of Action

The aTAG system operates by hijacking the cell's natural protein degradation machinery. The process begins with the introduction of a genetic construct that fuses the MTH1 tag to the protein of interest. The bifunctional aTAG degrader then acts as a bridge, bringing the MTH1-tagged protein into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase. This induced ternary complex formation leads to the poly-ubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.

aTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FusionProtein MTH1-POI Fusion Protein MTH1 MTH1 Tag aTAG_Degrader aTAG Degrader FusionProtein->aTAG_Degrader binds Proteasome 26S Proteasome FusionProtein->Proteasome targeted to CRBN CRBN E3 Ligase aTAG_Degrader->CRBN recruits CRBN->FusionProtein poly-ubiquitinates DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades into Ub Ubiquitin Ub->CRBN

Caption: Mechanism of the aTAG system for targeted protein degradation.

General Experimental Workflow for TPD Evaluation

The evaluation of any TPD modality follows a standardized workflow to assess its efficacy and specificity. This typically involves cell treatment, lysate preparation, and analysis of protein levels. For a more in-depth understanding of the system's impact, off-target analysis through proteomics is often performed.

TPD_Workflow Start Start: Cell Culture Treatment Treatment with Degrader Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot (Efficacy Assessment) Lysis->WB MS Proteomics (MS) (Off-Target Analysis) Lysis->MS DataAnalysis Data Analysis (DC50, Dmax, Off-targets) WB->DataAnalysis MS->DataAnalysis End End: Results DataAnalysis->End

Caption: A general experimental workflow for evaluating TPD technologies.

Advantages of the aTAG System

The aTAG system offers several distinct advantages over other TPD methods:

  • Universal Applicability: The primary advantage of the aTAG system is its broad applicability.[3] By simply tagging a protein of interest with MTH1, it can be targeted for degradation without the need for a pre-existing, high-affinity ligand. This is particularly valuable for studying novel or previously "undruggable" proteins for which no small molecule binders are known.

  • Rapid and Efficient Degradation: The aTAG system can induce potent and rapid degradation of target proteins, often within a few hours of treatment.[3]

  • Tunable and Reversible Control: The extent of protein degradation can be controlled by varying the concentration of the aTAG degrader. Furthermore, the effect is reversible, as washing out the degrader allows for the re-synthesis of the target protein.[3] This provides precise temporal control over protein levels, which is advantageous for studying dynamic cellular processes.

  • Orthogonal System Potential: The use of a specific tag-degrader pair allows for the potential development of orthogonal systems. In theory, multiple proteins could be independently and simultaneously degraded in the same cell by using different tag-degrader pairs.[3]

  • Benign Nature of the Tag: The MTH1 tag itself is derived from a human protein whose loss has no known phenotypic consequence, minimizing the risk of confounding effects from the tag itself.[3]

Limitations and Considerations

Despite its advantages, the aTAG system has some limitations:

  • Requirement for Genetic Modification: The foremost limitation is the necessity of genetically modifying the target cells to express the protein of interest as a fusion with the MTH1 tag. This can be a time-consuming process and may not be feasible for all cell types or in vivo models.

  • Potential for Tag Interference: Although MTH1 is considered relatively benign, there is a possibility that the fusion tag could interfere with the normal function, localization, or stability of the target protein. Careful validation of the tagged protein's function is therefore essential.

  • Off-Target Effects of the Degrader: While the system is highly selective for the tagged protein, the aTAG degrader molecule itself could have off-target effects by binding to other proteins in the cell. Comprehensive off-target analysis is crucial to validate the specificity of the observed phenotype.

Conclusion

The aTAG system represents a powerful and versatile tool in the field of targeted protein degradation. Its key advantage lies in its ability to target virtually any intracellular protein for degradation, bypassing the major bottleneck of ligand discovery that limits traditional PROTAC development. This makes it an excellent platform for target validation and for studying the biology of proteins for which no chemical tools exist.

While PROTACs and molecular glues hold great therapeutic promise due to their ability to target endogenous proteins without genetic modification, the aTAG system provides an invaluable research tool for the rapid, controlled, and selective removal of proteins to elucidate their function. The choice between these TPD methods will ultimately depend on the specific research question, the availability of ligands for the target of interest, and the feasibility of genetic modification in the chosen experimental system. As the field of TPD continues to evolve, the synergistic use of these complementary approaches will undoubtedly accelerate our understanding of complex biological processes and the development of novel therapeutics.

References

A Comparative Analysis of aTAG, dTAG, and BromoTag Efficiency for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively and rapidly eliminate specific proteins is a powerful tool in modern biological research and drug development. Targeted protein degradation (TPD) technologies that utilize small-molecule degraders in conjunction with protein tags offer a versatile approach to achieve this with temporal control. This guide provides a comparative analysis of three prominent tag-based degradation systems: aTAG, dTAG, and BromoTag. We will delve into their mechanisms, compare their efficiencies based on available data, and provide insights into their experimental application.

Principles of Tag-Based Protein Degradation

The core principle of these systems involves the genetic fusion of a small protein tag to the protein of interest (POI). A heterobifunctional small molecule, or "degrader," then acts as a molecular bridge, simultaneously binding to the tag on the POI and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The key differentiator between aTAG, dTAG, and BromoTag lies in the specific tag and the corresponding degrader molecule used to hijack the cellular degradation machinery.[1]

Comparative Efficiency and Characteristics

FeatureaTAG SystemdTAG SystemBromoTag System
Tag MTH1 (MutT homolog-1)[1]FKBP12F36V (mutant FK506 binding protein 12)[3][4][5]Brd4BD2 L387A (mutant Bromodomain-containing protein 4)[1][6]
Recruited E3 Ligase Cereblon (CRBN)[7]Cereblon (CRBN) or von Hippel-Lindau (VHL)[5][8]von Hippel-Lindau (VHL) or Cereblon (CRBN)[1][6]
Degrader Examples aTAG 2139, aTAG 4531[7]dTAG-13, dTAG-V1[3]AGB1[6]
Reported DC50 0.27 nM (aTAG 2139)[7], 0.34 nM (aTAG 4531)Not explicitly stated in comparative studies, but potent degradation is observed at 50 nM.3.7 nM (for a GFP reporter with AGB1)
Reported Dmax ~92-93%[7]Not explicitly stated in comparative studies.Not explicitly stated in comparative studies.
Degradation Speed Significant degradation within 4 hours.[7]Rapid degradation, with effects seen as early as 1 hour.[5][9]Rapid degradation.
Key Advantages Utilizes a tag (MTH1) whose loss has no known phenotype.Well-established system with multiple degrader options recruiting different E3 ligases.[5][8]Employs a "bump-and-hole" strategy for high selectivity of the degrader for the tagged protein over its wild-type counterpart.[6]
Considerations Newer system compared to dTAG.Requires careful validation of fusion protein functionality.[10]Potential for off-target effects if the degrader has residual affinity for other bromodomains, though AGB1 is reported to be highly selective.[6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

aTAG_dTAG_BromoTag_Pathways cluster_aTAG aTAG System cluster_dTAG dTAG System cluster_BromoTag BromoTag System a_POI Protein of Interest a_Fusion MTH1-POI Fusion a_POI->a_Fusion a_MTH1 MTH1 Tag a_MTH1->a_Fusion a_Degrader aTAG Degrader a_Fusion->a_Degrader binds a_Proteasome Proteasome a_Fusion->a_Proteasome degraded by a_Degrader->a_Fusion a_CRBN CRBN E3 Ligase a_CRBN->a_Degrader binds a_Ub Ubiquitin a_CRBN->a_Ub recruits a_Ub->a_Fusion polyubiquitinates d_POI Protein of Interest d_Fusion FKBP12-POI Fusion d_POI->d_Fusion d_FKBP12 FKBP12(F36V) Tag d_FKBP12->d_Fusion d_Degrader dTAG Degrader d_Fusion->d_Degrader binds d_Proteasome Proteasome d_Fusion->d_Proteasome degraded by d_Degrader->d_Fusion d_E3 CRBN or VHL E3 Ligase d_E3->d_Degrader binds d_Ub Ubiquitin d_E3->d_Ub recruits d_Ub->d_Fusion polyubiquitinates b_POI Protein of Interest b_Fusion Brd4-POI Fusion b_POI->b_Fusion b_Brd4 Brd4(L387A) Tag b_Brd4->b_Fusion b_Fusion->a_Proteasome degraded by b_Degrader BromoTag Degrader b_Fusion->b_Degrader binds b_Degrader->b_Fusion b_E3 VHL or CRBN E3 Ligase b_E3->b_Degrader binds b_Ub Ubiquitin b_E3->b_Ub recruits b_Ub->b_Fusion polyubiquitinates b_Proteasome Proteasome

Caption: Signaling pathways for aTAG, dTAG, and BromoTag systems.

Experimental Workflow

Experimental_Workflow cluster_cloning Step 1: Construct Generation cluster_cell_line Step 2: Cell Line Engineering cluster_treatment Step 3: Degrader Treatment cluster_analysis Step 4: Analysis of Protein Degradation A1 Design Tag Fusion Construct (N- or C-terminal) A2 Clone into Lentiviral Vector or CRISPR Donor Plasmid A1->A2 B1 Lentiviral Transduction or CRISPR/Cas9-mediated Knock-in A2->B1 B2 Selection and Validation of Tag-POI Expressing Cells B1->B2 C1 Treat Cells with a Titration of the Respective Degrader B2->C1 C2 Include Vehicle Control (e.g., DMSO) B2->C2 D1 Cell Lysis at Different Time Points C1->D1 C2->D1 D2 Quantitative Western Blot or HiBiT Luminescence Assay D1->D2 D3 Data Analysis to Determine DC50, Dmax, and Degradation Rate D2->D3

Caption: General experimental workflow for comparing tag-based degradation systems.

Experimental Protocols

Detailed protocols are crucial for the successful implementation and evaluation of these degradation systems. Below are outlines of key experimental methodologies.

CRISPR/Cas9-Mediated Endogenous Tagging

This is the preferred method for studying protein function at physiological expression levels.

  • Guide RNA Design and Cloning: Design sgRNAs targeting the C-terminus (just before the stop codon) or N-terminus (just after the start codon) of the gene of interest. Clone the sgRNA into a Cas9 expression vector.

  • Donor Plasmid Construction: Create a donor plasmid containing the tag sequence (aTAG, dTAG, or BromoTag) flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. Include a selection marker (e.g., puromycin resistance).

  • Transfection and Selection: Co-transfect the Cas9/sgRNA vector and the donor plasmid into the target cells. After 24-48 hours, apply selection pressure (e.g., with puromycin) to enrich for successfully edited cells.

  • Validation: Expand clonal populations and validate the correct integration of the tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the tagged protein.

Lentiviral Expression of Tagged Proteins

This method is useful for rapid screening and for cell lines that are difficult to transfect.

  • Cloning: Clone the cDNA of the POI in-frame with the desired tag into a lentiviral expression vector.

  • Virus Production: Co-transfect the lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).

  • Transduction: Collect the viral supernatant and use it to transduce the target cells.

  • Selection and Validation: Select for transduced cells using an appropriate antibiotic and validate the expression of the fusion protein by Western blot.

Quantitative Western Blotting for Degradation Analysis
  • Cell Treatment and Lysis: Plate the engineered cells and treat with a dose-response of the appropriate degrader for various time points. Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the POI or the tag, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., GAPDH, Tubulin) to normalize for loading variations.

  • Detection and Quantification: Detect the signal using a chemiluminescence imager. Quantify the band intensities using densitometry software. Calculate the percentage of degradation relative to the vehicle-treated control.

HiBiT Luminescence Assay for High-Throughput Degradation Analysis

The HiBiT system offers a sensitive and high-throughput method to quantify protein levels.

  • Cell Line Generation: Engineer cells to express the POI endogenously tagged with the 11-amino-acid HiBiT tag.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with the degrader.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary LgBiT protein and substrate.

  • Measurement: Measure the luminescence, which is proportional to the amount of HiBiT-tagged protein remaining. This method can be adapted for live-cell kinetic measurements.

Conclusion

The aTAG, dTAG, and BromoTag systems are all powerful tools for inducing targeted protein degradation, each with its own set of advantages. The choice of system will depend on the specific experimental goals, the nature of the protein of interest, and the available resources. While the dTAG system is the most established, the aTAG system's use of a functionally inert tag and the BromoTag's "bump-and-hole" approach for enhanced selectivity are compelling features. For a definitive comparison of their efficiencies, further studies directly comparing these systems under standardized conditions are warranted. The protocols outlined in this guide provide a framework for researchers to implement and evaluate these technologies in their own experimental systems.

References

Assessing Off-Target Protein Degradation: A Comparative Guide to aTAG 2139-NEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise assessment of off-target effects is a cornerstone of developing safe and effective targeted protein degradation (TPD) therapies. This guide provides a comprehensive comparison of aTAG 2139-NEG, a negative control for the aTAG protein degradation system, with other methodologies for evaluating off-target protein degradation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of its application.

Introduction to the aTAG System and the Role of Negative Controls

The aTAG (AchillesTAG) system is a powerful tool for inducing the degradation of a specific protein of interest (POI). This technology involves fusing the POI with the MTH1 (MutT homolog 1) protein, which serves as a "degron tag." The active degrader molecule, aTAG 2139, is a heterobifunctional molecule that binds to both the MTH1 tag and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.[1][2][3]

To ensure that the observed cellular effects are a direct result of the intended protein's degradation and not due to other interactions of the degrader molecule, a robust negative control is essential. This compound is designed for this purpose. It is structurally nearly identical to aTAG 2139 and retains its ability to bind to the MTH1 tag. However, a critical modification to its E3 ligase-binding moiety prevents it from recruiting Cereblon.[4] This makes it an ideal tool to distinguish between degradation-dependent and degradation-independent off-target effects.

Comparison of this compound with Alternative Negative Controls

The selection of an appropriate negative control is critical for the unambiguous interpretation of TPD experiments. Besides inactive structural analogs like this compound, other strategies are also employed.

Control TypeDescriptionAdvantagesDisadvantages
This compound (Inactive Analog) Structurally similar to the active degrader (aTAG 2139) but contains a modification that prevents E3 ligase binding.- Isolates effects of target engagement from degradation. - Controls for off-target effects of the target-binding and linker components.- Does not control for potential off-target effects of E3 ligase engagement.
Epimer/Stereoisomer Control A stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase but retains the same physicochemical properties.- Provides a subtle chemical modification to abrogate E3 ligase binding. - Excellent control for the overall molecular properties.- May not be available for all E3 ligase ligands. - Synthesis can be complex.
Target-Binding Deficient Control A molecule where the target-binding moiety is modified to prevent engagement with the POI, while the E3 ligase binder remains active.- Confirms that the observed degradation is dependent on target binding. - Helps to identify off-targets of the E3 ligase binder and linker.- Does not control for off-target effects of the target-binding moiety itself.
Competition with Free Ligands Co-treatment with an excess of the free ligand for either the POI or the E3 ligase.- Can help confirm the necessity of ternary complex formation. - Uses readily available compounds.- High concentrations of free ligand may have their own off-target effects. - May not fully recapitulate the behavior of the bifunctional degrader.

Experimental Data: aTAG 2139 vs. This compound

The expected outcome of a comparative experiment is that treatment with aTAG 2139 would lead to a significant and selective decrease in the levels of the MTH1-tagged protein, as observed by western blot or mass spectrometry. In contrast, treatment with this compound at similar concentrations would result in no change in the tagged protein's abundance compared to a vehicle control. Any changes in the proteome observed with this compound would indicate degradation-independent off-target effects.

Experimental Protocols

A comprehensive assessment of off-target protein degradation using the aTAG system involves a multi-step workflow, from cell line generation to proteomic analysis.

Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9

This protocol outlines the essential steps for knocking in the MTH1 tag at a specific genomic locus to create an endogenous fusion protein.

  • Design and Synthesis:

    • Design single guide RNAs (sgRNAs) targeting the desired insertion site (e.g., N- or C-terminus of the gene of interest).

    • Synthesize a single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the insertion site.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate the synthesized sgRNA with Cas9 nuclease to form the RNP complex.

  • Cell Transfection:

    • Deliver the RNP complex and the ssDNA HDR template into the target cells using electroporation or lipid-based transfection methods.

  • Cell Recovery and Selection:

    • Culture the cells for 48-72 hours to allow for gene editing and recovery.

    • Select for successfully edited cells, if a selection marker is included in the HDR template, or perform single-cell cloning.

  • Validation:

    • Verify the correct integration of the MTH1 tag by PCR and Sanger sequencing.

    • Confirm the expression of the MTH1-fusion protein by western blot using an anti-MTH1 or an antibody against the protein of interest.

Western Blot Analysis of MTH1-Tagged Protein Degradation

This is a targeted approach to confirm the degradation of the POI.

  • Cell Culture and Treatment:

    • Plate the MTH1-tagged cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of aTAG 2139, this compound, and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI or the MTH1 tag.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Global Proteomics for Off-Target Assessment

Mass spectrometry-based proteomics provides an unbiased view of changes across the entire proteome.

  • Sample Preparation:

    • Treat MTH1-tagged cells with aTAG 2139, this compound, and a vehicle control at a fixed concentration and time point.

    • Harvest and lyse the cells.

  • Protein Digestion and Peptide Labeling:

    • Digest the proteins into peptides using trypsin.

    • Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify proteins from the MS/MS data.

    • Compare the protein abundance between the different treatment groups. Proteins that are significantly downregulated only in the aTAG 2139-treated sample are potential off-targets of degradation. Proteins that show changes in both aTAG 2139 and this compound treated samples may represent degradation-independent effects.

Visualizing the aTAG System Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes in the aTAG system.

aTAG_System_Workflow cluster_design 1. Cell Line Engineering cluster_treatment 2. Treatment cluster_analysis 3. Analysis crispr CRISPR/Cas9 Design & Synthesis transfection Transfection crispr->transfection validation Validation transfection->validation cell_culture MTH1-tagged Cell Culture validation->cell_culture treatment Add aTAG 2139 & Controls cell_culture->treatment lysis Cell Lysis treatment->lysis wb Western Blot lysis->wb ms Proteomics (LC-MS/MS) lysis->ms data_analysis Data Analysis wb->data_analysis ms->data_analysis

aTAG System Experimental Workflow

aTAG_Mechanism cluster_active aTAG 2139 (Active) cluster_inactive This compound (Inactive Control) poi_mth1_active POI-MTH1 atag_2139 aTAG 2139 poi_mth1_active->atag_2139 binds proteasome_active Proteasome poi_mth1_active->proteasome_active targeted to ub_active Ubiquitin atag_2139->ub_active leads to ubiquitination crbn_active CRBN E3 Ligase crbn_active->atag_2139 recruited by ub_active->poi_mth1_active degraded_peptides_active Degraded Peptides proteasome_active->degraded_peptides_active degrades into poi_mth1_inactive POI-MTH1 atag_2139_neg This compound poi_mth1_inactive->atag_2139_neg binds crbn_inactive CRBN E3 Ligase atag_2139_neg->crbn_inactive cannot bind no_degradation No Degradation

Mechanism of aTAG 2139 vs. This compound

References

Validating Phenotypic Outcomes with aTAG 2139-NEG Control: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, establishing a clear link between the degradation of a target protein and an observed phenotype is critical. The AchillesTAG (aTAG) system offers a powerful method for targeted protein degradation. This guide provides a detailed comparison of the active degrader, aTAG 2139, and its essential negative control, aTAG 2139-NEG, to ensure rigorous validation of phenotypic outcomes.

Mechanism of Action: aTAG 2139 vs. This compound

The aTAG system utilizes a heterobifunctional molecule, aTAG 2139, to induce the degradation of a protein of interest (POI) that has been endogenously tagged with the MTH1 protein. aTAG 2139 achieves this by simultaneously binding to the MTH1 tag on the POI and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the MTH1-tagged protein and its subsequent degradation by the proteasome.[1][2][3]

The this compound control is a crucial tool for confirming that the observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the degrader molecule. This compound is designed to bind to the MTH1 tag with high affinity, similar to the active compound, but it lacks the ability to recruit the CRBN E3 ligase.[1][4] Consequently, it does not induce the degradation of the MTH1-tagged protein.

G cluster_0 aTAG 2139 (Active Degrader) cluster_1 This compound (Negative Control) POI_MTH1_A Protein of Interest (MTH1-tagged) aTAG_2139 aTAG 2139 POI_MTH1_A->aTAG_2139 Binds Proteasome_A Proteasome aTAG_2139->Proteasome_A Recruits via Ternary Complex CRBN_A CRBN E3 Ligase CRBN_A->aTAG_2139 Binds Degraded_A Degraded Protein Proteasome_A->Degraded_A Degrades POI_MTH1_B Protein of Interest (MTH1-tagged) aTAG_2139_NEG This compound POI_MTH1_B->aTAG_2139_NEG Binds No_Degradation Protein Remains Stable POI_MTH1_B->No_Degradation CRBN_B CRBN E3 Ligase (Not Recruited)

Diagram 1: Mechanism of aTAG 2139 vs. This compound.

Product Performance Comparison

The primary distinction between aTAG 2139 and this compound lies in their functional outcome. While both exhibit high-affinity binding to the MTH1 tag, only aTAG 2139 induces protein degradation.

ParameteraTAG 2139This compoundReference
Function Degrader of MTH1 fusion proteinsNegative control for aTAG 2139[1]
MTH1 Binding (Ki) 2.1 nM2.0 nM[1]
Degradation Activity Highly potentNo degradative activity[1]
DC50 0.27 nM (in Jurkat cells after 4h)Not Applicable
Dmax 92.1% (in Jurkat cells after 4h)Not Applicable

Supporting Experimental Data

The efficacy of aTAG 2139 and the inert nature of this compound are best demonstrated through direct experimental comparison. A key application has been the control of Chimeric Antigen Receptor (CAR)-T cell activity. By tagging a CAR with MTH1, its expression on the T-cell surface can be controlled by aTAG 2139.

Experiment: Jurkat cells expressing an MTH1-tagged CAR were treated with varying concentrations of aTAG 2139. Result: aTAG 2139 induced potent, dose-dependent degradation of the MTH1-CAR. In contrast, treatment with this compound at similar concentrations would show no reduction in MTH1-CAR levels, confirming that the degradation is dependent on the recruitment of the E3 ligase.

aTAG 2139 Concentration (nM)% MTH1-CAR Degradation (at 4 hours)
0.01~20%
0.1~60%
1~85%
10~90%
100>90%
1000>90%
(Data extrapolated from dose-response curve in R&D Systems literature)[5]

Experimental Protocols

To validate a phenotypic outcome using the aTAG system, a rigorous experimental workflow is necessary. This involves generating the appropriate cell line, treating with the active and negative control compounds, and assessing both protein degradation and the resulting phenotype.

G cluster_workflow Experimental Workflow for Phenotypic Validation cluster_treatments cluster_analysis Step1 Step 1: Generate MTH1-tagged Cell Line (CRISPR/Cas9 Knock-in) Step2 Step 2: Cell Culture and Treatment (Divide cells into three groups) Step1->Step2 Group1 Vehicle Control (e.g., DMSO) Group2 aTAG 2139 (Active Degrader) Group3 This compound (Negative Control) Step3 Step 3: Incubation (Time-course experiment, e.g., 4, 8, 24 hours) Step4 Step 4: Endpoint Analysis Step3->Step4 AnalysisA Biochemical Analysis: Western Blot for MTH1-POI Step4->AnalysisA AnalysisB Phenotypic Assay: (e.g., Cytotoxicity Assay for CAR-T) Step4->AnalysisB Step5 Step 5: Data Interpretation AnalysisA->Step5 AnalysisB->Step5 Outcome Expected Outcome: Phenotype observed only with aTAG 2139, correlating with MTH1-POI degradation. Step5->Outcome

Diagram 2: Workflow for validating a phenotypic outcome.
Protocol 1: Generation of MTH1-tagged Cell Line via CRISPR/Cas9

This protocol provides a general framework for endogenously tagging a protein of interest (POI) with the MTH1 tag.

  • Design:

    • Design a guide RNA (gRNA) that targets the C-terminus or N-terminus of the POI's coding sequence, just before the stop codon or after the start codon, respectively.

    • Design a donor DNA template containing the MTH1 tag sequence flanked by 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

    • Incorporate silent mutations in the donor template's protospacer adjacent motif (PAM) site to prevent re-cutting by Cas9 after successful integration.

  • Transfection:

    • Co-transfect the target cells with a plasmid expressing Cas9 and the designed gRNA, along with the donor DNA template.

  • Selection and Validation:

    • Select for successfully edited cells (e.g., via a co-transfected antibiotic resistance marker or by fluorescence-activated cell sorting if a fluorescent marker is included).

    • Expand single-cell clones and validate the correct integration of the MTH1 tag by PCR and Sanger sequencing.

    • Confirm the expression of the MTH1-tagged POI at the expected molecular weight by Western blot.

Protocol 2: Validation of Protein Degradation
  • Cell Plating: Plate the validated MTH1-tagged cells at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of aTAG 2139 and this compound in DMSO.

    • Treat cells with a range of concentrations of aTAG 2139 (e.g., 0.1 nM to 1000 nM) to determine the optimal degradation concentration.

    • For the validation experiment, treat cells with:

      • Vehicle control (DMSO)

      • aTAG 2139 (at a concentration that gives >80% degradation, e.g., 100 nM)

      • This compound (at the same concentration as aTAG 2139)

  • Incubation: Incubate the treated cells for a desired period (e.g., 4, 8, or 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI or an antibody against the MTH1 tag.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin).

    • Develop the blot and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Phenotypic Assay - CAR-T Cell Cytotoxicity

This protocol is an example for validating the phenotypic outcome of degrading an MTH1-tagged CAR.

  • Cell Preparation:

    • Effector Cells: Prepare the MTH1-CAR-T cells, treating them as described in Protocol 2 (Vehicle, aTAG 2139, this compound) for a sufficient time to induce degradation (e.g., 4-8 hours).

    • Target Cells: Prepare target cancer cells that express the antigen recognized by the CAR. Label them with a fluorescent dye (e.g., Calcein AM) or a luciferase reporter for quantification.

  • Co-culture:

    • Co-culture the pre-treated effector MTH1-CAR-T cells with the target cancer cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells with target cells only (for spontaneous death) and target cells with untransduced T-cells.

  • Incubation: Incubate the co-culture for a standard cytotoxicity assay duration (e.g., 4 hours or 24 hours).

  • Quantification of Cell Death:

    • Measure the killing of target cells. For fluorescently labeled cells, this can be done by measuring the release of the dye into the supernatant or by flow cytometry to count remaining live target cells. For luciferase-expressing cells, measure the luminescence, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each condition.

    • Expected Result: A significant reduction in target cell killing should be observed in the aTAG 2139-treated group compared to the vehicle and this compound groups, demonstrating that the cytotoxic phenotype is dependent on the presence of the CAR, which is degraded by the active compound but not the negative control.

References

Safety Operating Guide

Proper Disposal of aTAG 2139-NEG: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of aTAG 2139-NEG, a negative control compound used in targeted protein degradation research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.

It is imperative to note that all chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations, and in compliance with your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your institution's EHS office for definitive guidance.

Pre-Disposal and Handling

Prior to disposal, proper handling and storage of this compound are essential to maintain a safe laboratory environment.

ParameterSpecification
Chemical Name 6-(6-((4-(2-((2-(1-Methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)carbamoyl)pyridin-3-yl)-N-methyl-4-(phenylamino)quinoline-3-carboxamide
Molecular Formula C43H40N8O8
Molecular Weight 796.84 g/mol
Appearance Solid
Storage Store at -20°C

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat all unused or unwanted this compound as chemical waste.

  • Segregate solid chemical waste, such as this compound, from liquid, biological, and radioactive waste streams.

  • Similarly, any labware that has come into direct contact with this compound (e.g., pipette tips, microfuge tubes, weighing paper) should be considered contaminated and disposed of as solid chemical waste.

Step 2: Waste Containment and Labeling

  • Place the solid this compound waste and any contaminated disposable labware into a designated, chemically compatible waste container. The container should be in good condition and have a secure lid.

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • Your name, laboratory, and contact information.

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS office to schedule a pickup for your chemical waste.

  • Provide the EHS staff with all necessary information about the waste, as detailed on the container label.

  • Follow any additional instructions provided by the EHS office for the safe storage and hand-off of the waste container.

Step 4: Documentation

  • Maintain a log of all chemical waste generated in your laboratory. For this compound, record the date of disposal, the quantity, and the date of EHS pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Unused or Contaminated this compound waste_id Step 1: Identify as Solid Chemical Waste start->waste_id segregate Segregate from other waste streams waste_id->segregate contain Step 2: Place in a designated, compatible, and sealed container segregate->contain label Label container with full chemical name, date, and contact info contain->label ehs Step 3: Contact Institutional EHS Office for Pickup label->ehs follow_ehs Follow EHS instructions for storage and hand-off ehs->follow_ehs document Step 4: Document disposal in lab records follow_ehs->document end End: Compliant Disposal document->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining open communication with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

Navigating the Safe Handling of aTAG 2139-NEG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with aTAG 2139-NEG, a comprehensive understanding of safety and handling protocols is paramount. As a novel compound for research use, specific hazard data for this compound is not extensively documented. Therefore, it is crucial to approach its handling with a cautious and methodical risk assessment, treating it as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a standard suite of personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Preparation and Weighing - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - Face mask (N95 or higher, especially if generating aerosols)
In-solution Handling - Nitrile gloves - Safety glasses with side shields or chemical splash goggles - Laboratory coat
Waste Disposal - Nitrile gloves - Safety glasses with side shields or chemical splash goggles - Laboratory coat

It is imperative to always inspect PPE for any damage before use and to follow proper donning and doffing procedures to prevent contamination.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A structured operational plan is critical for minimizing risks associated with handling this compound. The following workflow provides a procedural guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_weigh 3. Weigh Compound in a Ventilated Enclosure prep_ppe->prep_weigh handle_dissolve 4. Dissolve in a Fume Hood prep_weigh->handle_dissolve handle_exp 5. Perform Experiment handle_dissolve->handle_exp cleanup_decon 6. Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste 7. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Risk Assessment: Before any new experiment, a thorough risk assessment should be conducted.[2][3][4][5][6] This involves identifying potential hazards, evaluating the risks, and determining the necessary control measures.[2][3][4][5][6]

  • Don Appropriate PPE: As outlined in the table above, select and don the appropriate PPE. Ensure gloves are compatible with the solvents being used.

  • Weighing: Whenever possible, weigh solid this compound in a chemical fume hood or other ventilated enclosure to avoid inhalation of any airborne particles.

  • Dissolving: Prepare solutions within a certified chemical fume hood to minimize exposure to vapors.

  • Experimentation: Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a fume hood.

  • Decontamination: After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

  • Waste Segregation: Carefully segregate all waste contaminated with this compound.

  • Waste Disposal: Follow your institution's guidelines for the disposal of chemical waste.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the appropriate waste stream. Always wash your hands thoroughly after removing gloves.[7]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step. Adherence to institutional and regulatory guidelines is mandatory.[8][9][10]

Step-by-Step Disposal Protocol:

  • Waste Identification and Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Labeling:

    • Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Never dispose of chemical waste down the drain or in the regular trash.[10]

By implementing these safety measures and operational protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment while advancing scientific discovery.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。